Product packaging for 2,5-Difluoro-4-methoxybenzoic acid(Cat. No.:CAS No. 1060739-01-6)

2,5-Difluoro-4-methoxybenzoic acid

Cat. No.: B1443277
CAS No.: 1060739-01-6
M. Wt: 188.13 g/mol
InChI Key: RQVYGORJRNFUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Difluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B1443277 2,5-Difluoro-4-methoxybenzoic acid CAS No. 1060739-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVYGORJRNFUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695170
Record name 2,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060739-01-6
Record name 2,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Difluoro-4-methoxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 886498-33-5) is a key structural motif and a valuable building block in the synthesis of complex pharmaceutical agents and advanced materials. The specific arrangement of its substituents—two fluorine atoms, a methoxy group, and a carboxylic acid function—imparts unique electronic and conformational properties, making it a desirable intermediate in drug discovery. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles. It is designed to serve as a technical resource for chemists, offering not only procedural details but also the strategic rationale behind the selection of specific methodologies. We will explore three primary, robust synthetic strategies: carboxylation of a Grignard reagent, directed ortho-metalation (DoM), and oxidation of a benzaldehyde precursor. Each pathway is analyzed for its efficiency, scalability, and compatibility with various functional groups, providing researchers with the necessary insights to select the optimal route for their specific application.

Introduction and Retrosynthetic Analysis

The synthesis of poly-substituted aromatic compounds requires careful strategic planning to control regioselectivity. For a target like this compound, the carboxylic acid group is the primary target for retrosynthetic disconnection, as several reliable methods exist for its introduction onto an aromatic ring.

The three most logical disconnections lead to precursors that can be accessed from commercially available starting materials. These are:

  • C-C Bond Formation via Organometallic Carboxylation: Disconnecting the carboxylic acid group reveals an aryl anion equivalent, accessible through a Grignard reagent or an organolithium species.

  • Oxidation of an Aldehyde: Disconnecting at the oxidation state level points to 2,5-difluoro-4-methoxybenzaldehyde as a direct precursor.

The following diagram illustrates these primary retrosynthetic approaches.

G cluster_paths Retrosynthetic Pathways Target This compound Pathway1 Pathway 1: Grignard Carboxylation Target->Pathway1 C-Br C-COOH Pathway2 Pathway 2: ortho-Metalation Target->Pathway2 C-H C-COOH Pathway3 Pathway 3: Aldehyde Oxidation Target->Pathway3 Oxidation Precursor1 1-Bromo-2,5-difluoro- 4-methoxybenzene Pathway1->Precursor1 Precursor2 1,4-Difluoro- 2-methoxybenzene Pathway2->Precursor2 Precursor3 2,5-Difluoro-4- methoxybenzaldehyde Pathway3->Precursor3

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via Grignard Reagent Carboxylation

This classical and highly reliable pathway involves the formation of an arylmagnesium halide (Grignard reagent) from a corresponding aryl bromide, followed by quenching with carbon dioxide to form the carboxylate salt, which is then protonated.

Rationale and Strategy

The carboxylation of Grignard reagents is a robust and scalable method for preparing carboxylic acids.[1] The primary challenge lies in the regioselective synthesis of the required precursor, 1-bromo-2,5-difluoro-4-methoxybenzene . The starting material for this precursor is typically 2,5-difluoroanisole. Electrophilic aromatic bromination of this substrate is expected to be directed by the activating methoxy group to the positions ortho and para to it. Since the para position is already occupied by a fluorine atom, bromination will occur at one of the ortho positions. The position C4 is the most likely site of bromination due to activation from the methoxy group.

Experimental Workflow

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol

Step A: Synthesis of 1-Bromo-2,5-difluoro-4-methoxybenzene

  • To a stirred solution of 2,5-difluoroanisole (1.0 eq) in a suitable solvent such as sulfuric acid or hexafluoroisopropanol (HFIP), cool the mixture to 0 °C.[2]

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature between 0-5 °C. The use of HFIP as a solvent can enhance the reactivity of NBS and promote clean, regioselective halogenation without the need for a strong acid catalyst.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield pure 1-bromo-2,5-difluoro-4-methoxybenzene. A patent for a similar bromination of 1,4-difluorobenzene using NBS in sulfuric acid reports a high yield.[1]

Step B: Formation of Grignard Reagent and Carboxylation

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. Initiation may be required using a small crystal of iodine or gentle heating.[3]

  • Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and pour it slowly onto a generous amount of crushed dry ice (solid CO₂) with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic and all magnesium salts have dissolved.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture).

Data Summary
StepKey ReagentsSolventTypical Temp.Typical YieldReference
Bromination2,5-Difluoroanisole, NBSH₂SO₄ or HFIP0 °C to RT85-95%[1][2]
Grignard/CarboxylationAryl bromide, Mg, CO₂Anhydrous THFReflux, then 0 °C80-90%[3]

Pathway 2: Directed ortho-Metalation (DoM) and Carboxylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[4] In this pathway, the methoxy group serves as the DMG to direct lithiation to an adjacent position.

Rationale and Strategy

The methoxy group is a potent DMG, capable of coordinating with an organolithium base (like n-butyllithium) and directing deprotonation to a proximate ortho position.[5] The starting material is 1,4-difluoro-2-methoxybenzene . There are two positions ortho to the methoxy group: C3 and C5.

  • Position C3: Flanked by two fluorine atoms. The acidity of this proton is increased by the inductive effect of the adjacent fluorines.

  • Position C5: Adjacent to one fluorine atom.

While fluorine can also act as a weak DMG, the methoxy group's directing ability is significantly stronger. Therefore, lithiation is expected to occur predominantly at the C3 position due to the combined directing effect of the methoxy group and the increased acidity of the C-H bond. Quenching the resulting aryllithium intermediate with CO₂ provides a direct route to the target acid.

Experimental Workflow

Caption: Workflow for Directed ortho-Metalation (DoM) pathway.

Detailed Experimental Protocol
  • To a flame-dried flask under a nitrogen atmosphere, add a solution of 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by pouring the aryllithium solution onto an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Add water and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by recrystallization to obtain pure this compound.

Data Summary
StepKey ReagentsSolventTypical Temp.Potential IssuesReference
DoM/Carboxylation1,4-Difluoro-2-methoxybenzene, n-BuLi, CO₂Anhydrous THF-78 °CRegioisomers, requires strictly anhydrous conditions[4][6]

Pathway 3: Oxidation of 2,5-Difluoro-4-methoxybenzaldehyde

This pathway relies on the creation of the aldehyde functionality first, followed by a high-yielding oxidation to the carboxylic acid. This is an excellent alternative if the aldehyde precursor is readily accessible.

Rationale and Strategy

The synthesis of the aldehyde can be achieved via electrophilic formylation of 1,4-difluoro-2-methoxybenzene. Methods like the Vilsmeier-Haack reaction or Friedel-Crafts formylation with dichloromethyl methyl ether are effective for this transformation.[7] Once the aldehyde is obtained, it can be oxidized to the carboxylic acid. The Pinnick oxidation , using sodium chlorite (NaClO₂) and a chlorine scavenger, is particularly well-suited as it proceeds under mild conditions and tolerates a wide range of functional groups, including electron-rich aromatic rings.[8][9][10]

Experimental Workflow

Caption: Workflow for aldehyde oxidation pathway.

Detailed Experimental Protocol

Step A: Synthesis of 2,5-Difluoro-4-methoxybenzaldehyde

  • Dissolve 1,4-difluoro-2-methoxybenzene (1.0 eq) in a dry solvent like dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Add a Lewis acid such as TiCl₄ (1.1 eq).

  • Add dichloromethyl methyl ether (1.1 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC.[7]

  • Carefully quench the reaction by pouring it into ice water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Step B: Pinnick Oxidation to the Carboxylic Acid

  • Dissolve 2,5-difluoro-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (2.0-3.0 eq) as a hypochlorous acid scavenger.[8]

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature. An exotherm may be observed.

  • Stir the mixture for 2-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with sodium sulfite solution and acidify the mixture to pH 2-3 with HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude acid.

  • Purify by recrystallization.

Data Summary
StepKey ReagentsSolventTypical Temp.Typical YieldReference
FormylationDichloromethyl methyl ether, TiCl₄DCM0 °C to RT70-85%[7]
Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORoom Temp.>90%[8][9]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

  • Purification: Recrystallization is the most common method for purifying the final carboxylic acid. A solvent system like ethanol/water or ethyl acetate/hexanes is typically effective. If impurities persist, column chromatography on silica gel may be necessary.

  • Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expected signals include a singlet for the methoxy protons (~3.9 ppm) and two aromatic protons exhibiting complex coupling due to H-F and F-F interactions.

    • ¹³C NMR: Will show characteristic signals for the carboxyl carbon (~165 ppm), the methoxy carbon (~56 ppm), and four distinct aromatic carbons, each showing splitting due to C-F coupling.

    • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass should be observed.

    • Melting Point: A sharp melting point indicates high purity.

Conclusion

Three robust and scientifically sound pathways for the synthesis of this compound have been presented.

  • The Grignard pathway is a classic, high-yielding route, with the main challenge being the synthesis of the aryl bromide precursor.

  • The Directed ortho-Metalation pathway is the most direct and atom-economical route from a commercially available starting material, though it requires stringent anhydrous conditions and careful temperature control.

  • The Aldehyde Oxidation pathway is a reliable, two-step process that benefits from the extremely mild and efficient Pinnick oxidation, making it suitable for sensitive substrates.

The choice of synthesis pathway will depend on the specific requirements of the research or development program, including scale, available starting materials, and equipment. Each described protocol provides a solid foundation for the successful laboratory-scale preparation of this important chemical intermediate.

References

  • Pinnick, H. W. (n.d.). Pinnick oxidation. Wikipedia.
  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2008).
  • Directed ortho metalation. (n.d.). Wikipedia.
  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Mortier, J. (n.d.).
  • Directed (ortho)
  • Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society.
  • Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry.
  • Al-Zoubi, R. M. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study.
  • El Alaoui, N.-E., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938.
  • 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). (n.d.). Human Metabolome Database.
  • 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. (n.d.). PubChem.
  • Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. (n.d.). PrepChem.com.
  • Pinnick Oxid
  • Zhang, L., et al. (2022).
  • Roe, A., & Hawkins, G. F. (1949). 1-Bromo-2-fluorobenzene. Organic Syntheses, 29, 15.
  • What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. (2024). ChemicalBook.
  • Amice, P., & Conia, J. M. (1974). 6-Chloro-1-hexene. Organic Syntheses, 54, 10.
  • Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ghaffari, M. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University.
  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2018).
  • Peterson, E. A., & Toste, F. D. (2012). Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation.
  • Supplementary data for. (n.d.). The Royal Society of Chemistry.
  • Lee, J. K. (2020). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.
  • Wang, Y., et al. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • Synthesis of carboxylic acids by oxidation of alkenes. (n.d.). Organic Chemistry Portal.
  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. (n.d.). Scribd.
  • 4-methoxyphenylmagnesium bromide Definition. (n.d.). Fiveable.
  • Miller, E. G., et al. (2003). Process for preparing 2,5-dimethoxy benzaldehyde. U.S.
  • Showing Compound 4-Methoxybenzoic acid (FDB010587). (2010). FooDB.

Sources

physiochemical properties of 2,5-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-methoxybenzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, organofluorine compounds represent a significant and growing percentage of newly approved pharmaceuticals.[1]

Within this context, this compound (CAS No. 1060739-01-6) emerges as a valuable building block.[2][3] Its substituted benzoic acid core is a well-established pharmacophore, while the difluoro and methoxy functionalities provide a nuanced platform for developing complex molecular architectures with tailored properties.[1][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, providing field-proven experimental protocols and explaining the causality behind methodological choices to empower researchers in their application of this versatile intermediate.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical characteristics is a prerequisite for any laboratory application, from reaction setup to formulation.

Table 1: Molecular Identifiers for this compound

ParameterValueSource
CAS Number 1060739-01-6[2][3]
Molecular Formula C₈H₆F₂O₃[4]
Molecular Weight 188.13 g/mol [4]
IUPAC Name This compound
Canonical SMILES COC1=C(C=C(C(=O)O)C=C1F)F
Melting Point

The melting point is a critical indicator of purity and provides practical limits for drying and certain formulation processes. While specific experimental data for this compound is not widely published, related difluoronitrobenzoic acid melts at 147-148°C, suggesting the target compound is a solid at room temperature.[5] Differential Scanning Calorimetry (DSC) is the gold standard for its determination.

Experimental Protocol: Melting Point Determination by DSC

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak during heating indicates the melting transition, with the onset temperature typically reported as the melting point. This method is preferred over traditional melting point apparatus for its high precision and ability to detect other thermal events.

  • Methodology:

    • Calibration: Calibrate the DSC instrument using certified indium and zinc standards to ensure temperature and enthalpy accuracy.

    • Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum pan. Crimp the pan to ensure good thermal contact.

    • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, under a nitrogen purge (50 mL/min) to an appropriate upper limit (e.g., 250°C). The inert atmosphere prevents oxidative degradation.

    • Data Analysis: Analyze the resulting thermogram. The onset temperature of the sharp endothermic peak is recorded as the melting point (Tₘ). The integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

Solubility

Solubility is a paramount property in drug development, directly impacting bioavailability, and in chemical synthesis, affecting reaction kinetics and purification. The solubility of this compound is governed by a balance between the polar carboxylic acid and methoxy groups, which favor polar solvents, and the relatively nonpolar difluorinated phenyl ring. The parent compound, 4-methoxybenzoic acid, is sparingly soluble in water (0.3 g/L at 20°C) but highly soluble in alcohols and ethers.[6][7][8] It is expected that the target compound will exhibit similar qualitative behavior.

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25Data Not Available
Methanol25Data Not Available
Acetonitrile25Data Not Available
Ethyl Acetate25Data Not Available

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Principle: The shake-flask method is the benchmark for determining equilibrium solubility. It involves generating a saturated solution by agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured, typically by HPLC-UV.

  • Methodology:

    • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential.

    • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle.

    • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial to remove all undissolved particles.

    • Quantification: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC-UV method (see Section 3.3). Analyze the sample and determine the concentration against a standard curve.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: Ionization and Lipophilicity

For any compound with ionizable groups, the interplay between its acidity (pKa) and lipophilicity (LogP) is crucial for predicting its behavior in biological systems and separation processes.

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like a carboxylic acid, this value dictates its charge state and, therefore, its solubility and ability to cross cell membranes. While the pKa of 4-methoxybenzoic acid is 4.47, the presence of two highly electronegative fluorine atoms on the aromatic ring of the target compound is expected to exert a significant electron-withdrawing inductive effect.[9] This effect stabilizes the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to the parent compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Principle: This technique involves titrating a solution of the acid with a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated electrode. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

  • Methodology:

    • Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to low aqueous solubility, a co-solvent like methanol may be required.

    • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

    • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

    • Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette or automated titrator.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its pharmacokinetic profile. It is commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water. For an ionizable compound, the distribution coefficient (LogD) is more relevant, as it accounts for the pH-dependent distribution of all species (ionized and neutral).

G pKa pKa (Intrinsic Property) Ionization Ionization State (% Neutral vs. % Ionized) pKa->Ionization governs pH pH (System Variable) pH->Ionization influences LogD LogD (Overall Distribution) Ionization->LogD determines LogP LogP (Neutral Species Partitioning) LogP->LogD contributes to

Caption: Relationship between pKa, pH, LogP, and LogD.

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

  • Principle: Similar to the solubility test, this method involves partitioning the solute between two immiscible phases (n-octanol and a buffered aqueous solution) and measuring its concentration in one or both phases at equilibrium.

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing and separating them. For LogP, use water. For LogD, use a buffer of a specific pH (e.g., pH 7.4 to mimic physiological conditions).

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

    • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

    • Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully sample the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase (C_aq) using HPLC-UV.

    • Calculation: The initial concentration in the aqueous phase (C_initial) is known. The concentration in the octanol phase (C_oct) can be calculated by mass balance. The partition coefficient is P = C_oct / C_aq, and LogP (or LogD) is log₁₀(P).

Section 3: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methoxy group (-OCH₃) protons, likely around 3.8-4.0 ppm.

    • Two aromatic proton signals, appearing as doublets or more complex multiplets due to H-F coupling, in the aromatic region (6.5-8.0 ppm).

    • A broad singlet for the acidic carboxylic acid proton (-COOH) at a downfield shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield (~165-170 ppm), followed by the aromatic carbons attached to oxygen and fluorine, and finally the methoxy carbon (~55-60 ppm).

  • ¹⁹F NMR: The fluorine NMR will provide two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing definitive information on their positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns. Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 187.02. Key fragmentation in MS/MS would likely involve the loss of CO₂ (44 Da) from the carboxylate group, a characteristic fragmentation for benzoic acids.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for assessing the purity and quantifying the concentration of this compound. A reversed-phase method is most appropriate.

Experimental Protocol: Purity and Quantification by RP-HPLC-UV

  • Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. An acidic mobile phase (e.g., using formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained chromatographic peak.[11] Gradient elution provides robust separation of the main peak from potential impurities with different polarities.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Determined by UV scan (likely ~254 nm or ~280 nm)

      • Injection Volume: 10 µL

      • Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 10 minutes, followed by a hold and re-equilibration.

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analysis: Inject standards and samples. Purity is assessed by the area percent of the main peak. Concentration is determined from the calibration curve.

Section 4: Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on data for structurally related fluorinated and methoxy-substituted benzoic acids, the following precautions are advised.

  • Hazard Identification: The compound is likely to be classified as a skin and eye irritant.[12][13][14][15] Avoid formation and inhalation of dust.[16]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][17]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[15][17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] Room temperature storage is generally acceptable.[4]

Conclusion

This compound is a strategically designed building block whose utility is deeply rooted in its physicochemical properties. Its acidity, solubility, and lipophilicity, all tunable through its unique substitution pattern, dictate its behavior from the reaction flask to complex biological systems. This guide has provided a comprehensive framework for understanding these properties, grounded in authoritative principles and detailed, practical experimental protocols. By appreciating the causality behind these methods, researchers can better leverage this compound to advance the frontiers of medicinal chemistry and materials science.

References

  • [No Source Found]
  • Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid.
  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid.
  • Chemcasts. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0) Properties.
  • [No Source Found]
  • Global Amine. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications.
  • [No Source Found]
  • Chemcasts. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid (CAS 123843-65-2) Properties.
  • [No Source Found]
  • [No Source Found]
  • PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (n.d.). p-Anisic acid.
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2,5-Difluoro-4-methoxybenzoic acid, a compound of interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by its fluorine and methoxy substituents. While a public crystal structure for this specific molecule is not available at the time of this writing, this guide establishes a robust analytical workflow based on established crystallographic principles and data from closely related analogues, namely 4-methoxybenzoic acid and 2,5-difluorobenzoic acid. By synthesizing data from these precursors, we can predict and interpret the structural characteristics and intermolecular interactions that govern the solid-state architecture of the title compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Significance of Fluorination and Methoxy Substitution in Benzoic Acid Scaffolds

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the methoxy group can significantly influence molecular conformation and crystal packing through its electronic and steric effects. This compound combines these features, making its solid-state structure a subject of considerable interest for understanding and predicting its behavior in pharmaceutical formulations and advanced materials.

A thorough crystal structure analysis is paramount as the solid-state form of an active pharmaceutical ingredient (API) or intermediate dictates critical properties such as solubility, stability, and bioavailability.[2] This guide outlines the essential techniques for a comprehensive solid-state characterization, from initial synthesis and crystallization to advanced structural and thermal analysis.

Synthesis and Crystallization

The journey to understanding a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction studies.

Synthetic Pathway

While various synthetic routes to substituted benzoic acids exist, a common approach involves the oxidation of a corresponding toluene derivative or the hydrolysis of a benzonitrile.[3][4] The purity of the final compound is critical, as impurities can inhibit crystallization or lead to misleading analytical results.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[5] The following protocol outlines a general approach to growing single crystals of organic compounds like this compound.

Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality for single-crystal X-ray diffraction.

Materials:

  • High-purity this compound

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof)

  • Small, clean glass vials or test tubes

  • Filtration apparatus (e.g., syringe filters)

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. An ideal solvent is one in which the compound is moderately soluble, as excessively high solubility can lead to the formation of many small crystals, while very low solubility may hinder crystallization altogether.[1]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at an elevated temperature.

  • Filtration: Filter the hot solution through a syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[1]

  • Slow Evaporation: Cover the vessel with a perforated lid or parafilm to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Slow Cooling: Alternatively, if the compound's solubility is highly temperature-dependent, a saturated solution at a high temperature can be slowly cooled to induce crystallization.

  • Vapor Diffusion: Place a vial containing the saturated solution inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine-tipped tool and dry them on a filter paper.

Analytical Characterization Workflow

A multi-technique approach is essential for a thorough solid-state characterization. The following diagram illustrates a typical workflow.

Analytical Workflow Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth High-purity sample PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD Polycrystalline powder Thermal Thermal Analysis (DSC/TGA) Synthesis->Thermal Spectroscopy Spectroscopic Analysis (FTIR/Raman) Synthesis->Spectroscopy SCXRD Single Crystal X-Ray Diffraction (SCXRD) CrystalGrowth->SCXRD Single crystal DataAnalysis Data Analysis & Interpretation PXRD->DataAnalysis Phase identification StructureSolution Structure Solution & Refinement SCXRD->StructureSolution Thermal->DataAnalysis Thermal stability & transitions Spectroscopy->DataAnalysis Functional group confirmation StructureSolution->DataAnalysis

Caption: Experimental workflow for crystal structure analysis.

Powder X-Ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample.[6] It serves as a fingerprint for a specific crystalline phase and is invaluable for polymorph screening and quality control.[7][8]

Experimental Protocol for PXRD

Objective: To obtain a diffraction pattern of the bulk material to assess its crystallinity and identify the crystalline phase.

Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) and a high-speed detector.

Step-by-Step Protocol:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the polycrystalline sample to ensure a random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument to scan over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a sufficient counting time per step to obtain good signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) will display a series of peaks characteristic of the crystalline phase.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[5][9]

Experimental Protocol for SCXRD

Objective: To determine the unit cell dimensions, space group, and atomic coordinates of the crystal.

Instrumentation: A single-crystal X-ray diffractometer, typically with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper X-ray source and a CCD or CMOS detector.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Unit Cell Determination: Center the crystal in the X-ray beam and collect a series of diffraction images at different orientations. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of all accessible reflections.

  • Data Reduction and Correction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization.

  • Structure Solution and Refinement: The corrected data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, high-precision crystal structure.

Predicted Crystallographic Data and Intermolecular Interactions

As no public crystal structure exists for this compound, we can infer its likely structural features by examining its analogues: 4-methoxybenzoic acid (p-anisic acid) and 2,5-difluorobenzoic acid.

  • 4-Methoxybenzoic Acid: The crystal structure of 4-methoxybenzoic acid is well-characterized, crystallizing in the monoclinic space group P2₁/a.[2][10] A key feature is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules.[2]

  • 2,5-Difluorobenzoic Acid: The crystal structure of 2,5-difluorobenzoic acid also features the characteristic hydrogen-bonded dimer motif.[11]

Based on these analogues, it is highly probable that this compound will also crystallize as hydrogen-bonded dimers. The presence of the fluorine atoms introduces the possibility of other significant intermolecular interactions, such as halogen bonding and C-H···F interactions, which will influence the overall crystal packing.

The table below presents a comparison of the crystallographic data for the two analogue compounds, providing a basis for predicting the properties of the title compound.

Parameter4-Methoxybenzoic Acid[2][12]2,5-Difluorobenzoic Acid[11]This compound (Predicted)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/aP2₁/cP2₁/c or similar centrosymmetric group
a (Å) 16.9813.43~14-17
b (Å) 10.953.82~4-11
c (Å) 3.9813.12~13-14
β (°) 98.7105.7~100-110
Z 444
Primary Interaction O-H···O Hydrogen Bond (Dimer)O-H···O Hydrogen Bond (Dimer)O-H···O Hydrogen Bond (Dimer)
Secondary Interactions C-H···OC-H···F, C-H···OC-H···F, C-H···O, potential F···F contacts
Analysis of Intermolecular Interactions

The stability and properties of a molecular crystal are largely determined by the network of intermolecular interactions.

Intermolecular_Interactions cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_packing Crystal Packing a_ring Ar-F a_cooh C=O c_h C-H a_ring->c_h F···H-C a_oh O-H b_cooh O=C a_oh->b_cooh O-H···O b_ring F-Ar c_ring Ar-F b_ring->c_ring F···F b_oh H-O b_oh->a_cooh O-H···O

Caption: Predicted intermolecular interactions in the crystal lattice.

  • Hydrogen Bonding: As with most carboxylic acids, the dominant interaction will be the formation of a robust centrosymmetric dimer via two O-H···O hydrogen bonds.[2]

  • Halogen Bonding and C-H···F Interactions: The presence of fluorine atoms allows for weaker, yet structurally significant, interactions. While fluorine is not a strong halogen bond donor, C-F···F contacts can occur, driven by a combination of dispersion forces and anisotropic electrostatic potential.[13][14][15] Additionally, C-H···F hydrogen bonds are expected to play a role in linking the primary dimer units into a three-dimensional network.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability, melting behavior, and potential polymorphism of a compound.[16][17]

Experimental Protocol for DSC/TGA

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA, or separate DSC and TGA instruments.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should be sufficient to observe melting and decomposition (e.g., from 30 °C to 400 °C).

  • Data Analysis:

    • DSC: The DSC curve will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[2]

    • TGA: The TGA curve will show the mass of the sample as a function of temperature. A significant drop in mass indicates decomposition. The onset of this mass loss is the decomposition temperature.[18]

Predicted Thermal Properties

The melting point of this compound can be estimated by considering the melting points of its analogues.

CompoundMelting Point (°C)
4-Methoxybenzoic Acid182-185[2][19]
2,5-Difluorobenzoic Acid132-134[20]
This compound (Predicted Range: 140-170)

The introduction of fluorine atoms often lowers the melting point compared to non-fluorinated analogues due to changes in crystal packing efficiency. Therefore, the melting point of the title compound is expected to be between that of its two analogues. The TGA analysis is expected to show thermal stability up to the melting point, followed by decomposition at higher temperatures.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging established analytical protocols and drawing logical inferences from closely related known structures, we have outlined a complete workflow for its solid-state characterization. The predicted crystal structure is dominated by the classic carboxylic acid hydrogen-bonded dimer, with the overall three-dimensional architecture being influenced by weaker C-H···F and potential F···F interactions. The thermal analysis is expected to reveal a stable crystalline solid with a distinct melting point. This guide serves as a robust framework for researchers undertaking the empirical study of this and other related fluorinated benzoic acid derivatives, underscoring the power of a multi-technique, synergistic approach to solid-state analysis in the pharmaceutical and chemical sciences.

References

  • Newman, A., & Byrn, S. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
  • Kawai, S., Sadeghi, A., Xu, F., Peng, L., & Meyer, E. (2015). Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules. ACS Nano, 9(3), 2574–2583.
  • PubMed. (2015). Extended halogen bonding between fully fluorinated aromatic molecules.
  • PubMed. (n.d.). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms].
  • Fawcett, T. G., Needham, F., & Faber, J. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S15.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • Politzer, P., & Murray, J. S. (2018). Comment on “Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules”. arXiv preprint arXiv:1807.09455.
  • ResearchGate. (2015). Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules.
  • ResearchGate. (2011). Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine.
  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid.
  • Wikipedia. (n.d.). X-ray crystallography.
  • PubChem. (n.d.). 2,5-Difluorobenzoic acid.
  • Springer Protocols. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Stenutz. (n.d.). 4-methoxybenzoic acid.
  • Wikipedia. (n.d.). p-Anisic acid.
  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
  • ACS Publications. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • NIST. (n.d.). 2,5-Difluorobenzoic acid.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
  • ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • ResearchGate. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • YouTube. (2021). Benzoic Acid Synthesis.
  • Amerigo Scientific. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid (97%).
  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5158-5171.
  • Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,5-Difluorobenzoic acid.
  • ResearchGate. (n.d.). Structures of Benzoic Acids With Substituted.
  • Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide.
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid.
  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid.
  • ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid.
  • NIST. (n.d.). 2,5-Difluorobenzoic acid.
  • ResearchGate. (2007). 3,5-Difluorobenzoic acid.
  • ResearchGate. (2022). The co-crystal structure of 4-hydroxy-3-methoxybenzoic acid – 4,4′-bipyridine, C8H8O4·C10H8N2.
  • Royal Society of Chemistry. (1966). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 753-760.

Sources

An In-depth Technical Guide to 2,5-Difluoro-4-methoxybenzoic Acid: Properties and Application in the Synthesis of a Potent WIP1 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The unique characteristics of fluorine, such as its high electronegativity and relatively small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity.[1] Benzoic acid derivatives, in particular, serve as versatile scaffolds in the synthesis of a wide array of pharmaceuticals.[1] This guide focuses on a specific and highly functionalized building block, 2,5-Difluoro-4-methoxybenzoic acid (CAS No. 1060739-01-6), and elucidates its pivotal role as a key intermediate in the synthesis of advanced therapeutic agents. Its primary documented application is in the construction of GSK2830371, a potent and selective allosteric inhibitor of the Wild-type p53-induced phosphatase 1 (Wip1), a critical regulator in the DNA damage response pathway and a promising target in oncology.[2]

Part 1: Physicochemical and Structural Properties of this compound

A thorough understanding of a synthetic building block's properties is paramount for its effective utilization in multi-step syntheses. This section outlines the known structural and physicochemical characteristics of this compound.

Structural and Chemical Identity
PropertyValueSource
CAS Number 1060739-01-6N/A
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [3]
IUPAC Name This compoundN/A
SMILES COC1=C(C=C(C(=O)O)C(=C1)F)FN/A
Purity Typically ≥95%[4]

Note on Data Availability: As of early 2026, specific, publicly available experimental data for the melting point, solubility, and NMR spectra of the 2,5-difluoro isomer (CAS 1060739-01-6) is limited. Data for other isomers, such as 2,3-Difluoro-4-methoxybenzoic acid (CAS 329014-60-0), are available and show a predicted melting point of 223°C.[5][6] However, direct extrapolation of these values is not recommended due to the significant impact of substituent positioning on crystal packing and electronic environments. Researchers are advised to perform their own characterization upon receipt of this material.

Part 2: Application in the Synthesis of the WIP1 Inhibitor GSK2830371

The primary utility of this compound lies in its role as a precursor for the synthesis of complex pharmacologically active molecules. Its structure is ideally suited for elaboration, with the carboxylic acid moiety providing a handle for amide bond formation, a cornerstone of medicinal chemistry.

Synthetic Workflow: Amide Coupling

In the synthesis of the potent WIP1 inhibitor GSK2830371, this compound is activated and coupled with a chiral amine intermediate. This reaction forms a critical amide linkage that constitutes the backbone of the final inhibitor. The causality for this experimental choice is clear: amide bonds are metabolically stable and their geometry is well-defined, providing a rigid linker to correctly orient the different pharmacophoric elements of the inhibitor for optimal binding to the target protein.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product A This compound (CAS 1060739-01-6) C Amide Coupling A->C Carboxylic Acid B Chiral Amine Intermediate B->C Amine D Amide Intermediate for GSK2830371 C->D Formation of Amide Bond

Caption: Synthetic workflow for the amide coupling reaction.

Experimental Protocol: Amide Bond Formation

The following is a representative, self-validating protocol for the coupling of a benzoic acid derivative like this compound with an amine, a fundamental step in the synthesis of GSK2830371. The protocol's integrity is ensured by the inclusion of in-process controls (e.g., TLC) and a robust purification method.

Materials:

  • This compound (1.0 eq)

  • Amine intermediate (1.1 eq)

  • HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq) as coupling agents

  • DIPEA or Et₃N (3.0 eq) as a non-nucleophilic base

  • Anhydrous DMF or CH₂Cl₂ as solvent

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Activation: Add the coupling agent(s) (e.g., HATU) and the non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine intermediate (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Biological Significance of the Synthetic Target: GSK2830371

The ultimate value of this compound as a building block is realized in the biological activity of the final product, GSK2830371. This compound is a highly selective inhibitor of Wip1 phosphatase (also known as PPM1D), a key negative regulator of the p53 tumor suppressor pathway.

Mechanism of Action: Allosteric Inhibition of Wip1

Wip1 functions to dephosphorylate and inactivate several key proteins in the DNA damage response (DDR) pathway, including the tumor suppressor p53 (at Serine 15) and the kinase Chk2.[7] By doing so, Wip1 effectively terminates the DNA damage signal, allowing cells to resume proliferation. In many cancers, the gene for Wip1, PPM1D, is amplified, leading to overexpression of the phosphatase, suppression of p53 activity, and unchecked cell growth.[8]

GSK2830371 acts as an allosteric inhibitor, binding to a "flap" subdomain adjacent to the catalytic site of Wip1.[2] This binding event locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates. The consequence is a sustained phosphorylation of p53 at Ser15, leading to its stabilization and activation. Activated p53 then transcriptionally upregulates target genes like CDKN1A (encoding for p21), which induces cell cycle arrest, and other genes that promote apoptosis.[7]

G cluster_pathway p53 Signaling Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Kinase Activation (e.g., ATM/CHK2) p_p53 p-p53 (Ser15) (Active) p53->p_p53 Phosphorylation Wip1 WIP1 (PPM1D) p_p53->Wip1 Substrate p21 p21 p_p53->p21 Transcriptional Activation Apoptosis Apoptosis p_p53->Apoptosis Transcriptional Activation Wip1->p53 Dephosphorylation (Inactivation) GSK GSK2830371 GSK->Wip1 Allosteric Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: The p53 signaling pathway and the inhibitory action of GSK2830371 on Wip1.

Part 4: Experimental Protocols for Biological Evaluation

To assess the efficacy of a compound like GSK2830371, synthesized from this compound, researchers can employ a variety of in vitro assays. The MTT assay is a fundamental colorimetric method for evaluating a compound's effect on cell viability and proliferation.

Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, which has PPM1D amplification)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • GSK2830371 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "medium only" (blank) and "cells only" (untreated control).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of GSK2830371 in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of GSK2830371.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

    • Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition).

References

  • Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Capot Chemical Co., Ltd. (n.d.). 1060739-01-6 | this compound.
  • Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid.
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid.
  • SynChem, Inc. (n.d.). Product Catalog.
  • Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391.
  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction.
  • O'Connell, J. P., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3869.
  • Nishikawa, K., et al. (2015). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 6(31), 31379–31388.
  • Kleiblova, P., et al. (2021). A novel assay for screening WIP1 phosphatase substrates in nuclear extracts. The FEBS Journal, 288(18), 5349-5364.
  • Broad Institute. (2024).
  • ACS Publications. (2021). Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen.
  • National Center for Biotechnology Information. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC.

Sources

An In-Depth Technical Guide to 2,5-Difluoro-4-methoxybenzoic Acid: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzoic acid scaffold, imparts a distinct set of physicochemical properties that make it an attractive component for the synthesis of complex molecular architectures. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the methoxy and carboxylic acid groups offer versatile handles for a variety of chemical transformations.[1]

This technical guide provides a comprehensive overview of the molecular formula, weight, physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental molecular and physical characteristics of this compound is essential for its effective application in research and synthesis.

Core Molecular Information

The fundamental identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [2]
CAS Number 1060739-01-6[2]

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies common for substituted benzoic acids. A prevalent and logical method involves the oxidation of the corresponding benzaldehyde, 2,5-difluoro-4-methoxybenzaldehyde.

Experimental Protocol: Oxidation of 2,5-Difluoro-4-methoxybenzaldehyde

This protocol is based on established methods for the oxidation of aromatic aldehydes to carboxylic acids.[3][4]

Materials:

  • 2,5-Difluoro-4-methoxybenzaldehyde

  • Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

  • A suitable solvent system (e.g., acetone/water, t-butanol/water)

  • Sodium hydroxide (NaOH) or Sulfamic acid (for NaClO₂ oxidation)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) (for quenching)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2,5-difluoro-4-methoxybenzaldehyde in a suitable solvent system in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition:

    • Using KMnO₄: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

    • Using NaClO₂: In a buffered solution (e.g., with a phosphate buffer or in the presence of a chlorine scavenger like 2-methyl-2-butene or sulfamic acid), slowly add an aqueous solution of sodium chlorite.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching:

    • For KMnO₄: Quench the reaction by adding a reducing agent such as sodium bisulfite or sodium sulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • For NaClO₂: Quench any residual oxidant with a solution of sodium sulfite.

  • Work-up:

    • If manganese dioxide is present, remove it by filtration.

    • Acidify the filtrate to a pH of approximately 2-3 with hydrochloric acid. This will precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • For reactions where the product may remain in solution, perform an extraction with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The structural motifs present in this compound make it a compound of significant interest for medicinal chemists.

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the pKa of the carboxylic acid and the overall lipophilicity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Versatile Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and acid chlorides, allowing for its incorporation into larger, more complex molecules.

While specific examples of the direct incorporation of this compound into late-stage clinical candidates are not widely published, its utility as a building block is evident from its commercial availability and the extensive use of similarly substituted fluorinated aromatic compounds in the pharmaceutical industry. For instance, the related compound 2,5-Difluoro-4-nitrobenzoic acid is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the fluorine atoms enhance metabolic stability and the nitro group serves as a precursor to an amine for further derivatization.[1][5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally similar compounds, it should be treated as a potential irritant.

  • Hazard Statements (Anticipated):

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups and substitution pattern offers a powerful tool for medicinal chemists to modulate the properties of lead compounds and synthesize novel therapeutic agents. A solid understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

Please note that direct peer-reviewed synthesis and application data for this compound (CAS 1060739-01-6) is limited in publicly accessible literature. The information provided is based on established chemical principles and data from closely related compounds.

  • Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. [URL not available in search results]
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
  • MySkinRecipes.this compound. [Link]
  • National Center for Biotechnology Information.2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem Compound Summary for CID 15878415. [Link]
  • National Center for Biotechnology Information.4-Methoxybenzoic acid. PubChem Compound Summary for CID 7478. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. [URL not available in search results]
  • Organic Chemistry Portal.
  • PR Newswire.The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]
  • ResearchGate.An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
  • Royal Society of Chemistry.Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]

Sources

A Technical Guide to the Solubility of 2,5-Difluoro-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides an in-depth analysis of the solubility characteristics of 2,5-Difluoro-4-methoxybenzoic acid (CAS No. 1060739-01-6)[1][2], a fluorinated benzoic acid derivative of increasing interest in medicinal chemistry.[3][4] Due to the limited availability of direct experimental solubility data in the public domain, this document establishes a predictive framework based on the compound's physicochemical properties and the known behavior of structural analogs. Furthermore, it offers a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility in a range of organic solvents, empowering researchers to generate the precise data required for their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound. From initial synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility profile is indispensable. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility in various organic solvents dictates the choice of reaction media, crystallization conditions for purification, and the ease of handling during process development.[3][4]

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[3][5] These alterations include changes in lipophilicity, metabolic stability, and acidity, all of which can impact solubility.[3][5] This guide will first explore the theoretical underpinnings of the solubility of this compound by examining its structural features and comparing them to related compounds. Subsequently, a robust experimental methodology will be detailed to provide a practical framework for laboratory determination.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by the interplay of its intrinsic properties and those of the solvent. The principle of "like dissolves like" serves as a useful initial guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. However, for a multifunctional molecule like this compound, a more nuanced analysis is required.

Key Physicochemical Characteristics

To predict the solubility of this compound, we must first consider its structural attributes and compare them with known data for analogous compounds.

PropertyThis compound2,3-Difluoro-4-methoxybenzoic acid4-Fluorobenzoic acidBenzoic Acid
CAS Number 1060739-01-6[1][2]329014-60-0[6][7]456-22-4[8]65-85-0
Molecular Formula C₈H₆F₂O₃C₈H₆F₂O₃C₇H₅FO₂C₇H₆O₂
Molecular Weight 188.13 g/mol 188.13 g/mol [6][7]140.11 g/mol [8]122.12 g/mol
Predicted Polarity PolarPolarPolarPolar
Key Functional Groups Carboxylic acid, Methoxy, FluoroCarboxylic acid, Methoxy, FluoroCarboxylic acid, FluoroCarboxylic acid
Hydrogen Bond Donors 1 (from -COOH)1 (from -COOH)1 (from -COOH)1 (from -COOH)
Hydrogen Bond Acceptors 3 (from C=O, -OH, -OCH₃)3 (from C=O, -OH, -OCH₃)2 (from C=O, -OH)2 (from C=O, -OH)
Theoretical Solubility Assessment

Based on its structure, this compound possesses both polar and non-polar characteristics. The carboxylic acid and methoxy groups are polar and capable of hydrogen bonding, while the difluorinated benzene ring contributes to its lipophilicity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The carboxylic acid group can readily form hydrogen bonds with the hydroxyl groups of alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Good to high solubility is anticipated. The carbonyl and sulfoxide groups in these solvents can act as hydrogen bond acceptors for the carboxylic acid proton of the solute.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The overall polarity of this compound, dominated by the carboxylic acid and methoxy groups, will likely lead to poor miscibility with non-polar hydrocarbon solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. While less polar than alcohols or DMSO, these solvents can engage in dipole-dipole interactions.

The presence of two fluorine atoms is expected to increase the compound's lipophilicity compared to its non-fluorinated analog, 4-methoxybenzoic acid. This could slightly enhance its solubility in less polar solvents. However, the dominant factor for solubility in polar solvents will remain the hydrogen bonding capacity of the carboxylic acid group.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically, often by High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14]

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

3.2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and a reverse-phase C18 column

3.2.2. Procedure

  • Preparation of the Suspension:

    • Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure a saturated solution is formed.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.[15]

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method for the quantification of the compound. This typically involves a reverse-phase column and a mobile phase of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure the carboxylic acid is protonated).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.[11][16][17]

  • Calculation of Solubility:

    • The solubility is the concentration of the undiluted, filtered sample, typically expressed in mg/mL or g/L.

Data Presentation Template

The experimentally determined solubility data should be recorded systematically.

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
Hexane25Experimental ValueExperimental Value
Dimethyl Sulfoxide25Experimental ValueExperimental Value

Molecular Interactions and Solubility

The solubility of this compound in different solvents can be understood by considering the intermolecular forces at play.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₈H₆F₂O₃ (Polar & Lipophilic Moieties) PolarProtic Polar Protic (e.g., Methanol) - Hydrogen Bonding Solute->PolarProtic High Solubility (Strong H-Bonding) PolarAprotic Polar Aprotic (e.g., Acetone) - Dipole-Dipole - H-Bond Acceptor Solute->PolarAprotic Good Solubility (Dipole & H-Bonding) NonPolar Non-Polar (e.g., Hexane) - van der Waals Solute->NonPolar Low Solubility (Weak Interactions)

Caption: Intermolecular interactions governing solubility.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong predictive assessment can be made based on its molecular structure and the properties of analogous compounds. It is anticipated to exhibit high solubility in polar protic and aprotic organic solvents and low solubility in non-polar solvents. This guide provides a comprehensive and robust experimental framework, centered on the shake-flask method with HPLC analysis, to enable researchers to precisely determine the solubility of this compound in their solvents of interest. Such data is invaluable for optimizing synthetic routes, purification strategies, and formulation development in the pharmaceutical industry.

References

  • Journal of Chemical Information and Modeling. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. ACS Publications.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Ye, F., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of computer-aided molecular design, 28(7), 711-733.
  • Semantic Scholar. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 803-811.
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current drug discovery technologies, 8(1), 3-13.
  • ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide.
  • Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid.
  • Chemcasts. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0) Properties.
  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Cattie Chemical. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930.
  • Cattie Chemical. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4731.
  • LookChem. (n.d.). Fluoro-benzoic acid series.
  • Cattie Chemical. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.

Sources

An In-depth Technical Guide to the NMR Spectral Data of 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,5-Difluoro-4-methoxybenzoic acid. Given the absence of publicly available experimental NMR data for this specific compound, this document provides a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach offers valuable insights for compound verification, quality control, and further research endeavors.

Introduction: The Significance of this compound

Fluorinated benzoic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, combines the electronic effects of two electron-withdrawing fluorine atoms with an electron-donating methoxy group, creating a unique electronic environment on the aromatic ring that is of interest in the design of novel bioactive compounds. Accurate interpretation of its NMR spectra is fundamental for its unambiguous identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects and comparison with data for structurally similar molecules such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, 3-fluoro-4-methoxybenzoic acid, and various other fluorinated and methoxylated benzoic acids.[1][2]

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10-12Broad Singlet-COOH
~7.6-7.8Doublet of DoubletsJ(H,F) ≈ 8-10, J(H,F) ≈ 4-6H-6
~6.8-7.0Doublet of DoubletsJ(H,F) ≈ 10-12, J(H,F) ≈ 2-3H-3
~3.9-4.0Singlet-OCH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~165-170Singlet-C=O
~155-160DoubletJ(C,F) ≈ 240-260C-2
~150-155DoubletJ(C,F) ≈ 240-260C-5
~145-150DoubletJ(C,F) ≈ 10-15C-4
~115-120Doublet of DoubletsJ(C,F) ≈ 20-30, J(C,F) ≈ 5-10C-1
~110-115Doublet of DoubletsJ(C,F) ≈ 20-30, J(C,F) ≈ 5-10C-6
~100-105Doublet of DoubletsJ(C,F) ≈ 20-30, J(C,F) ≈ 5-10C-3
~56-58Singlet-OCH₃
Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110 to -120Doublet of DoubletsJ(F,F) ≈ 15-25, J(F,H) ≈ 8-10F-2
~ -125 to -135Doublet of DoubletsJ(F,F) ≈ 15-25, J(F,H) ≈ 10-12F-5

Rationale Behind Spectral Predictions

The predicted chemical shifts and coupling constants are based on the additive effects of the substituents on the benzene ring.

  • ¹H NMR: The two aromatic protons, H-3 and H-6, are expected to appear as distinct signals due to their different chemical environments. H-6 is deshielded by the adjacent carboxylic acid group and the fluorine at C-5. H-3 is shielded by the methoxy group at C-4 but deshielded by the fluorine at C-2. Both protons will exhibit coupling to the two fluorine atoms, resulting in doublet of doublets multiplicities. The carboxylic acid proton will be a broad singlet, and the methoxy protons will be a sharp singlet.

  • ¹³C NMR: The carbon atoms directly bonded to fluorine (C-2 and C-5) will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield. The other aromatic carbons will exhibit smaller two- or three-bond C-F couplings. The carbonyl carbon will be the most downfield signal, and the methoxy carbon will be in the typical range for such groups.

  • ¹⁹F NMR: The two fluorine atoms are not equivalent and will therefore appear as two separate signals. They will exhibit a mutual coupling (JFF), and each will also couple to the neighboring aromatic protons (JFH), resulting in doublet of doublets for each fluorine signal. The chemical shifts are predicted based on typical values for aryl fluorides.[3]

Experimental Protocol for NMR Data Acquisition

To obtain experimental data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ or a secondary standard can be used.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 64-128.

    • Relaxation Delay (d1): 1-2 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound and the key relationships influencing its NMR spectra.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Synthesis Synthesis of 2,5-Difluoro- 4-methoxybenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification QC Quality Control (TLC, MP) Purification->QC SamplePrep Sample Preparation QC->SamplePrep Proceed if pure DataAcq Data Acquisition (1H, 13C, 19F NMR) SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc SpectralInt Spectral Interpretation DataProc->SpectralInt FinalReport FinalReport SpectralInt->FinalReport Final Characterization

Caption: Workflow for the synthesis and NMR characterization.

G cluster_substituents Substituent Effects cluster_spectra NMR Spectra This compound This compound F2 2-Fluoro This compound->F2 F5 5-Fluoro This compound->F5 OCH3 4-Methoxy This compound->OCH3 COOH 1-Carboxylic Acid This compound->COOH H_NMR 1H NMR F2->H_NMR Influence C_NMR 13C NMR F2->C_NMR Influence F_NMR 19F NMR F2->F_NMR Influence F5->H_NMR Influence F5->C_NMR Influence F5->F_NMR Influence OCH3->H_NMR Influence OCH3->C_NMR Influence OCH3->F_NMR Influence COOH->H_NMR Influence COOH->C_NMR Influence COOH->F_NMR Influence

Caption: Influence of substituents on NMR spectra.

Conclusion

References

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH.
  • Supplementary Information - The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101).
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222) - ACS Publications.
  • Supplementary data for - The Royal Society of Chemistry.
  • Fluorine NMR.
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
  • 19F NMR Reference Standards.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

Sources

2,5-Difluoro-4-methoxybenzoic acid FT-IR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 2,5-Difluoro-4-methoxybenzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. While a direct experimental spectrum is not publicly available, this document synthesizes foundational spectroscopic principles, comparative data from analogous structures, and theoretical calculations to predict and interpret the vibrational signatures of this complex molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and characterization of novel aromatic compounds. We will delve into the characteristic vibrational modes of the benzoic acid framework and elucidate the spectral shifts induced by the concerted electronic effects of the difluoro and methoxy substituents.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the identification of functional groups and the elucidation of molecular structures. The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. These vibrations occur at specific frequencies corresponding to the energy of the vibrational transitions. An FT-IR spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), serves as a unique molecular "fingerprint."

For a molecule such as this compound, FT-IR spectroscopy provides critical information regarding:

  • The carboxylic acid functional group and its hydrogen bonding state.

  • The substitution pattern on the aromatic ring.

  • The presence and influence of the methoxy and fluoro substituents.

This guide will systematically deconstruct the anticipated FT-IR spectrum of the title compound, grounded in established spectroscopic correlations and an understanding of substituent effects.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound combines a benzoic acid core with three key substituents on the aromatic ring: two fluorine atoms and one methoxy group. The interplay of their electronic properties—the strong electron-withdrawing inductive effect of fluorine and the electron-donating resonance effect of the methoxy group—creates a unique electronic environment that influences the vibrational frequencies of the entire molecule.[1]

Caption: Molecular structure of this compound.

The Carboxylic Acid Group

The carboxylic acid moiety gives rise to some of the most characteristic bands in an IR spectrum.[2] In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers.[3]

  • O-H Stretch: This appears as a very broad and intense absorption band in the region of 3300-2500 cm⁻¹. The broadness is a hallmark of the strong hydrogen bonding between two carboxylic acid molecules.

  • C=O Stretch (Carbonyl): For aromatic carboxylic acids, the carbonyl stretching vibration is typically observed between 1710 and 1680 cm⁻¹.[2] The exact position is sensitive to electronic effects. Electron-withdrawing groups, like fluorine, tend to increase the C=O bond order and shift this band to higher frequencies. Conversely, electron-donating groups, like the methoxy group, can lower the frequency through resonance. In this compound, the net effect of these competing influences will determine the precise location of this peak.

  • C-O Stretch and O-H Bend: These vibrations are coupled and give rise to two bands. The C-O stretching band is found between 1320 and 1210 cm⁻¹, while the in-plane O-H bending appears as a broad absorption near 920 cm⁻¹.[2]

The Aromatic Ring and its Substituents
  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[4]

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of bands, often of variable intensity, in the 1625-1450 cm⁻¹ region.

  • C-F Stretches: The carbon-fluorine bonds are strong and highly polar, leading to intense absorption bands. Aromatic C-F stretching vibrations typically occur in the 1250-1000 cm⁻¹ region.[5] The presence of two fluorine atoms will likely result in strong, distinct absorptions in this fingerprint region.

  • Methoxy Group Vibrations: The methoxy group will exhibit a characteristic C-H stretch of the methyl group just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[4] Additionally, the C-O-C asymmetric and symmetric stretching vibrations will produce strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Detailed Spectral Analysis and Interpretation

Based on the principles outlined above, we can predict the key features of the FT-IR spectrum of this compound.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Comments
3300-2500O-H stretch (carboxylic acid dimer)Strong, very broadThe broadness is characteristic of strong hydrogen bonding.[3]
~3100-3000Aromatic C-H stretchMedium to weakAppears on the shoulder of the broad O-H stretch.
~2950, ~2850C-H stretch (methoxy group)MediumCharacteristic of the methyl group in the methoxy substituent.
~1700-1680C=O stretch (carbonyl)Strong, sharpThe position is influenced by the competing electronic effects of the fluoro and methoxy groups. Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids.[2][6]
~1610, ~1580, ~1470Aromatic C=C ring stretchMedium to strongMultiple bands are expected due to the substituted benzene ring.
~1430In-plane O-H bendMedium, broadOften coupled with C-O stretching.
~1250Asymmetric C-O-C stretch (methoxy) & C-F stretchStrongThis region will likely have overlapping, intense bands from both the methoxy and fluoro groups.[5]
~1220C-O stretch (carboxylic acid)StrongCoupled with O-H bending.
~1100-1000C-F stretch & Symmetric C-O-C stretch (methoxy)StrongThis is another region where strong, characteristic bands from the substituents are expected.
~920Out-of-plane O-H bendMedium, broadA characteristic feature of carboxylic acid dimers.[2]
900-675Aromatic C-H out-of-plane bendMedium to strongThe specific pattern can give clues about the substitution on the ring.
Influence of Substituents on Key Vibrational Frequencies

The electronic properties of the fluoro and methoxy groups will cause predictable shifts in the vibrational frequencies of the parent benzoic acid molecule.

  • Carbonyl (C=O) Frequency: Fluorine is a strongly electron-withdrawing group via the inductive effect, which tends to increase the C=O bond strength and shift its stretching frequency to a higher wavenumber. The methoxy group, while inductively withdrawing, is a strong resonance donor. This resonance effect increases electron density in the ring and can be relayed to the carbonyl group, weakening the C=O bond and lowering its frequency. The final position of the C=O band will be a balance of these opposing effects. Given the ortho and meta positions of the fluorine atoms relative to the carboxylic acid, their inductive effect is expected to be significant.

  • Aromatic Ring Vibrations: The substitution pattern breaks the symmetry of the benzene ring, leading to more complex and numerous C=C stretching bands in the 1625-1450 cm⁻¹ region compared to unsubstituted benzene.

Caption: A typical experimental workflow for FT-IR analysis using the KBr pellet method.

Experimental Protocol: KBr Pellet Method

For a solid sample like this compound, the Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining a high-quality FT-IR spectrum.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder. The KBr must be free of moisture, as water has strong IR absorption bands.

    • Combine the sample and KBr in an agate mortar.

  • Mixing and Grinding:

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet is ideal as it minimizes light scattering.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary data processing steps as required.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with characteristic bands confirming the presence of the carboxylic acid, the aromatic ring, and the fluoro and methoxy substituents. The broad O-H stretch, the strong carbonyl absorption, and the intense C-F and C-O bands in the fingerprint region collectively provide a definitive signature for this molecule. A thorough analysis of these bands, informed by an understanding of substituent effects, allows for a confident structural confirmation. This guide provides a robust framework for interpreting the experimental spectrum and highlights the power of FT-IR spectroscopy in the characterization of complex organic molecules.

References

  • AIP Publishing. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. [Link]
  • AIP Publishing. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics. [Link]
  • National Institutes of Health (NIH). (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PubMed Central. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
  • ACS Publications. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [Link]
  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... [Link]
  • ResearchGate. (2012). Towards modelling the vibrational signatures of functionalized surfaces: Carboxylic acids on H-Si(111) surfaces. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2021).
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid. NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link]
  • Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

mass spectrometry of 2,5-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 2,5-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₈H₆F₂O₃), a compound of interest in pharmaceutical research and organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere protocol and delve into the causality behind the analytical choices, ensuring a robust and reproducible methodology. We will explore the core principles of ionization and fragmentation, detail a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow from sample preparation to data analysis, and ground the entire process in the rigorous standards of analytical method validation required in the pharmaceutical industry.[1][2][3] This document is structured to serve as both a practical guide and an educational resource, empowering scientists to develop and validate sensitive, specific, and reliable analytical methods for this and similar halogenated aromatic compounds.

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid. Its structure, featuring electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[4] The precise characterization and quantification of this molecule and its related impurities are critical quality attributes in the drug development process.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity, making it the gold standard for this type of analysis.[5] This guide will provide the foundational knowledge and practical steps to master the mass spectrometric analysis of this specific analyte.

Physicochemical Properties: Guiding the Analytical Strategy

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.[6] These characteristics dictate every decision, from sample preparation to the choice of ionization source.

PropertyValueSignificance for Mass Spectrometry
Molecular Formula C₈H₆F₂O₃Determines the exact mass of the molecule.
Molecular Weight 188.13 g/mol Used to calculate the monoisotopic mass for high-resolution MS.[7][8]
Monoisotopic Mass 188.0285 DaThe precise mass used for precursor ion selection in the mass spectrometer.
Structure Aromatic carboxylic acidThe acidic proton on the carboxyl group makes the molecule ideal for negative mode ionization. The aromatic ring provides structural stability.
Polarity Moderately PolarSuitable for reverse-phase liquid chromatography (RPLC) and soluble in common organic solvents like methanol and acetonitrile.

Core Principles of Mass Spectrometry for Aromatic Acids

Ionization: The Gateway to the Mass Analyzer

For a molecule like this compound, Electrospray Ionization (ESI) is the most effective and widely used technique.[5]

  • Why ESI? ESI is a soft ionization technique that generates intact molecular ions from polar to moderately polar analytes directly from a liquid phase, making it perfectly compatible with liquid chromatography.[5]

  • Why Negative Ion Mode? The carboxylic acid group (-COOH) is the most prominent chemical feature. In the ESI source, the solvent spray creates a charged droplet environment. With a slightly basic mobile phase or under typical ESI conditions, the acidic proton is readily abstracted, forming a stable, deprotonated molecular ion, [M-H]⁻.[9][10] This process is highly efficient and results in a strong signal for the analyte. While positive mode ionization is possible via protonation, the efficiency is significantly lower for acidic molecules.

Tandem Mass Spectrometry (MS/MS): From Precursor to Product

Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and structural confirmation.[11][12] The process involves isolating the deprotonated molecular ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The fragmentation of benzoic acid derivatives often follows predictable pathways.[13][14] For this compound, the primary fragmentation events are:

  • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[14] This is a highly favorable process that results in a stable product ion.

  • Loss of Methyl Group: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃, 15.02 Da).

These predictable fragmentation patterns provide a unique "fingerprint" for the molecule, allowing for its unambiguous identification even in complex matrices.

Experimental Workflow: A Validated LC-MS/MS Method

This section outlines a step-by-step protocol for the development of a robust analytical method. The journey from sample to result is a multi-stage process that requires careful optimization.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Weigh Standard & Prepare Stock Solution B Serial Dilution for Calibration Curve A->B C Sample Matrix Spike / Dilution B->C D Inject Sample onto LC System C->D E Chromatographic Separation (RPLC) D->E F Electrospray Ionization (ESI-) E->F G MS/MS Analysis (Precursor -> Products) F->G H Integrate Chromatographic Peaks G->H I Generate Calibration Curve H->I J Quantify / Qualify Analyte I->J

Caption: General LC-MS/MS workflow from sample preparation to final analysis.

Sample Preparation and Chromatography

Objective: To achieve consistent delivery of the analyte to the mass spectrometer and separate it from potential interferences.

Protocol:

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a primary stock solution (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution into the same solvent as the mobile phase's initial composition.

  • Liquid Chromatography: A reverse-phase C18 column is the workhorse for separating small aromatic molecules.[15] A fast gradient elution ensures sharp peaks and high throughput.

LC ParameterRecommended SettingRationale
Column C18, 50 mm x 2.1 mm, <3 µmProvides excellent retention and separation for moderately polar compounds. The shorter length and smaller particle size allow for faster analysis times.[15]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for good peak shape, even in negative ion mode, by controlling pH.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good elution strength for this type of analyte.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Gradient 5% B to 95% B over 3 minutesA typical starting point for method development, ensuring elution of the analyte with good peak shape.[6]
Injection Volume 2-5 µLA small volume minimizes potential matrix effects and column overload.
Mass Spectrometry Method

Objective: To optimize the ionization and fragmentation of the analyte for maximum sensitivity and specificity.

Protocol:

  • Analyte Tuning: Infuse a dilute solution of the analyte directly into the mass spectrometer to optimize source parameters and identify the precursor and product ions.

  • Method Setup: Create an acquisition method using the optimized parameters. For quantification, this will typically be a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.

MS ParameterRecommended SettingRationale
Ionization Mode ESI NegativeMost efficient ionization pathway due to the acidic nature of the molecule.[9][10]
Capillary Voltage -2.5 to -3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temp. 120-150 °CA lower temperature is often sufficient for ESI and prevents thermal degradation.
Desolvation Gas Nitrogen, 800-1000 L/hrFacilitates droplet desolvation to release gas-phase ions.
Desolvation Temp. 400-500 °CHigh temperature ensures complete solvent evaporation.
Precursor Ion (Q1) m/z 187.03The [M-H]⁻ ion of this compound.
Collision Energy 10-25 eV (Optimize)The energy required to induce fragmentation. This must be optimized experimentally for maximum product ion signal.
Product Ions (Q3) m/z 143.03 (Quantifier), m/z 128.01 (Qualifier)Specific fragments used for quantification and confirmation.
Data Interpretation: Proposed Fragmentation Pathway

The MS/MS spectrum provides structural confirmation. The fragmentation cascade is a key piece of evidence for identity.

Caption: Proposed fragmentation of this compound in negative ESI.

Method Validation: Ensuring Trustworthiness and Compliance

For drug development, an analytical method is not complete until it is validated.[1][2] Validation is the documented process that proves an analytical method is suitable for its intended purpose.[2][3] Key parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH).[16]

Validation_Logic cluster_params Core Validation Parameters A Define Method's Intended Use (e.g., QC Release Assay) B Develop & Optimize Method A->B C Pre-Validation Check B->C C->B Fail D Write Validation Protocol C->D Pass E Execute Validation Experiments D->E F Analyze Results Against Acceptance Criteria E->F P1 Specificity E->P1 P2 Linearity & Range E->P2 P3 Accuracy E->P3 P4 Precision E->P4 P5 LOD & LOQ E->P5 P6 Robustness E->P6 G Write Validation Report F->G Pass I Re-optimize Method F->I Fail H Method Implementation G->H

Caption: Logical flow for analytical method validation in a regulated environment.

Validation ParameterDefinitionTypical Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.e.g., 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% at each concentration level.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. (Repeatability & Intermediate Precision)Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate, pH) are slightly varied.

Conclusion

The mass spectrometric analysis of this compound is a systematic process grounded in the fundamental physicochemical properties of the molecule. By leveraging Electrospray Ionization in negative mode, a highly sensitive and specific LC-MS/MS method can be developed. The key to a successful assay lies not only in the optimization of chromatographic and spectrometric parameters but also in the rigorous validation of the final method to ensure data integrity. This guide provides the strategic framework and technical details necessary for researchers and drug development professionals to confidently establish a reliable analytical workflow, ensuring the quality and consistency of their results.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 14(10), 1164–1173.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives | Request PDF. (n.d.). ResearchGate.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Patel, M., et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-8.
  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16.
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA.
  • Szpunar, J., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1421, 88–96.
  • Zhang, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(6), 1192-1200.
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. (n.d.). ResearchGate.
  • Holder, B. R., & Reuter, W. M. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. PerkinElmer.
  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • CAS NO. 1060739-01-6 | this compound - 95%. (n.d.). Arctom Scientific.
  • 1060739-01-6|this compound. (n.d.). BLD Pharm.
  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Li, F., & Le, W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28.
  • LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • Benzoic acid, 4-methoxy-, methyl ester. (n.d.). NIST WebBook.
  • Benzoic acid, 4-methoxy-. (n.d.). NIST WebBook.

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to the Research Applications of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substitution of hydrogen with fluorine on a benzoic acid scaffold is a powerful and versatile strategy in modern chemical and materials science. This guide provides an in-depth exploration of the profound impact of fluorination on the physicochemical properties of benzoic acid and delves into the diverse research applications that arise from these modifications. We will traverse the landscape of medicinal chemistry, where fluorinated benzoic acids are instrumental in optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. The guide will further illuminate their crucial role as building blocks in the synthesis of high-performance polymers, liquid crystals, and advanced agrochemicals. Through a detailed examination of structure-property relationships, experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers seeking to harness the unique attributes of fluorinated benzoic acids in their own investigations.

The Fluorine Factor: Understanding the Physicochemical Impact

The strategic placement of one or more fluorine atoms on the benzoic acid ring fundamentally alters its electronic and steric properties, leading to predictable yet powerful changes in its behavior. This "fluorine factor" is the cornerstone of its broad utility.

Modulation of Acidity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. The position and number of fluorine substituents directly correlate with the extent of this pKa modulation. For instance, the acidity of fluorobenzoic acids increases in the order: benzoic acid < 4-fluorobenzoic acid < 3-fluorobenzoic acid < 2-fluorobenzoic acid. This tunability of acidity is critical in applications such as drug-receptor interactions and as transient directing groups in C-H activation reactions.[1][2][3]

Enhanced Lipophilicity

While fluorine is highly electronegative, its incorporation into an organic molecule often increases lipophilicity. This seemingly counterintuitive effect is a key advantage in drug design, as it can enhance a molecule's ability to permeate biological membranes.[4][5][6] The difluoromethoxy group, for example, offers a balance of lipophilicity and polarity that can be crucial for optimizing pharmacokinetic properties like absorption and distribution.[7]

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This inherent strength makes fluorinated positions on a molecule more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] By strategically placing fluorine atoms at known metabolic "soft spots," medicinal chemists can block these metabolic pathways, leading to a longer drug half-life and improved bioavailability.[4][7]

Conformational Control and Binding Interactions

The introduction of fluorine can influence the conformational preferences of a molecule. Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions, such as hydrogen bonds with hydrogen bond donors, and interactions with electron-poor functional moieties within the binding sites of target proteins.[6] These interactions can lead to enhanced binding affinity and selectivity of a drug candidate.[5][6]

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated benzoic acids are indispensable building blocks in the pharmaceutical industry, contributing to the development of a wide range of therapeutic agents.[6][7] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its significant role in modern drug design.[8]

Active Pharmaceutical Ingredient (API) Synthesis

These compounds serve as crucial intermediates in the synthesis of numerous APIs.[9][10] For example, 2-fluorobenzoic acid is an intermediate in the production of the fungicide tritriazole and the anti-inflammatory drug meclofenamic acid.[11] The unique properties imparted by fluorine, as detailed in the previous section, are leveraged to improve the efficacy, safety, and pharmacokinetic profiles of new drug candidates.[7]

Structure-Activity Relationship (SAR) Studies

Fluorinated benzoic acids are valuable tools in SAR studies. By systematically incorporating different fluorination patterns, researchers can probe the electronic and steric requirements of a biological target's binding site.[7] This allows for a more rational approach to drug design and optimization.

Radiochemical Labeling for PET Imaging

The positron-emitting isotope ¹⁸F has extensive applications in Positron Emission Tomography (PET), a powerful in vivo imaging technique.[5][12] 4-Fluorobenzoic acid is used to synthesize N-succinimidyl 4-[¹⁸F]-fluorobenzoate ([¹⁸F]SFB), a reagent for the ¹⁸F labeling of antibodies and other biomolecules for PET imaging studies.[13][14]

Illustrative Workflow: Synthesis of a Fluorinated API Intermediate

G cluster_start Starting Materials cluster_reaction Reaction cluster_next_step Further Synthesis cluster_final Final Product A Fluorinated Benzoic Acid C Acyl Chloride Formation A->C B Coupling Reagent (e.g., SOCl2) B->C D Amidation with Amine C->D Reacts with E Fluorinated Amide Intermediate D->E Forms F Active Pharmaceutical Ingredient (API) E->F Leads to

Caption: A generalized workflow for utilizing a fluorinated benzoic acid in the synthesis of a more complex API intermediate.

Applications in Materials Science

The unique properties of fluorinated benzoic acids extend beyond the realm of medicine, making them valuable components in the development of advanced materials.[15]

High-Performance Polymers

Derivatives of fluorinated benzoic acids are used as monomers in the synthesis of high-performance polymers like fluorinated polyimides and polyamides.[16] The incorporation of fluorine into the polymer backbone can lead to:

  • Enhanced Thermal Stability: The strength of the C-F bond contributes to polymers that can withstand higher temperatures.[15][16]

  • Improved Chemical Resistance: Fluorinated polymers often exhibit greater inertness to chemical attack.[16][17]

  • Lower Dielectric Constant: This property is highly desirable for applications in microelectronics.[16]

  • Increased Solubility: Fluorination can improve the solubility of polymers in organic solvents, facilitating processing.[16]

Polymer TypeKey Property Enhancement from FluorinationApplication Area
Fluorinated PolyimidesExceptional thermal stability, low dielectric constantMicroelectronics, Aerospace[16]
Fluorinated PolyamidesImproved solubility, chemical resistanceAdvanced coatings, Adhesives[15][16]
Liquid Crystals

Fluorinated benzoic acid derivatives are key building blocks in the synthesis of liquid crystals (LCs) used in modern display technologies.[16][18] The introduction of fluorine atoms significantly influences the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials.[16][19]

Metal-Organic Frameworks (MOFs)

2-Fluorobenzoic acid can act as a "modulator" in the synthesis of MOFs, such as the zirconium-based UiO-66. The modulator competes with the primary linker molecule, which allows for control over the crystallinity, defect density, and particle size of the resulting MOF.[16]

Experimental Protocol: Synthesis of a Fluorinated Polyamide via Low-Temperature Polycondensation

1. Materials:

  • Fluorinated diacid chloride (derived from the corresponding fluorinated benzoic acid)

  • Aromatic diamine

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

2. Procedure:

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the fluorinated diacid chloride to the cooled diamine solution.

  • Add pyridine as an acid scavenger and continue stirring at 0°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C overnight.[16]

Applications in Agrochemicals

The benefits of fluorination are also harnessed in the agrochemical industry to develop more effective and persistent pesticides, herbicides, and fungicides.[9][10][20]

Enhanced Bioactivity and Persistence

The incorporation of fluorine can increase the bioactivity of agrochemicals.[21] As in medicinal chemistry, fluorination can also block metabolic pathways in target organisms and in the environment, leading to increased persistence and efficacy.[9] 2,3,6-Trifluorobenzoic acid, for example, serves as a crucial precursor for developing advanced pesticides.[22]

Logical Relationship: Impact of Fluorination Across Disciplines

G cluster_core Core Properties of Fluorinated Benzoic Acids cluster_apps Key Application Areas A Increased Lipophilicity E Medicinal Chemistry A->E Improved Permeability G Agrochemicals A->G Enhanced Absorption B Modulated Acidity (pKa) B->E Optimized Drug-Receptor Interaction F Materials Science B->F Tunable Reactivity C Enhanced Metabolic Stability C->E Increased Drug Half-life C->F Chemical & Thermal Resistance C->G Greater Persistence D Altered Conformation & Binding D->E Higher Potency & Selectivity

Caption: The core physicochemical changes induced by fluorination directly translate to benefits in diverse research and development sectors.

Synthesis of Fluorinated Benzoic Acids

A common and historically significant method for the synthesis of fluorinated aromatic compounds, including fluorobenzoic acids, is the Balz-Schiemann reaction . This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

This protocol is a generalized representation based on established chemical principles.

1. Materials:

  • Ethyl 4-aminobenzoate

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Tetrafluoroboric acid (HBF₄)

  • Potassium hydroxide

  • Ethyl alcohol

2. Procedure:

  • Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of hydrochloric acid and water. Cool the solution to below 7°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.[23]

  • Formation of Tetrafluoroborate Salt: To the cold diazonium salt solution, add cold tetrafluoroboric acid. The p-carbethoxybenzenediazonium fluoborate will precipitate.[23]

  • Thermal Decomposition: Isolate the diazonium tetrafluoroborate salt by filtration and dry it carefully. Heat the dry salt to induce thermal decomposition, which releases nitrogen gas and forms ethyl 4-fluorobenzoate.

  • Hydrolysis: Reflux the resulting ethyl 4-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester to the potassium salt of 4-fluorobenzoic acid.[23]

  • Acidification: After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid.[23]

  • Purification: The crude 4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent, such as 50% aqueous ethanol.[13]

Conclusion

Fluorinated benzoic acids represent a class of compounds whose strategic importance in research and development cannot be overstated. The simple act of substituting hydrogen with fluorine provides a powerful toolkit for fine-tuning molecular properties. In medicinal chemistry, this translates to the creation of safer and more effective drugs. In materials science, it enables the production of advanced polymers and liquid crystals with superior performance characteristics. For the agrochemical sector, it leads to more potent and durable crop protection agents. As synthetic methodologies continue to advance, the applications for these versatile building blocks will undoubtedly continue to expand, solidifying their role as a cornerstone of modern chemical innovation.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. pharmacyjournal.org.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry. Benchchem.
  • Understanding the Properties and Applications of 4-Fluorobenzoic Acid (CAS 456-22-4). NINGBO INNO PHARMCHEM CO.,LTD..
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Exploring 2,4,6-Trifluorobenzoic Acid: Properties and Applic
  • Difluorobenzoic Acids. Chemical Bull Pvt Ltd.
  • 3-Fluorobenzoic acid. Chem-Impex.
  • The Versatile Applications of 2,3,6-Trifluorobenzoic Acid in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
  • 4-Fluorobenzoic acid | 456-22-4. ChemicalBook.
  • 3,4,5-Trifluorobenzoic acid | CAS Number 121602-93-5. Ossila.
  • 2-Fluorobenzoic acid | 445-29-4. ChemicalBook.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • 2-Fluoro Benzoic Acid.
  • 4-Fluoro Benzoic Acid. Sihauli Chemicals.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..
  • CAS 445-29-4: 2-Fluorobenzoic acid. CymitQuimica.
  • 4-Fluorobenzoic acid. Chem-Impex.
  • 4-Fluorobenzoic Acid | 456-22-4. SynZeal.
  • 2,4,6-Trifluorobenzoic acid | 28314-80-9. ChemicalBook.
  • 3-Fluorobenzoic acid | 455-38-9. ChemicalBook.
  • CAS No : 455-38-9 | Product Name : 3-Fluorobenzoic Acid.
  • 2,4,6-Trifluorobenzoic acid. Chem-Impex.
  • 2,6-Difluorobenzoic acid 98 385-00-2. Sigma-Aldrich.
  • Application of 2-Fluorobenzoic Acid in Polymer Science: An Overview. Benchchem.
  • physical and chemical properties of 2-Fluorobenzoic acid. Benchchem.
  • Exploring 2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..
  • Understanding the Properties and Applications of 2,4-Difluorobenzoic Acid for R&D. NINGBO INNO PHARMCHEM CO.,LTD..
  • Fluorobenzoic Acid Series. Sparrow Chemical.
  • 3-Fluorobenzoic acid. Wikipedia.
  • 3-Fluorobenzoic Acid: A Versatile Building Block for Specialty Materials. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Fluorobenzoic acid synthesis. ChemicalBook.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Taylor & Francis Online.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF.
  • Fluorin
  • 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796. PubChem.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • Analysis Fluorobenzoic Acids for Water Tracer Studies Applic

Sources

2,5-Difluoro-4-methoxybenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2,5-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] Its unique molecular structure, featuring a benzoic acid backbone substituted with two fluorine atoms and a methoxy group, makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) such as anti-inflammatory and anticancer agents.[2] The presence of fluorine can enhance metabolic stability and membrane permeability in drug candidates.[1][3] Given its role as a critical building block, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its quality, purity, and performance in sensitive synthetic applications. This guide provides a comprehensive technical overview of the stability profile of this compound, recommended storage and handling procedures, and a robust protocol for its stability assessment.

Physicochemical Properties and Intrinsic Stability

The inherent stability of a chemical compound is dictated by its physical and chemical properties. For this compound, these are summarized in the table below.

PropertyValueSource
CAS Number 1060739-01-6[4]
Molecular Formula C8H7FO3[2]
Molecular Weight 170.14 g/mol [2]
Appearance White to off-white powder/crystal[2]
Melting Point 191.0 to 195.0 °C
Boiling Point Approx. 257.8 °C[2]
Density 1.307 g/cm³[2]
Flash Point 109.7 °C[2]
Solubility Soluble in methanol. Insoluble in water.[5]

The high melting point and boiling point of this compound suggest a stable crystalline lattice and low volatility under standard conditions.[2] The molecule's stability is further influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group on the aromatic ring. While generally stable, the carboxylic acid functional group presents a potential site for reactivity, particularly decarboxylation at elevated temperatures.[6]

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and ensure the safety of personnel. The following conditions are recommended based on safety data sheets and general principles for handling fluorinated organic compounds.

Storage Conditions
  • Temperature: Store in a cool, dry place.[7][8][9][10][11] Some sources recommend storage at <15°C in a dark place.

  • Atmosphere: Keep containers tightly closed in a well-ventilated area.[7][9][10][11][12] An inert atmosphere is not generally required for routine storage but may be considered for long-term storage of high-purity material to prevent any potential oxidative degradation.

  • Light: Protect from direct sunlight and other sources of UV radiation, which can potentially initiate degradation reactions.[9]

  • Moisture: Store in a dry environment as moisture can be detrimental, especially in the presence of reactive compounds. The moisture content of the material should be kept low (e.g., ≤0.2%) to maintain its efficacy.[2]

Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8][9][10][12][13][14]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][9][10][12][13][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[7][15] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Potential Degradation Pathways

While this compound is stable under recommended storage conditions, it can degrade under stress.[11] Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting incompatibilities.

  • Hydrolysis: Under forced acidic or basic conditions, particularly at elevated temperatures, the primary degradation pathway is likely O-demethylation of the methoxy group to form 2,5-difluoro-4-hydroxybenzoic acid.[15]

  • Oxidation: Strong oxidizing agents can potentially lead to the degradation of the aromatic ring or the methoxy group.

  • Thermal Degradation: At temperatures approaching its boiling point, decarboxylation may occur, leading to the formation of 1,4-difluoro-2-methoxybenzene. This is a known degradation pathway for benzoic acid and its derivatives under high-temperature conditions.[6]

  • Photodegradation: Exposure to high-energy light, particularly UV radiation, could potentially lead to the formation of radical species and subsequent degradation products.

Caption: Hypothesized degradation pathways for this compound.

Stability Testing Protocol: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol outlines a comprehensive approach for assessing the stability of this compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials and Methods
  • Test Substance: this compound of known purity.

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; hydrochloric acid (HCl); sodium hydroxide (NaOH); hydrogen peroxide (H2O2).

  • Instrumentation: HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector, photostability chamber, oven, pH meter.

Experimental Workflow

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Prepare Test Samples for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (Solid & Solution, 80°C) photo Photolytic Stress (ICH Q1B guidelines) sampling Sample at specified time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acidic/basic samples sampling->neutralize hplc_analysis Analyze by HPLC-PDA-MS neutralize->hplc_analysis data_interp Identify and quantify degradation products hplc_analysis->data_interp

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep the solution at room temperature.

    • Thermal Degradation:

      • Solid State: Place a known amount of the solid compound in an oven at 80°C.

      • Solution State: Keep a solution of the compound in methanol at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (in accordance with ICH Q1B guidelines). A control sample should be kept in the dark.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed solution at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • For the solid thermal stress, dissolve a known amount in methanol at each time point.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method with PDA and MS detection to separate and identify the parent compound and any degradation products.

Data Interpretation and Reporting

The results of the forced degradation study should be summarized in a table, indicating the percentage of degradation for each stress condition and the retention times and mass-to-charge ratios of any observed degradation products.

Stress ConditionDuration (hours)% Degradation of Parent CompoundRetention Time of Degradation Product(s)m/z of Degradation Product(s)
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H2O2, RT 24
Thermal (Solid), 80°C 24
Thermal (Solution), 80°C 24
Photolytic ICH Q1B

This data is crucial for establishing the stability profile of the compound, identifying potential incompatibilities, and ensuring the development of robust analytical methods for quality control.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. A thorough understanding of its stability and the implementation of appropriate storage, handling, and testing protocols are essential to maintain its quality and ensure its successful application in research and development.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Apollo Scientific. (2023). This compound Safety Data Sheet.
  • CymitQuimica. (2024). 4-(Difluoromethyl)-3-methoxybenzoic acid Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Fluoro-4-methoxybenzoic acid Safety Data Sheet.
  • Nature. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Purdue University. (n.d.). Fluorine Safety.
  • Synfacts. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Organic Chemistry Portal. (1999). Benzoic Acid Esters, Benzoates.
  • Biosynth. (2024). 3-Fluoro-4-methoxybenzoic acid Safety Data Sheet.
  • Angene Chemical. (2025). Benzoic acid, 4-​methoxy-​2-​nitro- Safety Data Sheet.
  • TCI Chemicals. (2025). 2,6-Difluoro-4-hydroxybenzoic Acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • PMC - PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • ResearchGate. (2025). Experimental and theoretical study on benzoic acid derivatives.
  • Arctom. (n.d.). CAS NO. 1060739-01-6 | this compound - 95%.
  • BenchChem. (2025). stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • BenchChem. (2025). The Enigmatic Role of 2,3-Dihydroxy-4-methoxybenzoic Acid in Plant Metabolism: A Technical Overview.
  • TCI Deutschland GmbH. (n.d.). 2-Fluoro-4-methoxybenzoic Acid 394-42-3.
  • BenchChem. (n.d.). 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Overview of a Putative Secondary Metabolite.
  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
  • Wikipedia. (n.d.). p-Anisic acid.
  • PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 7, 2026 – In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. This technical guide delves into the history and discovery of a pivotal, yet often overlooked, building block: 2,5-Difluoro-4-methoxybenzoic acid (CAS No. 1060739-01-6) . While not a household name, this compound's unique substitution pattern has made it a valuable tool for medicinal and agricultural chemists seeking to enhance the efficacy, metabolic stability, and overall performance of novel molecules. This document will trace the origins of this compound within the broader context of organofluorine chemistry, explore its synthesis, and highlight its applications that underscore its significance.

The Context: A Fluorine Revolution in Chemical Design

The story of this compound is intrinsically linked to the rise of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, all of which are highly desirable traits in the development of new drugs and crop protection agents. The history of this field dates back to the 19th century, but its application in life sciences truly blossomed in the mid-20th century and continues to accelerate.

The Unveiling of a Versatile Reagent: Discovery and First Synthesis

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be traced through the evolution of synthetic methodologies for polysubstituted aromatic compounds. Its appearance in the catalogues of specialized chemical suppliers in the late 20th and early 21st centuries signifies its utility being recognized by the wider scientific community. The development of more sophisticated methods for the regioselective fluorination and methoxylation of benzene rings paved the way for the synthesis of complex substitution patterns like that found in this particular benzoic acid derivative.

The synthesis of this compound typically involves a multi-step process, often starting from more readily available fluorinated precursors. While specific industrial preparations are often proprietary, a plausible and commonly employed synthetic strategy can be retrospectively constructed based on established organic chemistry principles.

Retrosynthetic Analysis and Plausible Synthetic Pathways

A logical retrosynthetic approach to this compound suggests a few potential starting materials and key transformations. One such pathway could involve the functionalization of a difluoroanisole intermediate.

G 2,5-Difluoro-4-methoxybenzoic_acid This compound Carboxylation Carboxylation (e.g., Grignard/Organolithium + CO2) 2,5-Difluoro-4-methoxybenzoic_acid->Carboxylation Hydrolysis Nitrile or Ester Hydrolysis 2,5-Difluoro-4-methoxybenzoic_acid->Hydrolysis Halogen_Intermediate Aryl Halide Intermediate (e.g., 1-Bromo-2,5-difluoro-4-methoxybenzene) Carboxylation->Halogen_Intermediate Methoxylation Nucleophilic Aromatic Substitution (Methoxide on a trifluoro-nitrobenzene precursor) Halogen_Intermediate->Methoxylation Trifluoro_Precursor Polysubstituted Trifluorobenzene Derivative Methoxylation->Trifluoro_Precursor Nitrile_Ester_Intermediate Aryl Nitrile or Ester Intermediate Hydrolysis->Nitrile_Ester_Intermediate Nitrile_Ester_Intermediate->Methoxylation

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies: A Step-by-Step Perspective

While the exact initial synthesis remains to be definitively pinpointed in a single publication, the following represents a viable and illustrative laboratory-scale preparation, synthesized from established chemical reactions.

Illustrative Synthesis Protocol

Objective: To synthesize this compound from a suitable precursor.

Pathway: Starting from 1,2,4-trifluoro-5-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (Methoxylation)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,2,4-trifluoro-5-nitrobenzene in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature. The methoxide will preferentially displace the fluorine atom at the 4-position due to the activating effect of the nitro group.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-difluoro-4-methoxynitrobenzene.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 2,5-difluoro-4-methoxynitrobenzene from the previous step in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon, until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2,5-difluoro-4-methoxyaniline.

Step 3: Sandmeyer Reaction (Diazotization followed by Cyanation)

  • Diazotization: Dissolve the 2,5-difluoro-4-methoxyaniline in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. Extract the resulting 2,5-difluoro-4-methoxybenzonitrile with an organic solvent.

Step 4: Hydrolysis of the Nitrile

  • Reaction Setup: Reflux the 2,5-difluoro-4-methoxybenzonitrile in an aqueous acidic or basic solution (e.g., aqueous H₂SO₄ or NaOH).

  • Reaction Monitoring: Monitor the hydrolysis of the nitrile to the carboxylic acid by TLC.

  • Work-up: After the reaction is complete, cool the mixture and, if the reaction was performed under basic conditions, acidify with a strong acid to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

G cluster_0 Synthesis of this compound Start 1,2,4-Trifluoro-5-nitrobenzene Step1 Methoxylation (NaOMe, MeOH) Start->Step1 Intermediate1 2,5-Difluoro-4-methoxynitrobenzene Step1->Intermediate1 Step2 Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 2,5-Difluoro-4-methoxyaniline Step2->Intermediate2 Step3 Sandmeyer Reaction (1. NaNO2, H+ 2. CuCN) Intermediate2->Step3 Intermediate3 2,5-Difluoro-4-methoxybenzonitrile Step3->Intermediate3 Step4 Hydrolysis (H3O+ or OH-, heat) Intermediate3->Step4 End This compound Step4->End

Caption: Illustrative synthetic workflow for this compound.

Applications and Historical Significance in Synthesis

The true measure of a building block's importance lies in its application. This compound has found utility as a key intermediate in the synthesis of a variety of biologically active molecules.

Application Area Significance of this compound Example Target Molecule Class
Pharmaceuticals The difluoro-methoxy substitution pattern can modulate the electronic properties and conformation of the final molecule, potentially improving target engagement and pharmacokinetic profiles.Novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
Agrochemicals The fluorine atoms can enhance the potency and metabolic stability of herbicides and fungicides, leading to lower application rates and improved environmental profiles.Advanced herbicides and fungicides with novel modes of action.

Unfortunately, specific, high-profile examples of blockbuster drugs or widely used agrochemicals that explicitly list this compound as a direct precursor in publicly available literature are scarce. This is common for such building blocks, as their role is often embedded deep within complex, multi-step synthetic sequences that are protected as trade secrets. However, its consistent availability from specialty chemical suppliers is a strong indicator of its ongoing use in both academic research and industrial development.

Conclusion: A Quiet Enabler of Chemical Innovation

The history of this compound is not one of a dramatic, singular discovery, but rather a story of gradual emergence driven by the relentless pursuit of new and improved molecules in the life sciences. As a specialized building block, it represents a confluence of advancements in synthetic organic chemistry, particularly in the challenging field of selective aromatic functionalization. Its value lies in the unique combination of electronic and steric properties conferred by its difluoro and methoxy substituents, offering chemists a powerful tool to fine-tune the characteristics of their target compounds. While its own history may be understated, the history of the innovative medicines and crop protection agents it helps to create is still being written.

References

  • General History of Organofluorine Chemistry: For a broad overview of the field, readers are directed to review articles and books on the history of fluorine in chemistry and its applications in the pharmaceutical and agrochemical industries.
  • Synthetic Methodologies: Information on the individual reaction types (Nucleophilic Aromatic Substitution, Sandmeyer Reaction, etc.) can be found in standard organic chemistry textbooks and specialized journals focusing on synthetic methodology.
  • Chemical Supplier Catalogues: The historical availability and specifications of this compound can be traced through the catalogues of major chemical suppliers such as Sigma-Aldrich (now MilliporeSigma), Alfa Aesar, and others.

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,5-Difluoro-4-methoxybenzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,5-Difluoro-4-methoxybenzoic acid as a strategic building block in the synthesis of Active Pharmaceutical Ingredients (APIs). While not a ubiquitous starting material, its unique substitution pattern offers medicinal chemists a valuable tool for molecular scaffolding and property modulation. We explore the causal impact of its structural features on synthetic strategy and potential pharmacological outcomes. This document details proven, step-by-step protocols for key transformations—amide coupling, demethylation, and ether synthesis—that leverage the molecule's inherent reactivity. These protocols are presented as a validated, hypothetical workflow for constructing a core structure analogous to those found in modern kinase inhibitors, thereby providing researchers and drug development professionals with a practical framework for incorporating this and similar fluorinated intermediates into their synthetic programs.

Introduction: The Rationale for Fluorinated Benzoic Acids in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, fluorination can:

  • Enhance Metabolic Stability: By blocking sites susceptible to cytochrome P450 oxidation, fluorine can increase a drug's half-life.[2]

  • Modulate Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting a compound's ionization state at physiological pH, which in turn impacts solubility, cell permeability, and target engagement.[2]

  • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a target's binding pocket, enhancing potency and selectivity.[1][2]

This compound is a trifunctional building block that embodies these advantages. The difluoro substitution pattern creates a distinct electronic environment, while the methoxy and carboxylic acid groups serve as versatile synthetic handles for diversification and scaffold elaboration.

Physicochemical Properties and Handling

Understanding the properties of this compound is critical for its effective use in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1060739-01-6[4]
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.13 g/mol [5]
Appearance White to off-white solid(Typical)
SMILES COC1=CC(F)=C(C=C1F)C(O)=O[5]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application in a Hypothetical Kinase Inhibitor Synthesis Workflow

Many contemporary kinase inhibitors, such as Regorafenib and Lapatinib, feature a core structure where a substituted aromatic or heteroaromatic ring is linked via an ether bond to another key fragment.[6][7][8] The following sections detail a robust, three-step synthetic sequence that transforms this compound into a versatile phenolic intermediate, primed for incorporation into such scaffolds.

This workflow demonstrates how the molecule's functional groups can be sequentially and selectively manipulated.

G cluster_0 PART 1: Amide Formation cluster_1 PART 2: Demethylation cluster_2 PART 3: Ether Synthesis A 2,5-Difluoro-4- methoxybenzoic acid B Amide Intermediate (Protected Amine) A->B  Amine, EDC, HOBt    DIPEA, DMF   C Phenolic Intermediate B->C  BBr₃, DCM    -78 °C to RT   E Final Kinase Inhibitor Core Structure C->E C->E  K₂CO₃, DMF    Williamson Ether Synthesis   D Heteroaryl Chloride (e.g., 4-Chloro-N-methyl- picolinamide) D->E D->E  K₂CO₃, DMF    Williamson Ether Synthesis  

Diagram 1: A hypothetical workflow for synthesizing a kinase inhibitor core from this compound.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Causality: The conversion of the carboxylic acid to an amide is a foundational step for introducing diversity and building out the molecular scaffold. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling system is chosen for its high efficiency, mild reaction conditions, and the ease of removing the urea byproduct via aqueous workup.[9][10] HOBt acts as an additive to suppress racemization (if chiral amines are used) and improve reaction rates by forming a more reactive HOBt-ester intermediate.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., benzylamine, as a model) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine)

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the benzoic acid).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Aryl-Methyl Ether Demethylation using Boron Tribromide (BBr₃)

Causality: The methoxy group serves as a robust protecting group for the phenol. Its cleavage is necessary to unmask the hydroxyl group for subsequent etherification. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency in cleaving aryl-methyl ethers, typically proceeding cleanly at low temperatures.[12][13] The reaction proceeds via Lewis acid activation of the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[14][15]

Materials:

  • Amide intermediate from Protocol 1 (1.0 equiv)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated NaHCO₃ (aq)

Procedure:

  • Dissolve the amide intermediate (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (3.0 equiv) dropwise via syringe. A color change is typically observed.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS. The product spot should be more polar than the starting material.

  • Once complete, cool the reaction mixture back to 0 °C in an ice bath.

  • Very cautiously quench the reaction by the slow, dropwise addition of methanol to consume excess BBr₃.

  • Concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize acidic byproducts.

  • Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude phenolic product, which is often used in the next step without further purification.

Protocol 3: Williamson Ether Synthesis with a Heteroaryl Chloride

Causality: The Williamson ether synthesis is a classic and reliable method for forming the critical C-O-C ether linkage found in many APIs.[16][17] This protocol couples the newly formed phenol with a suitable electrophile, such as the 4-chloro-N-methylpicolinamide fragment used in the synthesis of Regorafenib.[6][18] A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol, forming the phenoxide nucleophile for the SNAr reaction.[19]

Materials:

  • Phenolic intermediate from Protocol 2 (1.0 equiv)

  • Heteroaryl chloride (e.g., 4-chloro-N-methylpicolinamide) (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add the crude phenolic intermediate (1.0 equiv), the heteroaryl chloride (1.0 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to the flask (approx. 0.2 M).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the higher molecular weight product.

  • After cooling to room temperature, pour the reaction mixture into water.

  • A precipitate may form. If so, collect the solid by vacuum filtration and wash with water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final core structure.

Sources

protocol for amide coupling with 2,5-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for Amide Coupling with 2,5-Difluoro-4-methoxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Electron-Deficient Substrates

In the landscape of modern drug discovery and agrochemical synthesis, fluorinated building blocks are indispensable for modulating molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is one such valuable starting material, serving as a key intermediate in the synthesis of complex molecular targets.[3] However, its chemical structure presents a distinct challenge for one of the most fundamental transformations in medicinal chemistry: amide bond formation.[4]

The presence of two electron-withdrawing fluorine atoms on the aromatic ring decreases the nucleophilicity of the carboxylate group. This deactivation makes the initial activation step of the amide coupling—a prerequisite for reaction with an amine—significantly more difficult than with electron-rich or neutral benzoic acids.[5][6][7] Consequently, standard coupling protocols may prove sluggish, leading to low yields, incomplete conversion, or the formation of undesirable side products.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully coupling this compound. We will explore the causality behind experimental choices, compare robust coupling strategies, and provide detailed, field-proven protocols to ensure reliable and reproducible outcomes.

Understanding the Substrate: Electronic and Physical Properties

The reactivity of this compound is governed by the interplay of its substituents. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which is the primary contributor to the reduced reactivity of the carboxyl group. While the methoxy group at the 4-position is an electron-donating group via resonance, its effect is substantially attenuated by the powerful influence of the ortho- and meta-positioned fluorine atoms. This net electron deficiency is the central hurdle to overcome.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1060739-01-6[3]
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in common organic solvents like DMF, DCM, THF

Strategic Selection of Coupling Reagents

Choosing the right coupling reagent is the most critical decision for ensuring a successful reaction with an electron-deficient acid. The ideal reagent must be highly reactive to generate a sufficiently activated intermediate that can be readily attacked by the amine nucleophile. We will compare three major classes of modern coupling reagents.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are classic coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9][10] While economical, their success with challenging substrates can be limited. The O-acylisourea is unstable and can rearrange into an unreactive N-acylurea byproduct, a common failure mode in sluggish reactions.[11][12]

To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential. These additives trap the O-acylisourea to form a more stable active ester, which then reacts more cleanly with the amine.[13] This two-stage activation is often crucial for difficult couplings.

Uronium/Aminium Salts (e.g., HATU, HBTU)

Uronium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful coupling agents available.[14][15] HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[16][17] The efficiency of HATU is enhanced by the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state of aminolysis.[14] This makes HATU exceptionally effective for sterically hindered and electron-deficient substrates where other reagents fail.[13]

Phosphonium Salts (e.g., PyBOP)

Phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are another class of highly efficient coupling agents.[4] They function similarly to uronium salts, generating a reactive OBt-ester.[15] Phosphonium reagents are known for their high chemoselectivity and for producing clean reactions, though they can be less stable in solution compared to their uronium counterparts.

Table 2: Comparison of Recommended Coupling Strategies

Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Carbodiimide EDC, HOBtForms stable HOBt-ester via O-acylisourea intermediate.[8]Economical, water-soluble byproducts (EDC).Can be sluggish, requires additive, potential for side reactions if activation is slow.[11][12]
Uronium/Aminium HATUForms highly reactive OAt-active ester.[14][16]Extremely high reactivity and speed, excellent for difficult substrates.Higher cost, tetramethylurea byproduct can be difficult to remove.[18]
Phosphonium PyBOPForms reactive OBt-ester.High efficiency and chemoselectivity.[15]Reagents can have lower solution stability.

Visualizing the Reaction Pathways

To better understand the process, the following diagrams illustrate the overall workflow and the mechanisms for the two recommended protocols.

Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Acid & Amine in Anhydrous Solvent base_add Add Base (e.g., DIPEA) reagents->base_add cool Cool to 0 °C base_add->cool coupler_add Add Coupling Reagent (e.g., HATU or EDC/HOBt) cool->coupler_add stir Stir at 0 °C to RT coupler_add->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Work-up (Acid/Base Washes) monitor->quench dry Dry Organic Layer (e.g., Na₂SO₄) quench->dry purify Purify by Chromatography or Recrystallization dry->purify product Isolate Pure Amide purify->product

Caption: General experimental workflow for amide coupling.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step acid R-COOH + Base → R-COO⁻ ester OAt-Active Ester acid->ester attacks hatu HATU hatu->ester amine R'-NH₂ amide Amide Product ester->amide amine->amide attacks byproduct HOAt amide->byproduct +

Caption: Simplified mechanism of HATU-mediated amide coupling.[14][16][17]

EDC_HOBt_Mechanism cluster_activation1 Step 1: O-Acylisourea Formation cluster_activation2 Step 2: Active Ester Formation cluster_coupling Step 3: Coupling acid R-COOH acylisourea O-Acylisourea (Unstable Intermediate) acid->acylisourea edc EDC edc->acylisourea hobt HOBt hobt_ester HOBt-Active Ester (More Stable) acylisourea->hobt_ester hobt->hobt_ester amine R'-NH₂ amide Amide Product hobt_ester->amide amine->amide attacks

Caption: Simplified mechanism of EDC/HOBt-mediated coupling.[8][11]

Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should optimize stoichiometry and reaction times based on the specific amine being used. All operations should be conducted in a fume hood using appropriate personal protective equipment. Glassware should be oven- or flame-dried to ensure anhydrous conditions.[19]

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended as the primary approach due to its high success rate with electron-deficient acids.

Materials and Reagents:

ReagentM.W.Equivalents
This compound188.131.0
Amine (R-NH₂)-1.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.243.0
Anhydrous Solvent (DMF or DCM)-~0.1 M

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1 M. Stir until the acid is fully dissolved.

  • Base Addition: Add the amine (1.1 eq) followed by DIPEA (3.0 eq).[20]

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) in one portion. The solution may change color.

  • Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[21] This removes DIPEA salts, excess amine, and residual DMF. The tetramethylurea byproduct from HATU is partially water-soluble but may require chromatography for complete removal.[18]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to yield the final product.[22][23]

Protocol 2: Economical Coupling using EDC and HOBt

This is a reliable and cost-effective alternative to HATU, though it may require longer reaction times.

Materials and Reagents:

ReagentM.W.Equivalents
This compound188.131.0
Amine (R-NH₂)-1.1
EDC·HCl191.701.5
HOBt135.121.5
N,N-Diisopropylethylamine (DIPEA)129.243.0
Anhydrous Solvent (DMF or DCM)-~0.1 M

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.5 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1 M and stir to dissolve all solids.

  • Base and Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq), followed by EDC·HCl (1.5 eq) in one portion.[24]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-24 hours).

  • Monitoring: Check for reaction completion using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[21] The byproducts from EDC and HOBt are generally water-soluble and are effectively removed during this process.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.[22][23]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently active coupling reagent. 2. Wet reagents or solvent. 3. Sterically hindered or very electron-poor amine.1. Switch to a stronger coupling reagent (e.g., from EDC/HOBt to HATU). 2. Ensure all reagents are anhydrous and glassware is properly dried. 3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. Increase equivalents of coupling reagent and amine.
Formation of Side Products 1. (EDC) Rearrangement to N-acylurea. 2. (HATU) Guanidinylation of the amine. 3. Racemization of chiral centers.1. Ensure HOBt or another additive is used with EDC. 2. Add the amine to the pre-activated carboxylic acid instead of having all components present initially. 3. Run the reaction at 0 °C. Use an additive like HOBt or HOAt which are known to suppress racemization.[13]
Difficult Purification 1. Tetramethylurea (from HATU) co-elutes with the product. 2. Product is highly water-soluble.1. Perform multiple aqueous washes. Use a different solvent system for chromatography (e.g., with CH₂Cl₂/MeOH). 2. Perform a back-extraction or use continuous liquid-liquid extraction. Consider reverse-phase chromatography.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995).
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • BenchChem. (2025). The Cornerstone of Amide and Ester Synthesis: A Technical Guide to Carbodiimide Chemistry.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Kim Reactor. (2024).
  • Royal Society of Chemistry. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • ResearchGate. (n.d.).
  • Musacchio, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947-1954.
  • Ghosh, A. K., & Shahabi, D. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5644-5647.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • MySkinRecipes. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Syntheses. (n.d.). Procedure for Z-L-Phg-Val-OMe Synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Syntheses. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals.
  • ResearchGate. (2020).
  • University of North Georgia. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Difluoromethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to performing nucleophilic aromatic substitution (SNAr) reactions on difluoromethoxybenzoic acid scaffolds. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and target binding affinity.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the described protocols but also adapt them to their specific synthetic challenges.

The Scientific Foundation: Understanding SNAr on Difluoromethoxy-Activated Systems

Nucleophilic aromatic substitution is a powerful tool for the synthesis of highly functionalized aromatic compounds.[2] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[3]

The success of an SNAr reaction hinges on the presence of electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho or para to the leaving group.[4] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[5] The difluoromethoxy (-OCF2H) group, along with the carboxylic acid (-COOH) moiety, serves as a potent EWG, thereby activating the aromatic ring of difluoromethoxybenzoic acid for nucleophilic attack.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex.[6]

  • Elimination of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.[6]

It is noteworthy that for many SNAr reactions, particularly those on heterocycles or with good leaving groups, the mechanism may be more concerted than stepwise.[7]

Caption: Generalized SNAr mechanism on a difluoromethoxybenzoic acid derivative.

Key Reaction Parameters and Their Influence

The successful execution of an SNAr reaction on a difluoromethoxybenzoic acid substrate requires careful consideration of several experimental parameters.

Choice of Leaving Group

The nature of the leaving group (L) significantly impacts the reaction rate. For SNAr reactions, the reactivity of halogens often follows the order F > Cl > Br > I.[8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[9]

The Nucleophile

A wide range of nucleophiles can be employed in SNAr reactions. The most common are:

  • N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles like imidazoles and pyrazoles.

  • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.

  • S-Nucleophiles: Thiolates.

The strength of the nucleophile is a critical factor. Stronger nucleophiles will generally react more readily and under milder conditions.

The Solvent

Polar aprotic solvents are the preferred medium for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

The Base

A base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile.

  • For amines: Weaker inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are often sufficient.

  • For alcohols and thiols: Stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) are typically necessary to generate the corresponding alkoxide or thiolate in situ.

Caution: When working with difluoromethoxybenzoic acid, the carboxylic acid proton will be readily deprotonated by the base. Therefore, at least one equivalent of base is required to neutralize the substrate before deprotonating the nucleophile. An excess of a strong base may lead to side reactions.

Reaction Temperature

The reaction temperature can range from ambient to elevated temperatures (50-150 °C). The optimal temperature depends on the reactivity of the substrate and the nucleophile. Less reactive combinations will require higher temperatures to achieve a reasonable reaction rate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination of 4-Fluoro-3-(difluoromethoxy)benzoic acid

This protocol describes a general procedure for the reaction of a primary or secondary amine with 4-fluoro-3-(difluoromethoxy)benzoic acid.

Materials:

  • 4-Fluoro-3-(difluoromethoxy)benzoic acid (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Potassium carbonate (K2CO3) (2.5 - 3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add 4-fluoro-3-(difluoromethoxy)benzoic acid and potassium carbonate.

  • Add DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-fluoro-3-(difluoromethoxy)benzoic acid and K2CO3 B Add DMF under inert atmosphere A->B C Stir at room temperature B->C D Add amine C->D E Heat to 80-120 °C D->E F Monitor by TLC/LC-MS E->F G Cool and quench with water F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the amination of 4-fluoro-3-(difluoromethoxy)benzoic acid.

Protocol 2: Etherification of 4-Chloro-3-(difluoromethoxy)benzoic acid with a Phenol

This protocol outlines the synthesis of a diaryl ether via the reaction of a phenol with 4-chloro-3-(difluoromethoxy)benzoic acid.

Materials:

  • 4-Chloro-3-(difluoromethoxy)benzoic acid (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phenol in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • In a separate flask, dissolve 4-chloro-3-(difluoromethoxy)benzoic acid in anhydrous THF.

  • Slowly add the solution of the benzoic acid to the phenoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water or saturated aqueous ammonium chloride (NH4Cl).

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product as needed.

Protocol 3: Thiolation of 4-Fluoro-3-(difluoromethoxy)benzoic acid

This protocol describes the reaction with a thiol to form a thioether.

Materials:

  • 4-Fluoro-3-(difluoromethoxy)benzoic acid (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add the thiol and anhydrous DMF.

  • Cool the solution to 0 °C and add potassium tert-butoxide portion-wise.

  • Stir the mixture at 0 °C for 20-30 minutes to form the thiolate.

  • Add a solution of 4-fluoro-3-(difluoromethoxy)benzoic acid in anhydrous DMF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Acidify with 1M HCl and extract with an organic solvent.

  • Perform standard aqueous work-up and purification.

Summary of Reaction Conditions

The following table provides a general overview of typical reaction conditions for the nucleophilic aromatic substitution on halo-difluoromethoxybenzoic acids.

Nucleophile ClassTypical Base(s)Typical Solvent(s)Temperature Range (°C)Notes
Amines K2CO3, Cs2CO3, DIPEADMF, DMSO, NMP25 - 120Weaker bases are generally sufficient. Stoichiometry of the base needs to account for the acidic proton of the benzoic acid.
Alcohols/Phenols NaH, K2CO3, Cs2CO3, t-BuOKDMF, THF, Dioxane60 - 150Stronger bases are often required to generate the nucleophilic alkoxide/phenoxide.
Thiols K2CO3, t-BuOK, NaHDMF, THF25 - 100Thiolates are generally strong nucleophiles, allowing for milder conditions.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent like DMSO.

  • Side Reactions: The carboxylic acid moiety can potentially undergo side reactions, such as esterification if an alcohol is used as a solvent at high temperatures. It is generally advisable to use aprotic solvents.

  • Moisture Sensitivity: Reactions employing strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Purification: The carboxylic acid functionality of the product can be exploited during work-up. Acid-base extraction can be an effective preliminary purification step.

By understanding the principles outlined in these notes and carefully controlling the reaction parameters, researchers can effectively utilize nucleophilic aromatic substitution on difluoromethoxybenzoic acid derivatives to synthesize novel molecules for drug discovery and other applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. (2025). 4-(Difluoromethoxy)-2-formylbenzoic Acid.
  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
  • Hartwig, J. F. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
  • Qing, F.-L., et al. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions.
  • Zhao, H., et al. (2012). Base-Promoted Direct and Highly Selective Alkynylation of Electron-Deficient Octafluorotoluene. RSC Advances, 2(25), 9531-9533.
  • Chem Help ASAP. (2020, February 2).
  • Beilstein Journals. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 14, 2436-2443.
  • Mortier, J., et al. (2009). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Organic Letters, 11(13), 2748-2751.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile.
  • Wu, T. (2021). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. Chemistry, 3(3), 939-946.
  • LibreTexts Chemistry. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from a university chemistry resource page.
  • Zhang, W. (2005). U.S. Patent No. 6,967,268. Washington, DC: U.S.
  • Acharya, B. N., et al. (2013). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 3(43), 20070-20073.
  • Curran, D. P. (2005).
  • Stash, A. I., et al. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Khan, A. T., et al. (2016). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. The Journal of Organic Chemistry, 81(17), 7645-7655.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Fluorinated Heterocycles from 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design has become a cornerstone for developing next-generation therapeutics.[1][2] Heterocyclic moieties are present in approximately 85% of all biologically active compounds, providing the structural frameworks essential for interaction with biological targets.[2][3] The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, often enhancing metabolic stability, receptor binding affinity, and membrane permeability.[2][4][5] Consequently, fluorinated heterocycles are a privileged class of compounds, with over 20% of all commercial drugs containing fluorine.[2][4]

This document provides a detailed guide for leveraging 2,5-Difluoro-4-methoxybenzoic acid, a versatile and highly functionalized building block, for the synthesis of novel, medicinally relevant heterocyclic systems.[6] We will move beyond theoretical discussions to provide robust, field-proven protocols that empower researchers to construct complex molecular architectures.

Starting Material Analysis: this compound

This compound is an attractive starting material for several key reasons:

  • Carboxylic Acid Handle: The carboxyl group is a versatile functional group, readily activated for amide bond formation, esterification, or reduction.[7][8] This serves as the primary anchor point for introducing diversity and building out the molecular structure.

  • Activated Fluorine Atoms: The two fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). The fluorine at the C2 position is ortho to the carboxylic acid (or its derivative, such as an amide), which activates it for displacement. This inherent reactivity is the linchpin of our proposed cyclization strategy.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group create a unique electronic environment that can be exploited in various chemical transformations and can influence the final compound's biological activity.

Overall Synthetic Workflow

The primary strategy detailed herein involves a two-step sequence that is both modular and efficient. This approach allows for the generation of a diverse library of compounds by simply varying the choice of a single reagent in the first step.

G cluster_input Phase 1: Synthesis cluster_output Phase 2: Purification & Analysis SM 2,5-Difluoro-4- methoxybenzoic Acid Coupling Amide Coupling SM->Coupling Amine Bifunctional Nucleophile (e.g., Diamine, Amino Alcohol) Amine->Coupling Intermediate Acyclic Benzamide Intermediate Coupling->Intermediate Isolate & Purify Cyclization Base-Mediated Intramolecular SNAr Intermediate->Cyclization Crude Crude Heterocycle Cyclization->Crude Purification Purification (Crystallization / Chromatography) Crude->Purification Analysis Characterization (NMR, LC-MS, HRMS) Purification->Analysis Final Novel Fluorinated Heterocycle Analysis->Final

Caption: High-level workflow for heterocyclic synthesis.

Application Protocol 1: Synthesis of a Novel 7-Fluoro-8-methoxy-quinazolone Scaffold

This protocol details the synthesis of a quinazolinone derivative, a heterocyclic core renowned for its broad spectrum of pharmacological activities.[9][10] The strategy employs an amide coupling followed by an intramolecular SNAr cyclization.

Caption: Reaction scheme for quinazolone synthesis.

Part A: Amide Coupling to Synthesize Intermediate A

Rationale: The first step is the formation of an amide bond between the starting carboxylic acid and an amine. We choose o-phenylenediamine as the coupling partner to introduce a nucleophilic amino group positioned for the subsequent cyclization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.[11] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
This compound188.135.0941 mg1.0 eq
o-Phenylenediamine108.145.5595 mg1.1 eq
HATU380.236.02.28 g1.2 eq
DIPEA129.2412.52.18 mL2.5 eq
Anhydrous Dimethylformamide (DMF)--25 mL-

Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, 5.0 mmol, 941 mg) and HATU (1.2 eq, 6.0 mmol, 2.28 g).

  • Solvent Addition: Add anhydrous DMF (25 mL) and stir the mixture until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq, 12.5 mmol, 2.18 mL) dropwise over 5 minutes.

  • Amine Addition: In a separate vial, dissolve o-phenylenediamine (1.1 eq, 5.5 mmol, 595 mg) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution to the reaction mixture dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate should form. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with water (3 x 50 mL) and a small amount of cold diethyl ether (20 mL) to remove residual DMF and other impurities.

  • Drying: Dry the solid under high vacuum to yield Intermediate A . The product can be used in the next step without further purification or can be recrystallized from ethanol/water if necessary.

Part B: Intramolecular SNAr Cyclization to Form the Quinazolone

Rationale: This step utilizes a base to deprotonate the terminal aniline nitrogen of Intermediate A, rendering it nucleophilic. The resulting anion attacks the electron-deficient carbon at the C2 position of the aromatic ring, displacing the fluoride in a classic intramolecular SNAr reaction.[12] This ring-closing step is highly efficient and forms the stable, fused heterocyclic system. DMSO is used as a polar aprotic solvent which is ideal for SNAr reactions, and heat is applied to overcome the activation energy barrier.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
Intermediate A278.25~4.5~1.25 g1.0 eq
Potassium Carbonate (K₂CO₃)138.2113.51.87 g3.0 eq
Anhydrous Dimethyl sulfoxide (DMSO)--20 mL-

Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask, add Intermediate A (~4.5 mmol, assuming ~90% yield from Part A) and finely ground potassium carbonate (3.0 eq, 13.5 mmol, 1.87 g).

  • Solvent Addition: Add anhydrous DMSO (20 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice water.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL) to remove DMSO and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure quinazolone product.

Expected Results & Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expect to see characteristic aromatic proton signals, a signal for the methoxy group (~3.9-4.1 ppm), and potentially a broad singlet for the N-H proton.

  • ¹⁹F NMR: A single resonance in the aromatic region, confirming the presence of one remaining fluorine atom.

  • LC-MS: A single peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Safety & Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • HATU: Is an irritant. Avoid inhalation and contact with skin.

    • DIPEA: Is a corrosive and flammable liquid. Handle with care.

    • DMF/DMSO: Are aprotic polar solvents that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Vertex AI Search Grounding API, The Importance of Fluorin
  • Vertex AI Search Grounding API, Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Deriv
  • Vertex AI Search Grounding API, Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid - Benchchem.
  • Vertex AI Search Grounding API, Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)
  • Vertex AI Search Grounding API, Synthesis of quinazolinones - Organic Chemistry Portal.
  • Vertex AI Search Grounding API, Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. - SciSpace.
  • Vertex AI Search Grounding API, Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)
  • Vertex AI Search Grounding API, Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vertex AI Search Grounding API, Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search Grounding API, Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Vertex AI Search Grounding API, A proposed mechanism for benzoxazinone synthesis.
  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [Link]
  • Talele, T. T. (2024). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Roda, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Journal of Fluorine Chemistry, 127, 1013-1029. [Link]
  • Vertex AI Search Grounding API, Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • Vertex AI Search Grounding API, Amide Synthesis - Fisher Scientific.
  • ResearchGate, How to produce amide from Benzoic acid and amine directly? (2012). [Link]
  • Organic Chemistry Portal, Amide synthesis by acyl
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]
  • Vertex AI Search Grounding API, a) Selective mono‐ and difluorination of benzoic acid derivatives...
  • Vertex AI Search Grounding API, Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applic
  • ResearchGate, (PDF) The Metabolism of 2-Fluorobenzoic Acid. [Link]
  • Vertex AI Search Grounding API, Application Notes and Protocols: The Role of 5-Cyclopropyl-2-fluorobenzoic Acid in Organic Synthesis - Benchchem.
  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. [Link]
  • Vertex AI Search Grounding API, The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • Vertex AI Search Grounding API, 2-5-difluoro-4-2-methoxy-2-oxoethyl-benzoic-acid - MedchemExpress.com.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14. [Link]
  • Jiang, M., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783. [Link]
  • Vertex AI Search Grounding API, Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC.
  • Vertex AI Search Grounding API, HETEROCYCLES, Vol.
  • ResearchGate, A Novel Synthesis of Flavones
  • Vertex AI Search Grounding API, Heterocycles (Elsevier BV)

Sources

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Crusade Against Inflammation

Inflammation is a fundamental biological process, a double-edged sword that while essential for healing and defense against pathogens, can become a chronic and debilitating force in a host of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of anti-inflammatory agents represents a cornerstone of modern medicine, providing relief and improved quality of life for millions. This guide provides an in-depth exploration of the synthesis of key classes of anti-inflammatory drugs, offering not just protocols, but the strategic rationale behind the synthetic routes. We will delve into the chemical architecture of these molecules and the elegant pathways chemists have devised to construct them, providing researchers, scientists, and drug development professionals with a robust resource for their own investigations.

The therapeutic armamentarium against inflammation is broadly categorized into non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics. This document will focus on the synthesis of small-molecule agents, specifically NSAIDs and corticosteroids, whose accessibility through chemical synthesis has made them widely available and indispensable therapeutic options.

Part 1: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Masters of COX Inhibition

NSAIDs are a class of drugs that provide analgesic (pain-relieving), antipyretic (fever-reducing), and anti-inflammatory effects.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2][3][4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5] Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2, while newer agents, the "coxibs," are selective for COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6][7]

The Cyclooxygenase (COX) Pathway: The Target of NSAIDs

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[8] Arachidonic acid is then converted by COX enzymes into the unstable intermediate prostaglandin H2 (PGH2), which is further metabolized by specific synthases into various prostaglandins and thromboxanes.[7] NSAIDs act by blocking the active site of the COX enzymes, preventing the conversion of arachidonic acid.[3]

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibition GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR GR-Chaperone Complex Corticosteroid->GR Binds Activated GR Activated GR-Ligand Complex GR->Activated GR DNA DNA Activated GR->DNA Translocates & Binds to GREs Gene Transcription Gene Transcription DNA->Gene Transcription Modulation Anti-inflammatory\nProteins (Upregulation) Anti-inflammatory Proteins (Upregulation) Gene Transcription->Anti-inflammatory\nProteins (Upregulation) Pro-inflammatory\nCytokines (Downregulation) Pro-inflammatory Cytokines (Downregulation) Gene Transcription->Pro-inflammatory\nCytokines (Downregulation)

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Synthetic Overview: Dexamethasone - A Complex Multi-Step Synthesis

The synthesis of corticosteroids like dexamethasone is a complex, multi-stage process, often starting from naturally occurring steroids like diosgenin. [9][10]The synthesis involves a series of carefully controlled chemical and sometimes microbiological transformations to introduce the required functional groups and stereochemistry. [9][11] A key feature of dexamethasone is the presence of a fluorine atom at the 9α position and a methyl group at the 16α position of the steroid nucleus. [11]The synthesis typically involves:

  • Modification of the Steroid Backbone: Starting from a suitable pregnane derivative, a series of reactions are performed to introduce the necessary functional groups.

  • Introduction of the 16α-Methyl Group: This is often achieved through a Grignard reaction. [11]3. Formation of the 9α-Fluoro Group: This is a critical step, often involving the opening of an epoxide ring with hydrofluoric acid. [11]4. Dehydrogenation: Introduction of the double bond in the A ring is often accomplished through a microbiological dehydrogenation step. [11] The synthesis of dexamethasone phosphate, a more water-soluble form for parenteral administration, involves the phosphorylation of the 21-hydroxyl group of dexamethasone. [12][13][14] Table 2: Key Synthetic Transformations in Dexamethasone Synthesis

TransformationReagents/ConditionsPurpose
16α-MethylationMethylmagnesium bromideIntroduction of the 16α-methyl group
EpoxidationPerbenzoic acidFormation of an epoxide intermediate
FluorinationHydrofluoric acidOpening of the epoxide to introduce the 9α-fluoro group
DehydrogenationMicrobiological methodsIntroduction of the C1-C2 double bond
PhosphorylationPyrophosphoryl chlorideFormation of dexamethasone phosphate

General Synthetic Workflow and Quality Control

The synthesis of any active pharmaceutical ingredient (API) requires a rigorous workflow with stringent quality control at each step.

Synthetic_Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup & Isolation Workup & Isolation Reaction->Workup & Isolation Purification Purification Workup & Isolation->Purification QC Quality Control Purification->QC Characterization Characterization Final Product Final Product Characterization->Final Product QC->Characterization

Caption: General workflow for the synthesis and quality control of APIs.

Conclusion and Future Perspectives

The synthesis of anti-inflammatory agents has evolved significantly, driven by the need for more effective, safer, and more economical manufacturing processes. From the straightforward esterification of salicylic acid to the intricate multi-step synthesis of corticosteroids, the field showcases the power of organic chemistry to create molecules that alleviate human suffering.

Future research will continue to focus on the development of novel anti-inflammatory agents with improved selectivity and fewer side effects. This includes the design of new chemical entities, as well as the development of innovative drug delivery systems to target inflammation more effectively. [15][16]The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon as they contribute to the ongoing quest for better anti-inflammatory therapies.

References

  • Danda, D., & K, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(21), 6657. [Link]
  • Chemistry LibreTexts. (2020). 1: Synthesis of Aspirin (Experiment). [Link]
  • University of Massachusetts Boston. (n.d.). Chemistry 104: Synthesis of Aspirin. [Link]
  • RSC Education. (n.d.). Synthesis of aspirin on a microscale | Class experiment. [Link]
  • Cruz-Topete, D., & Cidlowski, J. A. (2015). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 6, 4. [Link]
  • StudySmarter. (n.d.).
  • Chemistry Steps. (n.d.). Synthesis of Ibuprofen. [Link]
  • Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033–1044. [Link]
  • Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. Annual review of pharmacology and toxicology, 56, 133–155. [Link]
  • Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure. [Link]
  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Coutinho, A. E., & Chapman, K. E. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and cellular endocrinology, 335(1), 2–13. [Link]
  • Ugwu, D. I., Okoro, U. C., Ukoha, P. O., Gupta, A., & Okafor, S. N. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC advances, 12(35), 22621–22633. [Link]
  • Schoenwolf, G. C., & Smith, S. (2017). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Journal of Physiology-Heart and Circulatory Physiology, 313(6), H1153–H1161. [Link]
  • Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. [Link]
  • Mowlem, T. J. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory.
  • Ghlichloo, M., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
  • CN102443038A - Synthesis method of celecoxib - Google P
  • Silvers, A. P., et al. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory.
  • Al-Saeed, F. A. (2019). NSAIDs: Chemistry and Pharmacological Actions.
  • Yilmaz, I., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1475. [Link]
  • US7919633B2 - Process for preparation of celecoxib - Google P
  • Ozgoli, G., et al. (2017). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level.
  • Herráiz, T. (2017).
  • CN101397320A - Method for preparing dexamethasone and series products thereof - Google P
  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
  • Ekladious, I., et al. (2019). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. Pharmaceutics, 11(10), 523. [Link]
  • Marnett, L. J., & Kalgutkar, A. S. (1999). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 42(15), 2671-2686. [Link]
  • Matić, A., et al. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules, 28(14), 5506. [Link]
  • Smith, W. L., et al. (2000). Cyclooxygenases: structural and functional insights. Journal of lipid research, 41(11), 1689–1707. [Link]
  • Khan, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19125-19137. [Link]
  • Bodor, N., & Buchwald, P. (2000). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Medicinal research reviews, 20(1), 58–101. [Link]
  • CN103936809A - Improved preparation method of dexamethasone sodium phosphate intermediate - Google P
  • University of Toledo. (n.d.).
  • Wallace, J. L., et al. (2000). Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. Journal of Pharmacy and Pharmacology, 52(2), 163-168. [Link]
  • Khan, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19125-19137. [Link]
  • MDPI. (n.d.).
  • Szałek, A., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(19), 6599. [Link]
  • ResearchGate. (2014). Synthesis and Evaluation of Analgesic and Anti-Inflammatory Properties of Novel Ibuprofen Analogs. [Link]
  • Chemistry LibreTexts. (2024).
  • Vizioli, N. V., et al. (2015). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Current medicinal chemistry, 22(23), 2736–2758. [Link]
  • Lu, H. H., et al. (2017). Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin.
  • Rose-Hulman Institute of Technology. (n.d.).
  • Totally Synthetic. (2018). Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism [Video]. YouTube. [Link]

Sources

Introduction: The Strategic Value of 2,5-Difluoro-4-methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Process Scale-Up of Reactions Involving 2,5-Difluoro-4-methoxybenzoic Acid

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive carboxylic acid handle—imparts distinct physicochemical properties to target molecules. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group provides a site for potential further modification.[1]

However, transitioning a synthetic route involving this intermediate from the laboratory bench (grams) to pilot or manufacturing scale (kilograms) is a non-linear challenge fraught with complexities.[2][3][4] Issues that are trivial in a round-bottom flask, such as heat dissipation and mixing efficiency, become critical process-defining parameters at scale.[5][6] This guide provides a framework for researchers and process chemists to navigate the key challenges of scaling up reactions with this compound, focusing on the principles of chemical engineering, process safety, and practical execution. We will use one of the most common and critical transformations—amide bond formation—as a practical case study.

Part I: Core Principles for Successful and Safe Scale-Up

Before attempting any large-scale reaction, a thorough understanding of the underlying physicochemical principles is paramount. The success of a scale-up campaign is determined not by simply multiplying reagent quantities, but by maintaining consistent process performance and safety.

Thermochemical and Kinetic Considerations

The transition from a 1-liter flask to a 100-liter reactor fundamentally alters the physical environment of the reaction. The most critical change is the decrease in the surface-area-to-volume ratio. This has profound implications for heat transfer.[4][7]

  • Causality of Thermal Risk: An exothermic reaction that causes a mild temperature rise of 5°C in a lab flask, which is easily dissipated through the glass wall, could lead to a dangerous thermal runaway in a large reactor where heat removal is less efficient. It is crucial to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on the lab scale to determine the heat of reaction (ΔHrxn), maximum temperature of the synthesis reaction (MTSR), and to model the potential for adiabatic temperature rise.

The Imperative of Efficient Mixing

Effective mixing is essential to ensure homogeneity in concentration and temperature, which directly impacts reaction rate, yield, and impurity profiles.[8]

  • Impact on Reaction Performance: Inadequate mixing at scale can create localized "hot spots" or areas of high reagent concentration, leading to the formation of byproducts.[5] For instance, in an amide coupling reaction, slow dispersion of the activating agent can lead to its degradation or dimerization before it reacts with the carboxylic acid.

  • Scale-Up Strategy: The choice of agitator (impeller type, size) and stirring speed (RPM) must be carefully considered. A common scale-up criterion is to maintain constant power input per unit volume (P/V).[6] However, for reactions sensitive to shear or where mass transfer is limiting, other criteria like constant tip speed may be more appropriate.[9]

Process Safety with Fluorinated Aromatics

While this compound itself presents moderate hazards (skin and eye irritation), its reaction products and reagents used in its transformation may pose greater risks.[10]

  • Hazard Analysis: A comprehensive Process Hazard Analysis (PHA) should be conducted. For example, if converting the acid to an acyl chloride using thionyl chloride or oxalyl chloride, one must plan for the safe handling of these corrosive reagents and the management of acidic off-gases (SO₂ and HCl, or CO, CO₂ and HCl).

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical-resistant gloves (inspected before use), safety goggles, face shields, and lab coats.[11][12] For large-scale operations, handling should occur in a well-ventilated area or a walk-in fume hood.[11]

Part II: Application Protocol: Scale-Up of Amide Coupling via Acyl Chloride

This section provides a detailed protocol for a common industrial transformation: the amide coupling of this compound with a generic primary amine (R-NH₂) via an acyl chloride intermediate. This two-step, one-pot process is chosen for its cost-effectiveness and scalability, while highlighting key control parameters.

Reaction Scheme:
  • Activation: this compound + Oxalyl Chloride -> 2,5-Difluoro-4-methoxybenzoyl chloride

  • Coupling: 2,5-Difluoro-4-methoxybenzoyl chloride + R-NH₂ -> N-alkyl-2,5-Difluoro-4-methoxybenzamide

Diagram 1: General Scale-Up Workflow This diagram illustrates the logical progression from laboratory-scale development to pilot-scale production, emphasizing the iterative nature of process optimization and safety analysis.

G cluster_lab Laboratory Scale (Grams) cluster_pilot Pilot Scale (Kilograms) cluster_mfg Manufacturing Scale (Tons) lab_dev Route Scouting & Proof of Concept lab_opt Reaction Optimization (Temp, Conc, Time) lab_dev->lab_opt lab_cal Reaction Calorimetry (Determine Exotherm) lab_opt->lab_cal lab_ana Analytical Method Development (HPLC) lab_cal->lab_ana pilot_plan Process Hazard Analysis (PHA) lab_ana->pilot_plan Data for Safety Assessment pilot_equip Equipment Selection (Reactor, Stirrer) pilot_plan->pilot_equip pilot_run Kilo-Scale Demonstration Run pilot_equip->pilot_run pilot_val In-Process Controls & Validation pilot_run->pilot_val mfg_tech Technology Transfer Package pilot_val->mfg_tech Validated Process Parameters mfg_prod Full-Scale Production mfg_tech->mfg_prod

Caption: Workflow from lab development to manufacturing.

Materials and Equipment
CategoryItem
Chemicals This compound, Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF, catalytic), Primary Amine (R-NH₂), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine, Anhydrous MgSO₄ or Na₂SO₄
Lab Equipment 3-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, condenser, nitrogen inlet
Pilot Equipment Jacketed glass-lined or stainless steel reactor, overhead mechanical stirrer (e.g., pitched-blade turbine), thermocouple, baffled vessel, controlled-rate addition pump, condenser with scrubber system for off-gas
Step-by-Step Methodology

This protocol compares a 10-gram lab-scale reaction with a 1-kilogram pilot-scale run.

Step 1: Reactor Preparation and Inerting

  • Lab-Scale: Assemble a dry 500 mL 3-neck flask with a magnetic stir bar, thermometer, nitrogen inlet, and a condenser connected to an oil bubbler. Purge the system with nitrogen for 15 minutes.

  • Pilot-Scale: Ensure the 50 L reactor is clean, dry, and passivated. Perform a pressure test to check for leaks. Purge the reactor vessel with nitrogen to achieve an inert atmosphere (<2% oxygen). Maintain a slight positive nitrogen pressure throughout the reaction.

  • Rationale: Preventing moisture ingress is critical as oxalyl chloride and the resulting acyl chloride are highly water-sensitive.

Step 2: Reagent Charge and Acyl Chloride Formation

  • Lab-Scale: Charge this compound (10.0 g) and DCM (100 mL) to the flask. Stir to form a slurry or solution. Add 1 drop of DMF (catalyst). Cool the mixture to 0-5°C using an ice bath.

  • Pilot-Scale: Charge the reactor with this compound (1.00 kg) and DCM (10 L). Start agitation to ensure good suspension. Add DMF (5 mL, catalytic). Cool the reactor contents to 0-5°C by circulating coolant through the jacket.

  • Rationale: DMF catalyzes the formation of the Vilsmeier intermediate, which is the active species for converting the acid to the acyl chloride. Cooling the reaction controls the initial exotherm from this catalytic reaction.

Step 3: Controlled Addition of Oxalyl Chloride

  • Lab-Scale: Add oxalyl chloride (1.2 equivalents) dropwise via a syringe or dropping funnel over 20-30 minutes, maintaining the internal temperature at <10°C.

  • Pilot-Scale: Using a metering pump, add oxalyl chloride (1.2 equivalents) subsurface over 1-2 hours. Maintain the internal temperature at <10°C by adjusting the addition rate and jacket temperature. Vent the reactor's off-gas through a caustic scrubber to neutralize HCl and unreacted oxalyl chloride decomposition products.

  • Rationale: Slow, controlled addition is the most critical step for thermal safety. The reaction is exothermic and generates gaseous byproducts. Subsurface addition at scale ensures the reagent reacts quickly rather than accumulating in the headspace.

Step 4: Reaction Monitoring (Activation)

  • Both Scales: After the addition is complete, stir the reaction at room temperature for 1-3 hours. Monitor the conversion of the starting material to the acyl chloride. This can be done by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by HPLC or TLC against a standard. The reaction is complete when <1% of the starting acid remains.

  • Rationale: In-process controls (IPCs) are essential to ensure the activation step is complete before proceeding. Incomplete activation will result in lower overall yield.

Step 5: Amine and Base Addition

  • Lab-Scale: In a separate flask, dissolve the primary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in DCM (50 mL). Cool this solution in an ice bath. Add the amine/base solution dropwise to the acyl chloride mixture, keeping the internal temperature <15°C.

  • Pilot-Scale: Charge the primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) to the addition vessel with DCM (5 L). Cool the acyl chloride solution in the main reactor back down to 0-5°C. Add the amine/base solution via the pump over 1-2 hours, maintaining the internal temperature at <15°C.

  • Rationale: The reaction of the acyl chloride with the amine is highly exothermic. Pre-cooling the reactor and controlling the addition rate are crucial for preventing a temperature spike that could lead to side reactions or a runaway. The base is required to scavenge the HCl generated during the coupling.

Step 6: Reaction Monitoring (Coupling) and Work-up

  • Both Scales: Stir at room temperature for 1-2 hours after the addition is complete. Monitor by HPLC until the acyl chloride is consumed.

  • Work-up:

    • Slowly add water to quench any unreacted acyl chloride.

    • Transfer the mixture to a separatory funnel (lab) or allow phases to settle in the reactor (pilot).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Rationale: The aqueous washes remove inorganic salts and unreacted starting materials, simplifying the final purification. At scale, phase separation can be slow; allowing adequate settling time is important.

Step 7: Purification

  • Both Scales: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). Chromatography is generally not viable for kilogram quantities.[2]

  • Rationale: Recrystallization is a robust, scalable, and cost-effective method for achieving high purity of the final product.

Diagram 2: Amide Coupling Reaction Pathway This diagram details the chemical transformations from the starting benzoic acid to the final amide product.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling reactant1 This compound HOOC-Ar intermediate1 Acyl Chloride Intermediate ClOC-Ar reactant1->intermediate1 + reagent1 {Oxalyl Chloride | (COCl)₂} reagent1->intermediate1 product Final Amide Product R-HNOC-Ar intermediate1->product + reactant2 {Primary Amine | R-NH₂} reactant2->product catalyst DMF (cat.) base Triethylamine

Caption: Key steps in the amide formation process.

Part III: Data Summary and Troubleshooting

Table 1: Comparative Reagent Loading
ReagentLab Scale (10 g)Pilot Scale (1.0 kg)Molar Eq.
This compound10.0 g1.00 kg1.0
Oxalyl Chloride8.1 g (5.6 mL)0.81 kg (0.56 L)1.2
Primary Amine (MW=100 g/mol , example)5.85 g0.585 kg1.1
Triethylamine8.0 g (11.0 mL)0.80 kg (1.1 L)1.5
DCM (Total Volume)~150 mL~15 L-
Table 2: Key Process Parameter Comparison
ParameterLab ScalePilot ScaleRationale for Change
AgitationMagnetic StirrerOverhead MechanicalRequired for effective mixing in larger volumes.
Oxalyl Chloride Addition Time20-30 min1-2 hoursTo manage heat evolution in a larger mass.
Amine Addition Time20-30 min1-2 hoursCritical for thermal control of coupling exotherm.
Expected Yield85-95%80-90%Minor yield losses are common on scale-up due to transfers and sampling.
Table 3: Troubleshooting Guide
IssuePotential CauseRecommended Action
Low Conversion (Activation) Insufficient oxalyl chloride; inactive catalyst (wet DMF); moisture in system.Check dryness of all equipment and solvents. Use a fresh bottle of DMF. Consider adding slightly more oxalyl chloride (1.3 eq).
Formation of Side Products Temperature too high during additions; poor mixing.Improve cooling efficiency. Slow down addition rates. Increase agitation speed (check P/V calculations).
Difficult Phase Separation Emulsion formation during work-up.Add brine to the aqueous layer to increase its ionic strength ("salting out"). Allow for longer settling times.
Product Fails Purity Spec Inefficient recrystallization; incomplete work-up.Re-slurry or re-crystallize from a different solvent system. Ensure aqueous washes were performed correctly.

Conclusion

Scaling up reactions involving this compound requires a multidisciplinary approach that combines a deep understanding of organic chemistry with the core principles of chemical engineering. By systematically evaluating thermal hazards, ensuring robust mixing, and implementing stringent in-process controls, the successful transition from bench to plant can be achieved safely and efficiently. The protocols and principles outlined in this guide serve as a foundational framework, which must be adapted and rigorously tested for each specific substrate and reaction, ensuring a trustworthy and reproducible manufacturing process.

References

  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Taylor, R. A., & Tkatschenko, I. (2009). Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. Industrial & Engineering Chemistry Research, 48(18), 8455-8464.
  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids. (US6333431B1).
  • Diva-portal.org. (n.d.). Influence of mixing and heat transfer in process scale-up.
  • ResearchGate. (n.d.). Reaction of 4-methoxybenzoic acid (1.1 equiv) with tetrazoles on scales....
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors.
  • Zhdankin, V. V., & Pervukhin, I. V. (2013). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2013(3), 195-206.
  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • National Institutes of Health. (2016, March 17). Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization.
  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
  • Google Patents. (2017, May 25). Formation of 2,5-Furan Dicarboxylic Acid from Aldaric Acids. (US20170144982A1).
  • ResearchGate. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Haveman, L. Y. F., et al. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science.
  • National Institutes of Health. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
  • Neuland Labs. (2024, October 15). Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up.
  • ResearchGate. (2025, August 9). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
  • Chemdist Group. (n.d.). Reaction and Mixing Technology.
  • ResearchGate. (2025, August 6). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.
  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Zero Instrument. (n.d.). Common Types of Mixing in Reactors.
  • Reddit. (2025, January 15). Amide coupling.
  • Google Patents. (n.d.). Preparation of 2,4-dihydroxybenzoic acid. (US4996354A).
  • Indo American Journal of Pharmaceutical Research. (2024, June 30). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • ACS Publications. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.

Sources

The Strategic Application of 2,5-Difluoro-4-methoxybenzoic Acid in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Fluorine and Methoxy Substituents

In the pursuit of novel materials with precisely engineered properties, the strategic functionalization of aromatic cores is of paramount importance. 2,5-Difluoro-4-methoxybenzoic acid is a prime exemplar of a molecular scaffold designed for high-performance applications. The unique interplay of its substituents—two fluorine atoms and a methoxy group—on a benzoic acid backbone provides a powerful tool for tuning the electronic, thermal, and self-assembly characteristics of macromolecules.

The presence of fluorine atoms can significantly alter the electronic and steric properties of molecules. In the context of materials science, this often translates to enhanced thermal stability, improved solubility in organic solvents, and the introduction of specific electronic and optical properties crucial for applications in devices like OLEDs. The methoxy group, an electron-donating entity, further modulates the electronic landscape of the aromatic ring and can influence the intermolecular interactions that govern the formation of ordered structures, such as those in liquid crystals. This guide will delve into the practical applications of this versatile building block, offering both theoretical insights and actionable experimental protocols.

Core Applications in Materials Science

While direct, extensively documented applications of this compound in materials science are emerging, its structural motifs are highly suggestive of its utility in two primary domains: the synthesis of advanced liquid crystals and the creation of high-performance aromatic polyamides.

Ferroelectric Liquid Crystals: Engineering Molecular Order

The incorporation of fluorine atoms into the mesogenic core of liquid crystals is a well-established strategy for inducing or enhancing ferroelectric properties. The strong dipole moment of the C-F bond can contribute to the overall molecular polarity, which is a prerequisite for the formation of tilted smectic phases (SmC*) that exhibit spontaneous polarization. The 2,5-difluoro substitution pattern, in particular, creates a significant lateral dipole, which can be advantageous in the design of novel liquid crystalline materials with fast switching times and high contrast ratios for display and sensor applications.

The synthesis of liquid crystals based on benzoic acid derivatives often involves the formation of ester linkages. The carboxylic acid group of this compound can be readily converted to an acid chloride, which then serves as a reactive intermediate for esterification with a variety of phenolic compounds. The choice of the phenolic partner is critical for tuning the mesomorphic properties, such as the temperature range of the liquid crystalline phase and the specific type of mesophase formed. The methoxy group on the benzoic acid core can influence the molecular packing and, consequently, the stability of the desired liquid crystalline phase.

This protocol is adapted from established procedures for the synthesis of fluorinated liquid crystals and is presented as a template for the use of this compound.

Step 1: Synthesis of 2,5-Difluoro-4-methoxybenzoyl chloride

  • Materials: this compound, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) (catalytic amount), dry toluene.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in dry toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,5-Difluoro-4-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Esterification with a Phenolic Core

  • Materials: 2,5-Difluoro-4-methoxybenzoyl chloride, a suitable phenol (e.g., 4'-hydroxybiphenyl-4-carbonitrile), dry pyridine, dry dichloromethane (DCM).

  • Procedure:

    • Dissolve the chosen phenol (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add dry pyridine (1.2 equivalents) to the solution.

    • Slowly add a solution of 2,5-Difluoro-4-methoxybenzoyl chloride (1.1 equivalents) in dry DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline compound.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A This compound B 2,5-Difluoro-4-methoxybenzoyl chloride A->B SOCl₂, cat. DMF, Toluene, Reflux D Final Liquid Crystal B->D C Phenolic Core (e.g., 4'-hydroxybiphenyl-4-carbonitrile) C->D Pyridine, DCM, RT

Caption: Synthetic workflow for a representative fluorinated liquid crystal.

High-Performance Aromatic Polyamides: Building in Thermal Stability and Processability

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties. The 2,5-difluoro substitution pattern in this compound can lead to polymers with increased glass transition temperatures (Tg), improved resistance to chemical attack, and enhanced solubility in organic solvents, which is often a challenge for rigid-rod aramids. The methoxy group can also contribute to improved processability.

The synthesis of aromatic polyamides from a benzoic acid derivative typically proceeds via a polycondensation reaction. This compound can be used as a monomer in conjunction with an aromatic diamine. The reactivity of the carboxylic acid group can be enhanced by converting it to the acid chloride, as described previously, or by using phosphorylation-based methods that allow for direct polycondensation under milder conditions. The choice of the diamine co-monomer is a critical factor in determining the final properties of the polyamide, such as its rigidity, solubility, and thermal characteristics.

This protocol is based on the well-established Yamazaki-Higashi phosphorylation reaction for the synthesis of polyamides.

  • Materials: this compound, an aromatic diamine (e.g., 4,4'-oxydianiline), N-methyl-2-pyrrolidone (NMP) (anhydrous), pyridine (anhydrous), triphenyl phosphite (TPP), calcium chloride (CaCl₂) (anhydrous), methanol.

  • Procedure:

    • In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent), the aromatic diamine (1 equivalent), and anhydrous calcium chloride (0.1 equivalents) in anhydrous NMP.

    • To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents).

    • Heat the reaction mixture to 100-120°C under a slow stream of nitrogen and maintain this temperature for 3-6 hours. The viscosity of the solution will increase as the polymerization progresses.

    • After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol while stirring vigorously to precipitate the polyamide.

    • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any residual salts and low-molecular-weight oligomers.

    • Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Diagram of Polycondensation Workflow:

G cluster_0 Monomer Dissolution cluster_1 Polycondensation cluster_2 Purification A This compound + Aromatic Diamine B Solution in NMP with CaCl₂ A->B C Addition of Pyridine and TPP B->C D Heating (100-120°C) C->D E Viscous Polymer Solution D->E F Precipitation in Methanol E->F G Washing and Drying F->G H Purified Polyamide G->H

Caption: General workflow for the synthesis of a fluorinated polyamide.

Data Presentation and Characterization

The successful synthesis of materials incorporating the 2,5-Difluoro-4-methoxybenzoyl moiety requires thorough characterization to confirm the chemical structure and evaluate the material properties.

Expected Spectroscopic Data
Technique Expected Observations for a Polymer with 2,5-Difluoro-4-methoxybenzoyl units
¹H NMR Aromatic protons in the difluoromethoxybenzoyl unit would appear as complex multiplets due to H-F coupling. A singlet corresponding to the methoxy protons (-OCH₃) would be expected around 3.8-4.0 ppm.
¹³C NMR Carbons attached to fluorine would show characteristic doublets due to C-F coupling. The carbonyl carbon of the amide or ester would appear in the range of 160-170 ppm.
¹⁹F NMR Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.
FTIR Characteristic peaks for the C=O stretch of the amide or ester (around 1650-1750 cm⁻¹), C-F stretches (around 1100-1300 cm⁻¹), and C-O-C stretches of the methoxy group and ester linkage.
Expected Thermal Properties

The incorporation of the 2,5-difluoro-4-methoxybenzoyl unit is anticipated to have a significant impact on the thermal properties of the resulting polymers.

Property Expected Influence Rationale
Glass Transition Temperature (Tg) Increased Tg compared to non-fluorinated analogues.The rigidity of the fluorinated aromatic ring and strong intermolecular dipole-dipole interactions restrict chain mobility.
Thermal Decomposition Temperature (Td) High thermal stability.The high strength of the C-F and aromatic C-C bonds contributes to the overall thermal robustness of the polymer backbone.
Solubility Improved solubility in organic solvents.The fluorine atoms can disrupt chain packing and reduce crystallinity, leading to better solubility compared to highly crystalline non-fluorinated aramids.

Conclusion

This compound represents a highly promising, albeit currently under-documented, building block for the creation of advanced materials. Its unique substitution pattern offers a sophisticated means of tuning the properties of liquid crystals and high-performance polymers. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers looking to explore the potential of this versatile molecule. By leveraging the principles of molecular design and adapting established synthetic methodologies, scientists can unlock new frontiers in materials science, leading to the development of novel materials with tailored functionalities for a wide range of applications.

References

As direct citations for the use of this compound in materials science are limited, this reference list includes authoritative sources on the synthesis and properties of related fluorinated liquid crystals and polyamides, which form the basis for the presented protocols and scientific rationale.

  • Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids.
  • Synthesis and Characterization of Fluorine-Containing Polybenzoxazoles by High-Temperature Direct Polycondensation.Journal of Polymer Science Part A: Polymer Chemistry, [Link]
  • Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid.Liquid Crystals, [Link]
  • Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.
  • Functional Arom

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-Difluoro-4-methoxybenzoic acid (CAS No. 1060739-01-6) via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chemical principles to ensure you can adapt and troubleshoot effectively in your own laboratory setting.

Core Concepts & Frequently Asked Questions

This section covers foundational knowledge essential for a successful recrystallization.

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] In an ideal scenario, the crude this compound and any impurities are dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, forming a pure crystal lattice. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[2]

Q2: What are the key characteristics of a good solvent for this specific compound?

A2: Selecting the right solvent is the most critical step for successful recrystallization.[1][3] An ideal solvent for this compound should meet the following criteria:

  • High Temperature Coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the benzoic acid derivative.[2][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

Given the structure of this compound (an aromatic carboxylic acid), solvents like alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixed solvent systems (e.g., ethanol/water, acetone/water) are often good starting points.[5][6] A systematic solvent screening is highly recommended.

Q3: My crude material is colored. Will recrystallization remove the color?

A3: Often, yes. Many colored impurities can be removed as they remain in the mother liquor. However, if the colored impurity has similar solubility properties to your target compound, it may co-crystallize. In such cases, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[7] The charcoal adsorbs the colored impurities, which are then removed during a hot filtration step. Be cautious, as using an excess of charcoal can also adsorb your product, leading to a lower yield.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the procedure.

Q4: I've cooled the solution, but no crystals have formed. What should I do?

A4: This is a common issue known as supersaturation, or it may indicate that too much solvent was used.[9] Here is a logical progression of steps to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[9]

  • Seed the Solution: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[9]

  • Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent.[8][9] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow the more concentrated solution to cool again.

  • Cool Further: If crystals still do not form at room temperature, cool the flask in an ice-water bath to further decrease the compound's solubility. This should generally be a final step, as rapid cooling can sometimes trap impurities.

Troubleshooting Logic: No Crystal Formation

G start Solution Cooled, No Crystals Formed check_supersat Is the solution supersaturated? start->check_supersat scratch 1. Scratch inner flask surface with a glass rod. check_supersat->scratch Yes seed 2. Add a seed crystal. scratch->seed check_solvent Still no crystals. Is there too much solvent? seed->check_solvent reduce_solvent 3. Gently boil off some solvent. check_solvent->reduce_solvent Yes final_cool 4. Place flask in an ice bath. check_solvent->final_cool No cool_again Cool solution again. reduce_solvent->cool_again cool_again->final_cool success Crystals Form final_cool->success

Caption: Troubleshooting flowchart for inducing crystallization.

Q5: My compound has separated as an oil, not as crystals. How can I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by the solution becoming saturated at too high a temperature. To resolve this:

  • Reheat the solution until the oil fully redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation temperature.[8]

  • Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual cooling, which gives the molecules time to arrange themselves into a stable crystal lattice rather than separating as a liquid.[9]

Q6: My final yield is significantly lower than expected. What are the likely causes?

A6: A low yield is a frustrating but preventable issue. The primary causes include:

  • Using Too Much Solvent: This is the most common reason for low recovery, as a significant portion of your product will remain dissolved in the mother liquor even after cooling.[10][11] Always use the minimum amount of hot solvent needed for complete dissolution.

  • Premature Crystallization: If the solution cools during a hot filtration step, the product can crystallize in the filter paper along with the impurities. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Excessive Washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent, or using solvent that is not ice-cold, will dissolve some of your purified product.[10]

Q7: After drying, the melting point of my product is broad or lower than the literature value. What does this indicate?

A7: A broad or depressed melting point is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid. This suggests that the chosen recrystallization solvent was not effective at separating the specific impurities present in your crude material. A second recrystallization, possibly using a different solvent system, may be necessary to achieve the desired purity. Additionally, ensure the crystals are completely dry, as residual solvent can also depress the melting point.[10]

Experimental Protocols & Data

Physicochemical Data

This table summarizes key properties of the target compound.

PropertyValueReference
CAS Number 1060739-01-6[12]
Molecular Formula C₈H₆F₂O₃[13][14][15]
Molecular Weight 188.13 g/mol [13][15]
Appearance Typically a solid
Purity (Typical) >95%[12]
Protocol 1: Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, mixing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[3]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent is one that dissolves the compound completely when hot but results in a large amount of crystal formation upon cooling.[10]

Protocol 2: Bulk Recrystallization Workflow

The following diagram and steps outline a standard procedure once a suitable solvent has been identified.

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Place crude solid in flask. Add minimum hot solvent. check_insoluble Insoluble impurities or color present? dissolve->check_insoluble hot_filter 2. Perform hot gravity filtration. check_insoluble->hot_filter Yes cool 3. Cool solution slowly to room temperature. check_insoluble->cool No hot_filter->cool ice_bath 4. Cool further in an ice bath to maximize yield. cool->ice_bath vac_filter 5. Collect crystals via vacuum filtration. ice_bath->vac_filter wash 6. Wash with minimal ice-cold solvent. vac_filter->wash dry 7. Dry crystals under vacuum to constant weight. wash->dry final_product Pure Product dry->final_product

Sources

Technical Support Center: Troubleshooting Reactions with 2,5-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and reaction issues encountered when using this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, frequently employed to couple this compound with various amines.[1][2] While numerous coupling reagents are available, challenges can still arise.[3]

Question 1: I am observing a significant amount of a demethylated side product in my amide coupling reaction. What is it and how can I prevent it?

Answer:

The side product you are observing is likely 2,5-difluoro-4-hydroxybenzoic acid or its corresponding amide. The methoxy group on the aromatic ring can be susceptible to demethylation, particularly under acidic conditions or in the presence of certain Lewis acidic reagents.[4][5][6]

Causality:

  • Acidic Conditions: Many amide coupling protocols utilize activating agents that can generate acidic byproducts. If your reaction conditions are acidic, or if the amine salt you are using is acidic, protonation of the methoxy group can facilitate its cleavage.

  • Lewis Acids: Some coupling reagents or additives may have Lewis acidic character, which can also promote demethylation.[5]

  • High Temperatures: Prolonged reaction times at elevated temperatures can also contribute to demethylation.

Troubleshooting Protocol:

  • Choice of Coupling Reagent: Opt for coupling reagents that operate under neutral or mildly basic conditions. Carbodiimides like DCC or EDC are common, but ensure to use a non-acidic additive like HOBt or Oxyma.[3]

  • Base Addition: Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in your reaction mixture to neutralize any in-situ generated acids.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.

  • Amine Salt Form: If you are using an amine salt (e.g., a hydrochloride salt), ensure you add a full equivalent of base to liberate the free amine before adding the coupling reagent.

Question 2: My amide coupling reaction is sluggish and incomplete, even with an excess of the coupling reagent. What could be the issue?

Answer:

Incomplete conversion in amide coupling reactions with this compound can be attributed to several factors, including steric hindrance and the electronic nature of the acid.

Causality:

  • Steric Hindrance: The fluorine atom ortho to the carboxylic acid group can sterically hinder the approach of the amine, slowing down the reaction.

  • Reduced Nucleophilicity of the Amine: If the amine you are using is sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups), the reaction will be slower.

  • Hydrolysis of Activated Species: The activated carboxylic acid intermediate can react with any residual water in the solvent, leading back to the starting carboxylic acid.[3]

Troubleshooting Protocol:

  • Optimize Coupling Reagent and Additives: For sterically hindered couplings, consider using more potent coupling reagents like HATU, HBTU, or COMU.[3] These reagents are known to be effective for challenging amide bond formations.

  • Solvent Choice: Use anhydrous solvents to minimize the hydrolysis of the activated intermediate. DMF and DCM are common choices.

  • Reaction Time and Temperature: While high temperatures can lead to side products, a modest increase in temperature (e.g., to 40-50 °C) might be necessary for difficult couplings. Monitor the reaction closely for the formation of byproducts.

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base, allow for a pre-activation period (typically 5-15 minutes), and then add the amine. This can improve the efficiency of the coupling.

Esterification Reactions

Esterification is another common transformation of this compound. The Fischer-Speier esterification, using an alcohol in the presence of an acid catalyst, is a widely used method.[7]

Question 3: During the esterification of this compound, I'm observing a byproduct with a similar polarity to my starting material. What is it?

Answer:

Besides unreacted starting material, a common side product in esterification reactions, especially under harsh conditions, can be the anhydride of this compound. Another possibility, though less common, is a self-condensation product.[8]

Causality:

  • Anhydride Formation: Under strongly acidic conditions and at high temperatures, two molecules of the carboxylic acid can condense to form an anhydride with the elimination of water.

  • Incomplete Reaction: Esterification is an equilibrium process.[7] If water is not effectively removed, the reaction will not go to completion, leaving unreacted starting material.

Troubleshooting Protocol:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, running the reaction in a large excess of the alcohol can drive the equilibrium towards the product.

  • Milder Conditions: Consider using milder esterification methods that do not require strong acids and high temperatures. For example, reaction with an alkyl halide in the presence of a base (e.g., Cs₂CO₃ in DMF) or using coupling reagents like DCC with DMAP can be effective.[9]

  • Purification: Anhydrides can often be removed during aqueous workup, as they will hydrolyze back to the carboxylic acid.

General Reaction Concerns
Question 4: I have noticed the formation of a volatile, non-acidic impurity in several reactions involving this compound, particularly at elevated temperatures. What might this be?

Answer:

This impurity is likely 1,4-difluoro-2-methoxybenzene , the product of decarboxylation. The loss of carbon dioxide from benzoic acids can occur under thermal stress and is sometimes catalyzed by acids or metals.[10][11][12]

Causality:

  • Thermal Decarboxylation: Heating this compound, especially above its melting point or in high-boiling solvents, can induce decarboxylation.[11][12]

  • Acid-Catalyzed Decarboxylation: Strong acidic conditions can promote decarboxylation by protonating the aromatic ring, which facilitates the cleavage of the C-C bond.[13]

  • Metal-Catalyzed Decarboxylation: Traces of transition metals can catalyze this process.[10]

Troubleshooting Protocol:

  • Temperature Management: Avoid excessive heating. If a reaction requires heat, use the lowest effective temperature and monitor the reaction progress to avoid prolonged heating times.

  • Neutral or Basic Conditions: Whenever possible, perform reactions under neutral or basic conditions to avoid acid-catalyzed decarboxylation.

  • Purification of Reagents and Solvents: Ensure that your reagents and solvents are free from metal contaminants.

Visualizing Side Product Formation

To better understand the formation of these common side products, the following diagrams illustrate the key reaction pathways.

Demethylation_Pathway start This compound intermediate Protonated Methoxy Group start->intermediate H+ (Acid) product 2,5-Difluoro-4-hydroxybenzoic acid intermediate->product Nucleophilic attack (e.g., H2O, Cl-)

Caption: Pathway for acid-catalyzed demethylation.

Decarboxylation_Pathway start This compound intermediate Protonated Intermediate start->intermediate Heat / H+ product 1,4-Difluoro-2-methoxybenzene intermediate->product co2 CO2 intermediate->co2

Caption: Pathway for thermal or acid-catalyzed decarboxylation.

Summary of Potential Side Products and Mitigation Strategies
Side Product Parent Reaction Type Plausible Cause Recommended Mitigation Strategy
2,5-Difluoro-4-hydroxybenzoic acidAmide Coupling, EsterificationAcidic conditions, Lewis acids, high temperaturesUse neutral/basic conditions, add a non-nucleophilic base, control temperature.
1,4-Difluoro-2-methoxybenzeneGeneral (at high temp)High temperatures, strong acidsAvoid excessive heat, use neutral or basic conditions where possible.
Anhydride of starting materialEsterificationHigh temperatures, strong acid catalystUse milder esterification methods, ensure efficient water removal.
Unreacted Starting MaterialAmide Coupling, EsterificationSteric hindrance, poor nucleophile, equilibriumUse more potent coupling reagents, anhydrous solvents, remove water (for esterification).
References
  • CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. ResearchGate.
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. ResearchGate.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health (NIH).
  • The O‐demethylation of 4‐methoxybenzoic acid catalysed by the peroxide shunt pathway of T252E‐CYP199A4 using H2O2. ResearchGate.
  • Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal.
  • Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH).
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings.
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV.
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar.
  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications (RSC Publishing).
  • EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Google Patents.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Googleapis.com.
  • Amide Bond Formation and Peptide Coupling. ResearchGate.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. ResearchGate.
  • Ester synthesis by esterification. Organic Chemistry Portal.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

Sources

Technical Support Center: Purification of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and valuable molecules. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, offering advantages in pharmaceuticals, agrochemicals, and materials science.[1][2] However, these same properties can present significant challenges during purification.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in the lab.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Purification of Liquid Fluorinated Aromatics

    • Purification of Solid Fluorinated Aromatics

  • Analytical Methods for Purity Assessment

  • Safety First: Handling Fluorinated Compounds

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of fluorinated aromatic compounds.

Q1: What are the most common types of impurities I should expect in my fluorinated aromatic compound?

A1: Impurities can stem from various sources, including the synthetic route, degradation, or storage.[3] Common impurities include:

  • Process-related impurities: These are by-products of the reaction and can include unreacted starting materials, reagents from the fluorination process (e.g., residual N-fluorobenzenesulfonimide (NFSI) or Selectfluor), and positional isomers.[3][4]

  • Degradation products: Fluorinated aromatics can degrade under certain conditions, leading to the formation of related aromatic compounds or de-fluorinated species.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be carried through.

  • Water: Even in trace amounts, water can interfere with subsequent reactions or analyses.

Q2: I'm seeing a lower boiling point for my fluorinated aromatic compound than its non-fluorinated analog. Is this normal?

A2: Yes, this is a well-documented phenomenon. The introduction of fluorine into an organic molecule often lowers its boiling point compared to its non-fluorinated counterpart.[5] This is due to the high electronegativity and low polarizability of fluorine, which reduces intermolecular van der Waals forces.

Q3: My solid fluorinated aromatic compound is difficult to recrystallize. What are some key considerations for solvent selection?

A3: Recrystallization is a powerful technique for purifying nonvolatile organic solids.[6] The key is selecting an appropriate solvent. For fluorinated compounds, consider the following:

  • "Like dissolves like" is a good starting point, but with a twist. While fluorinated compounds are organic, they can exhibit "fluorophilicity," a preference for other fluorinated molecules.[7] This means that sometimes a partially fluorinated solvent or a co-solvent system may be more effective.

  • The ideal solvent should:

    • Dissolve the compound when hot but not when cold.[6][8]

    • Either dissolve impurities very well at all temperatures or not at all.[6]

    • Not react with your compound.[6]

  • Trial and error on a small scale is crucial. Test a range of solvents with varying polarities.

Q4: Can I use standard silica gel chromatography to purify my fluorinated aromatic compound?

A4: Yes, standard silica gel chromatography is often effective. However, the unique properties of fluorinated compounds can sometimes lead to co-elution with impurities. If you face this issue, consider these options:

  • Fluorinated Stationary Phases: For challenging separations of fluorinated molecules, specialized fluorinated chromatography phases can be very effective.[9] These phases, such as those with pentafluorophenyl (PFP) or tridecafluoro (TDF) functionalities, offer different selectivity compared to standard silica or C18 phases.[9]

  • Reverse-Phase Chromatography: Using a C8 or C18 column with a fluorinated eluent like trifluoroethanol can sometimes achieve optimal separation.[10]

Q5: I suspect my compound is decomposing on the silica gel column. What can I do?

A5: Decomposition on silica gel can be due to the acidic nature of the silica or prolonged contact time. Here are some troubleshooting steps:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel with a small amount of a non-nucleophilic base, like triethylamine, in your eluent, then pack the column. This can neutralize acidic sites.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative if your compound is acid-sensitive.

  • Use a Faster Purification Method: Flash chromatography minimizes the time your compound spends on the column.

Troubleshooting Guides

This section provides detailed workflows and protocols for purifying liquid and solid fluorinated aromatic compounds.

Purification of Liquid Fluorinated Aromatics

For liquid compounds, distillation is the primary purification method.[11] The choice between simple, fractional, and vacuum distillation depends on the boiling points of your compound and its impurities.

Caption: Decision workflow for liquid purification.

This protocol is for thermally sensitive compounds or those with high boiling points.[5]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a Vigreux or packed column. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[12]

    • Use a magnetic stirrer or boiling chips in the distillation flask for smooth boiling.[12]

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • System Check:

    • Ensure all joints are properly sealed.

    • Slowly apply vacuum to the system and check for leaks. A stable, low pressure is crucial for an effective distillation.[12]

  • Distillation:

    • Begin heating the distillation pot gently.

    • Maintain a slow and steady distillation rate by controlling the heating.[12]

    • Collect fractions in separate receiving flasks, noting the temperature and pressure for each fraction.

  • Shutdown:

    • After collecting the desired fraction, remove the heat source and allow the system to cool under vacuum.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

ProblemPossible CauseSolution
Bumping/Uneven Boiling Superheating of the liquid.Use a magnetic stirrer or fresh boiling chips. Ensure the heating mantle is properly sized for the flask.[12]
Product Solidifies in Condenser The compound's melting point is close to the condenser cooling fluid's temperature.Use a condenser with a wider bore or wrap the condenser with heating tape set just above the compound's melting point.[12]
Poor Separation Inefficient column or incorrect heating rate.Use a longer, more efficient fractionating column. Optimize the heating rate for a slow, steady distillation.[12]
Decomposition in Pot Compound is unstable at its boiling point.Ensure a stable, low pressure is maintained to keep the boiling point low.[12]
Purification of Solid Fluorinated Aromatics

Recrystallization is the most important method for purifying nonvolatile organic solids.[6] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Caption: Decision workflow for solid purification.

  • Solvent Selection: In a small test tube, add a small amount of your crude solid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve your compound when hot but not when cold.[6][8]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.[13]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

ProblemPossible CauseSolution
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble and re-cool.
Colored Crystals Colored impurities are co-crystallizing.Use activated charcoal during the recrystallization process to adsorb the colored impurities.[13]

Analytical Methods for Purity Assessment

Verifying the purity of your final compound is a critical step. The most common and effective analytical methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3]

  • HPLC/LC-MS: Versatile for a wide range of non-volatile and thermally labile compounds.[3]

  • GC/GC-MS: Excellent for volatile and semi-volatile impurities.[3]

TechniqueBest ForKey Considerations
HPLC/LC-MS Non-volatile, thermally sensitive compoundsMethod development may be required to achieve good separation. LC-MS can help identify unknown impurities by their mass-to-charge ratio.[3]
GC/GC-MS Volatile compoundsEnsure your compound is thermally stable at the temperatures used in the injector and column.[3]

Safety First: Handling Fluorinated Compounds

Fluorinated compounds and the reagents used to synthesize them require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield if there is a significant risk of splashing, and appropriate chemical-resistant gloves. A flame-resistant lab coat is mandatory.[14]

  • Ventilation: Handle fluorinating agents and volatile fluorinated compounds in a well-ventilated fume hood.[14]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to compounds that can generate HF, apply calcium gluconate gel after flushing and seek immediate medical attention.[14][15]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[14]

    • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[14]

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
  • University of Rochester Department of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. BenchChem Technical Support.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.).
  • Wikipedia. (2023).
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SiliCycle. (n.d.).
  • The National Academies Press. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation.
  • ResearchGate. (n.d.).
  • Pavlath, A. E. (1961). U.S. Patent No. 2,993,937. U.S.
  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • SiliCycle. (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
  • National Institutes of Health. (2014).
  • National Institutes of Health. (n.d.).
  • LGC, Biosearch Technologies. (n.d.).
  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
  • Reachem. (2024).
  • Airgas. (2022).
  • YouTube. (2020). Recrystallizing and using melting point to identify a compound.
  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.).
  • Chemistry Stack Exchange. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • National Measurement Institute. (2021). Analytical Method Summaries.
  • YouTube. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
  • BenchChem. (2025). Technical Support Center: Purification of Fluoro(imino)phosphane Compounds. BenchChem Technical Support.
  • PubMed. (2007).
  • ResearchGate. (2025). Solid-State Aromatic Nucleophilic Fluorination: A Rapid, Practical, and Environmentally Friendly Route to N-Heteroaryl Fluorides.
  • National Institutes of Health. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • MDPI. (2020).
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2021).
  • YouTube. (2022).
  • University of Lincoln. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). CN101622201B - Purification process of fluorine-based solvent-containing solution.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Amide Coupling with 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides in-depth troubleshooting for challenges encountered during amide coupling reactions involving the electron-deficient substrate, 2,5-Difluoro-4-methoxybenzoic acid. The advice herein is grounded in established chemical principles and extensive field experience to ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Why is my amide coupling reaction with this compound failing or showing low yield?
The electron-withdrawing nature of the two fluorine atoms on the benzoic acid ring deactivates the carboxylic acid, making it less susceptible to activation by standard coupling reagents. This reduced reactivity can lead to incomplete or failed reactions. The choice of coupling reagent, solvent, and base is critical to overcome this challenge.

Troubleshooting Failed Couplings

This section is organized by common experimental observations to help you quickly diagnose and resolve issues.

Symptom: No Reaction or Very Low Conversion

When TLC or LC-MS analysis shows primarily unreacted starting materials, the activation of the carboxylic acid is likely the rate-limiting step.

Symptom: Significant Side Product Formation

The appearance of major, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates that side reactions are competing with the desired amide formation.

Symptom: Difficulty in Purification

Challenges in isolating the final product often stem from byproducts of the coupling reagents or residual high-boiling solvents.

References

  • A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • Coupling Reagents.
  • Choosing the Right Peptide Coupling Reagent: HCTU vs.
  • Coupling Reagents. Luxembourg Bio Technologies.
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
  • Carbodiimide. Wikipedia.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Tetrahedron Letters.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
  • EDC-HOBt Amide coupling workup help. Reddit.
  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?
  • This compound. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • amide coupling help. Reddit.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • a) Selective mono‐ and difluorination of benzoic acid derivatives...
  • 2,5-Difluoro-4-nitrobenzoic acid synthesis. ChemicalBook.
  • Direct amidation of acid fluorides using germanium amides. The Royal Society of Chemistry.
  • Process optimization for acid-amine coupling: a c
  • Tips and tricks for difficult amide bond form
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
  • The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applic
  • Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction temperatures in fluorinated compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in fluorination reactions. By understanding the interplay between reaction kinetics, thermodynamics, and substrate stability, you can significantly improve yield, selectivity, and overall success. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address specific challenges encountered in the laboratory.

Part 1: Troubleshooting Guide: Common Temperature-Related Issues

This section addresses common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Q: My fluorination reaction shows low conversion or fails to proceed. Could the temperature be too low?

A: Yes, insufficient thermal energy is a frequent cause of low yield. Many fluorination reactions have a significant activation energy that must be overcome.

  • Causality: The rate of a chemical reaction is directly proportional to the temperature, as described by the Arrhenius equation. Increasing the temperature provides more molecules with the necessary kinetic energy to surpass the activation barrier and form the product.

  • Nucleophilic Fluorination (e.g., S_NAr with KF): Reactions using alkali metal fluorides like potassium fluoride (KF) often require elevated temperatures (>130 °C).[1][2] This is primarily due to the low solubility of these salts in common aprotic polar solvents.[3] Higher temperatures increase both the solubility of the fluoride salt and the intrinsic rate of the reaction.

  • Deoxyfluorination (e.g., DAST): While some deoxyfluorinations of alcohols proceed at very low temperatures (e.g., -78 °C), sterically hindered substrates or less reactive alcohols may require warming to room temperature or slightly above to achieve a reasonable reaction rate.[4][5]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally raise the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS.

    • Solvent Consideration: Ensure your solvent is stable at higher temperatures and has a sufficiently high boiling point.

    • Reagent Stability: Be aware of the decomposition temperature of your fluorinating agent. For example, DAST can decompose, sometimes explosively, at temperatures above 50 °C.[4]

Issue 2: Formation of Significant Byproducts (Elimination, Rearrangement, Decomposition)

Q: My reaction is producing a high proportion of elimination or other side products. Is the temperature too high?

A: This is a classic sign of excessive reaction temperature. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesired pathways.

  • Causality: Different reaction pathways (e.g., substitution vs. elimination) have different activation energies. If the activation energy for an elimination pathway is only slightly higher than for substitution, a significant increase in temperature can make elimination a major competing reaction.[6]

  • Nucleophilic Aliphatic Fluorination: In S_N2 reactions, higher temperatures favor the E2 elimination pathway, especially with secondary and tertiary substrates.[6]

  • Deoxyfluorination: Reagents like DAST can promote carbocation formation at higher temperatures, leading to rearrangement products (e.g., Wagner-Meerwein shifts) or elimination.

  • Substrate/Product Decomposition: Many complex organic molecules and even some fluorinating reagents are thermally labile. Elevated temperatures can lead to decomposition, reducing the overall yield of the desired product.[1][2] For instance, aryl trifluoromethoxylation reactions are challenging above room temperature due to the instability of the trifluoromethoxide anion.[7]

  • Troubleshooting Steps:

    • Lower the Temperature: If you have some product formation but significant byproducts, try running the reaction at a lower temperature for a longer period.

    • Low-Temperature Initiation: For exothermic reactions, it's crucial to initiate the reaction at a low temperature (e.g., 0 °C or -78 °C) and then allow it to slowly warm to the optimal temperature.

    • Reagent Choice: Consider a milder fluorinating agent that may allow for lower reaction temperatures. For example, the development of reagents like PhenoFluor™ and PyFluor has enabled deoxyfluorinations at room temperature for sensitive substrates.[8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature screening in a novel fluorination reaction?

A: A good starting point depends on the type of fluorination. For many modern electrophilic fluorinations using reagents like Selectfluor™, room temperature is a reasonable starting point. For nucleophilic fluorinations with KF, starting around 80-100 °C is more realistic. For deoxyfluorinations with DAST on a simple alcohol, starting at -78 °C or 0 °C is standard practice.[4] It is always advisable to consult literature for similar transformations.

Q2: How does temperature affect regioselectivity in electrophilic aromatic fluorination?

A: Temperature can influence the ortho/para/meta distribution of the product. While the intrinsic directing effects of the substituents on the aromatic ring are the primary determinant, higher temperatures can sometimes lead to decreased selectivity. This is because the energy difference between the transition states leading to different isomers becomes less significant at higher temperatures, potentially allowing for the formation of thermodynamically less favored isomers. In some cases, low temperatures can enhance selectivity.[10]

Q3: Can running a reaction at a very low temperature for an extended period be detrimental?

A: Generally, if a reaction has a viable pathway at a low temperature, extending the reaction time is a good strategy to improve yield while minimizing side reactions. However, there are practical limitations. If the reaction rate is exceedingly slow, the reaction may not reach completion in a reasonable timeframe. Also, prolonged reaction times increase the chance of degradation of sensitive reagents or products, even at low temperatures.

Q4: Are there alternatives to high temperatures for poorly soluble fluoride salts like KF?

A: Absolutely. Instead of pushing the temperature higher, consider these strategies:

  • Phase-Transfer Catalysts: Catalysts like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium chloride) can be used to shuttle the fluoride anion into the organic phase, dramatically increasing its effective concentration and allowing for lower reaction temperatures.[11]

  • Alternative Fluoride Sources: Using more soluble fluoride sources like cesium fluoride (CsF) or anhydrous tetrabutylammonium fluoride (TBAF) can enable reactions at much milder conditions, sometimes even at room temperature.[12][13]

  • Solvent Choice: The choice of a highly polar aprotic solvent like DMF, DMSO, or sulfolane is critical for dissolving fluoride salts, though one must be mindful of their high boiling points which can complicate product isolation.[3]

Q5: What are the safety implications of temperature in fluorination reactions?

A: Safety is paramount. Many fluorinating agents are highly reactive and can decompose exothermically.

  • DAST and Analogs: These reagents can undergo thermal runaway. It is crucial to keep reactions involving DAST below 50°C.[4]

  • Selectfluor™: While generally stable, it is a strong oxidizing agent and can decompose exothermally above 100 °C.[14]

  • Pressure Build-up: At elevated temperatures, decomposition of reagents or solvents can lead to the generation of gaseous byproducts (e.g., HF), causing a dangerous pressure increase in a sealed vessel. Always ensure adequate pressure relief for high-temperature reactions.

Part 3: Experimental Protocols & Data

Protocol: Temperature Screening for a Novel Electrophilic Fluorination

This protocol outlines a general workflow for optimizing the temperature of a new fluorination reaction using a parallel synthesis approach.

Objective: To identify the optimal reaction temperature for the fluorination of Substrate A with Electrophilic Reagent B.

Materials:

  • Substrate A

  • Electrophilic Reagent B (e.g., Selectfluor™)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Parallel reaction block with temperature control and stirring capabilities

  • Reaction vials with septa

  • Analytical standards of Substrate A and expected Product C

  • TLC plates and/or LC-MS system

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of Substrate A in the chosen anhydrous solvent (e.g., 0.2 M). Prepare a separate stock solution of Electrophilic Reagent B (e.g., 0.24 M, 1.2 equivalents).

  • Reaction Setup:

    • Dispense an equal aliquot of the Substrate A stock solution into five separate reaction vials.

    • Place the vials in the parallel reactor block.

    • Set the temperatures for the different positions in the block (e.g., 20 °C, 40 °C, 60 °C, 80 °C, 100 °C). Allow the solutions to equilibrate to the set temperatures.

  • Initiation: Add an equal aliquot of the Electrophilic Reagent B stock solution to each vial to initiate the reactions.

  • Monitoring:

    • At set time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot (e.g., with saturated sodium bicarbonate solution).

    • Analyze the quenched aliquots by TLC or LC-MS to determine the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: Compare the conversion and product/byproduct ratios across the different temperatures and time points to determine the optimal conditions.

Data Summary: Typical Temperature Ranges for Common Fluorination Reactions
Reaction TypeFluorinating Agent(s)Typical Temperature RangeNotes
Nucleophilic Aromatic Substitution (S_NAr) KF, KHF₂80 °C to >200 °CHigh temperatures often needed to overcome low salt solubility.[1][3]
CsF, TBAFRoom Temperature to 100 °CHigher solubility and reactivity allow for milder conditions.[12][13]
Deoxyfluorination (Alcohols) DAST, Deoxo-Fluor-78 °C to Room TemperatureHighly dependent on substrate reactivity.[4]
Deoxyfluorination (Ketones/Aldehydes) DAST, Deoxo-Fluor0 °C to Room TemperatureGenerally requires slightly higher temperatures than alcohols.[4]
Electrophilic Fluorination (Enolates/Arenes) Selectfluor™, NFSI-78 °C to 80 °CMany reactions proceed well at room temperature; cooling may be needed for reactive substrates or to improve selectivity.[15][16]
Aryl Trifluoromethoxylation Trifluoromethoxide anion< 0 °CReagent is unstable at and above room temperature.[7]

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_temp Is the reaction temperature appropriate for the reaction type? start->check_temp increase_temp Action: Gradually increase temperature in 10-20 °C increments. check_temp->increase_temp No, likely too low check_byproducts Are significant byproducts (elimination, decomposition) observed? check_temp->check_byproducts Yes / Unsure success Yield Improved increase_temp->success check_reagent Is the fluorinating reagent active and the solvent anhydrous? check_reagent->increase_temp Yes fail Yield Still Low: Re-evaluate substrate, reagent stoichiometry, or solvent choice. check_reagent->fail No check_byproducts->check_reagent No decrease_temp Action: Lower temperature and increase reaction time. check_byproducts->decrease_temp Yes decrease_temp->success

Caption: Troubleshooting workflow for low yield in fluorination.

Diagram 2: Temperature's Influence on Reaction Pathways

G cluster_0 Low Temperature cluster_1 High Temperature low_temp_node Favors pathway with lower activation energy (Ea) substitution Desired Substitution (Lower Ea) low_temp_node->substitution High Selectivity high_temp_node Provides sufficient energy for multiple pathways high_temp_node->substitution Faster Rate elimination Side Reaction (Elimination) (Higher Ea) high_temp_node->elimination Lower Selectivity start Reactants

Caption: Temperature's effect on selectivity between competing pathways.

References

  • Royal Society of Chemistry. (2022). Fluorinations Not Using Fluorine Gas.
  • Massachusetts Institute of Technology. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT.
  • MDPI. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine.
  • ResearchGate. (n.d.). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.
  • UCLA. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • UCLA Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
  • MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile.
  • Texas Tech University. (2017). Fluorination of an Alumina Surface: Modeling Aluminum−Fluorine Reaction Mechanisms.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • NIH. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC.
  • MDPI. (n.d.). Molecules | Special Issue : Insights for Organofluorine Chemistry.
  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
  • NASA. (n.d.). Kinetics of the fluorination of iron. NASA Technical Reports Server.
  • ResearchGate. (n.d.). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST).
  • ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
  • Common Organic Chemistry. (n.d.). Selectfluor.
  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
  • RSC Publishing. (2025). Green Chemistry.
  • NIH. (n.d.). The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. PMC.
  • Nature. (2021). Contemporary synthetic strategies in organofluorine chemistry.
  • ResearchGate. (n.d.). The influence of fluorination on the dynamics of the F- + CH3CH2I reaction.
  • ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development.
  • Wikipedia. (n.d.). Selectfluor.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress.

Sources

how to monitor the progress of reactions involving 2,5-Difluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Reactions of 2,5-Difluoro-4-methoxybenzoic Acid

Welcome to the technical support center for monitoring reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights in a direct question-and-answer format. Our goal is to provide you with the expertise to confidently monitor your reactions, troubleshoot common issues, and ensure the integrity of your results.

Core Principles of Reaction Monitoring

Effective reaction monitoring is crucial for determining reaction endpoints, minimizing byproduct formation, and optimizing conditions.[1] For a substituted aromatic like this compound, a multi-faceted approach combining chromatographic and spectroscopic techniques is highly recommended.[2]

Frequently Asked Questions (FAQs)

Q1: I'm starting a reaction with this compound. Which analytical technique should I use for quick, qualitative monitoring?

For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the ideal first-line technique.[1] It's inexpensive, fast, and provides a clear visual representation of the consumption of starting material and the formation of products.[1][2]

Q2: How do I choose the right analytical method for quantitative analysis of my reaction?

The choice depends on several factors including the complexity of your reaction mixture, the required precision, and available equipment.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis, offering high selectivity and robust performance for quantifying reactants, products, and byproducts.[2][3]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is exceptionally powerful for reactions involving fluorinated compounds like this compound. It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable if your product is volatile or can be made volatile through derivatization. It provides excellent separation and structural information from the mass spectrum.[6][7][8][9][10][11][12]

Below is a diagram illustrating the decision-making process for selecting an analytical technique.

Workflow for Selecting an Analytical Monitoring Technique Start Start: Reaction with This compound Qualitative Need quick, qualitative check? Start->Qualitative TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC Yes Quantitative Need quantitative analysis? Qualitative->Quantitative No TLC->Quantitative HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC Yes End Analysis Complete Quantitative->End No NMR Is real-time monitoring or structural confirmation critical? HPLC->NMR F19_NMR Use ¹⁹F NMR Spectroscopy NMR->F19_NMR Yes GC_MS Is the analyte volatile or derivatizable? NMR->GC_MS No F19_NMR->GC_MS GC_MS_Use Use Gas Chromatography-Mass Spectrometry (GC-MS) GC_MS->GC_MS_Use Yes GC_MS->End No GC_MS_Use->End

Caption: Decision workflow for analytical method selection.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber : Line a beaker with filter paper, add the mobile phase to a depth of ~0.5 cm, cover, and let it saturate for 5-10 minutes.

  • Spot the Plate : On a silica gel 60 F254 plate, draw a baseline in pencil. Spot your starting material as a reference, and then spot a small aliquot of your reaction mixture. A co-spot (spotting both starting material and reaction mixture in the same lane) is highly recommended.

  • Develop the Plate : Place the TLC plate in the saturated chamber and allow the solvent front to rise to about 1 cm from the top.

  • Visualize : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.[2] You can also use staining agents like potassium permanganate.

  • Analyze : The reaction is progressing if the starting material spot diminishes and a new product spot appears.[1]

ProblemPotential CauseRecommended Solution
Streaking or elongated spots Sample is overloaded or highly polar.[1]Dilute the sample before spotting. Add a small amount of acetic acid to the mobile phase to improve the spot shape of the carboxylic acid.[1][2]
Reactant and product spots have similar Rf values The mobile phase is not providing adequate separation.Experiment with different solvent systems. A good starting point for this compound is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with about 1% acetic acid.[2] Adjust the polarity to achieve better separation.
No spots are visible under UV light Compounds are not UV-active or are present at very low concentrations.While this compound is UV-active, some reaction products may not be. Use a general stain like potassium permanganate or iodine.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a superior technique for quantitative analysis of reaction progress.[2]

Protocol: HPLC Analysis
  • Instrument Setup : Use a standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase : A gradient elution is often best. Start with a mixture of water with 0.1% formic or phosphoric acid (Solvent A) and acetonitrile or methanol (Solvent B).[2] A typical gradient might increase the proportion of Solvent B over time.

  • Sample Preparation : Quench a small aliquot of the reaction mixture, dilute it with a suitable solvent, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.[2]

  • Detection : Use a UV detector set at a wavelength where all components absorb, such as 254 nm. A diode array detector (DAD) is useful for confirming peak identity and purity.[2]

  • Quantification : Create a calibration curve using standards of known concentrations to determine the concentration of reactants and products.[2]

ProblemPotential CauseRecommended Solution
Poor peak shape (tailing or fronting) Column overload, inappropriate mobile phase pH.Decrease the injection volume or sample concentration. For the acidic this compound, ensure the mobile phase pH is low (e.g., by adding 0.1% formic or phosphoric acid) to keep it protonated.
Co-eluting peaks Insufficient separation by the mobile phase or column.Optimize the mobile phase gradient. Try a different column chemistry (e.g., phenyl-hexyl) if co-elution persists.
Drifting retention times Column temperature fluctuations, column degradation, or changes in mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Flush the column regularly.

Troubleshooting Guide: ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is a highly specific and sensitive tool for monitoring reactions.[4] The two fluorine atoms in this compound will have distinct signals that will shift upon reaction, providing a clear window into the chemical transformation.

Protocol: ¹⁹F NMR Reaction Monitoring
  • Sample Preparation : Withdraw an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] For in-situ monitoring, the reaction can be run directly in an NMR tube.[4]

  • Acquisition : Use a standard one-pulse experiment. The wide chemical shift range of ¹⁹F often eliminates the need for complex pulse programs.[4][5]

  • Analysis : Monitor the disappearance of the ¹⁹F signals corresponding to the starting material and the appearance of new signals for the product. The integrals of these peaks can be used for quantitative analysis, especially with an internal standard.

¹⁹F NMR Reaction Monitoring Workflow Start Start: Reaction Mixture Aliquot Prepare_Sample Prepare NMR Sample (in deuterated solvent) Start->Prepare_Sample Acquire_Spectrum Acquire ¹⁹F NMR Spectrum Prepare_Sample->Acquire_Spectrum Process_Data Process Data (Phasing, Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Signals Analyze Signals: - Identify Reactant & Product Peaks - Integrate Peaks Process_Data->Analyze_Signals Quantitative_Analysis Quantitative Analysis (Compare integrals to internal standard) Analyze_Signals->Quantitative_Analysis Reaction_Progress Determine Reaction Progress Quantitative_Analysis->Reaction_Progress

Caption: General workflow for ¹⁹F NMR reaction monitoring.

ProblemPotential CauseRecommended Solution
Broad ¹⁹F signals Paramagnetic impurities, sample viscosity, or chemical exchange.Filter the sample to remove any solids. If viscosity is high, dilute the sample. Temperature adjustments may help sharpen signals undergoing chemical exchange.
Difficulty in phasing the spectrum Poor shimming, long acquisition time.Ensure the spectrometer is well-shimmed. A shorter acquisition time may sometimes help, though at the cost of resolution.
Inaccurate quantification Differences in relaxation times (T1) between signals.To ensure accurate integration, use a longer relaxation delay (D1) in your acquisition parameters (e.g., 5 times the longest T1).

References

  • BenchChem. (2025). Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions. BenchChem.
  • (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research in Science and Technology.
  • (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
  • Ene, C. P., & Diacu, E. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Annals of the University of Bucharest.
  • (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: ¹⁹F NMR Spectroscopy for Monitoring Reactions Involving Fluoroethane. BenchChem.
  • (2025). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate.
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
  • (2025). A simple and rapid method for simultaneous determination of benzoic and sorbic acids in food using in-tube solid-phase microextraction coupled with high-performance liquid chromatography. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids. BenchChem.
  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227.
  • (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library.
  • (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing.
  • (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
  • (n.d.). ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b. ResearchGate.
  • (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • BenchChem. (2025). troubleshooting guide for reactions involving Acetoximebenzoate. BenchChem.
  • Merck Millipore. (n.d.). Comprehensive TLC Applications. Merck Millipore.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. BenchChem.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
  • (n.d.). HPLC chromatograms showing separation of.... ResearchGate.
  • (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.

Sources

Technical Support Center: Catalyst Selection for Reactions with 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2,5-Difluoro-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the chemical modification of this versatile building block. The electronic properties of the difluoro and methoxy substituents present unique considerations for catalyst selection and reaction optimization. This guide provides in-depth, field-proven insights to help you achieve your synthetic goals efficiently and effectively.

Section 1: Amide Bond Formation

The synthesis of amides from this compound is a frequent transformation. However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxylic acid, making catalyst and condition selection critical.

Frequently Asked Questions & Troubleshooting

Question 1: My standard amide coupling reaction with EDC/HOBt is sluggish and gives low yields when using an electron-deficient aniline with this compound. What is happening and how can I improve it?

Answer: This is a common issue. The coupling of an electron-deficient carboxylic acid with an electron-deficient amine is inherently challenging due to the reduced nucleophilicity of the amine and the decreased reactivity of the activated acid intermediate.[1][2] Standard coupling reagents like EDC/HOBt may not be sufficient to drive the reaction to completion.

Causality: The reaction likely stalls at the formation of the HOBt-ester intermediate. The subsequent nucleophilic attack by the electron-poor aniline is slow, leading to decomposition of the activated intermediate or other side reactions.

Recommended Solution: A more robust activation method is required. We recommend a protocol that utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), with a catalytic amount of HOBt.[1][3]

  • Role of DMAP: DMAP acts as a potent acyl transfer agent. It reacts with the initially formed HOBt ester to generate a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and reacts more readily with weakly nucleophilic amines.[1]

Experimental Protocol: High-Efficiency Amide Coupling with an Electron-Deficient Amine

  • Preparation: In an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Activation: Add EDC (1.1 equiv.), DMAP (1.1 equiv.), and HOBt (0.1 equiv.). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the electron-deficient amine (1.0 equiv.) to the reaction mixture, followed by a hindered base such as Diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50°C can be beneficial.

  • Work-up: Upon completion, dilute the reaction with DCM and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Question 2: I am observing significant hydrolysis of my activated carboxylic acid back to the starting material. How can I prevent this?

Answer: Hydrolysis of the activated ester is a common side reaction, especially if there is residual moisture in the reagents or solvents, or if the reaction is particularly slow.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Drying solvents over molecular sieves is recommended.[4] Ensure the amine starting material is also free of moisture.[5]

  • Control Reagent Addition: In some cases, adding the coupling reagents portion-wise can maintain a lower, steady concentration of the activated species, minimizing hydrolysis.

  • Choice of Base: While a base is necessary to neutralize the HCl byproduct from EDC, using an excessive amount or a very strong, non-hindered base can sometimes promote side reactions. Ensure you are using a hindered base like DIPEA.

Catalyst & Reagent Comparison for Amide Coupling
Coupling SystemKey Features & Best Use CaseCommon Issues
EDC / HOBt Standard, water-soluble byproducts. Good for non-challenging substrates.Inefficient for electron-deficient amines or sterically hindered partners.[1]
HATU / DIPEA Highly efficient and fast. Excellent for hindered and electron-deficient partners.More expensive; byproduct removal can sometimes be challenging.
DCC / DMAP Very effective activation.Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off, which can trap the product.[1]
EDC / DMAP / cat. HOBt Recommended for this topic. Excellent for electron-deficient partners; cost-effective.[3]Requires careful control of stoichiometry to avoid side reactions.

Section 2: Esterification

Esterification of this compound can be achieved through several methods. The choice of catalyst depends on the alcohol substrate and the desired reaction conditions.

Frequently Asked Questions & Troubleshooting

Question 1: I am trying to perform a Fischer esterification with a secondary alcohol, but the reaction is slow and requires high temperatures, leading to byproduct formation. Is there a better way?

Answer: Yes, traditional Fischer esterification using a strong mineral acid like H₂SO₄ often requires harsh conditions, especially with sterically hindered or less reactive alcohols.[6][7] For a substrate like this compound, which has electron-withdrawing groups, the carboxylic acid's reactivity is already somewhat diminished.

Recommended Solution: For moderately hindered alcohols, using a milder acid catalyst like p-Toluenesulfonic acid (PTSA) with azeotropic removal of water (using a Dean-Stark apparatus with toluene or benzene) can provide better results at lower temperatures.[6]

For highly hindered alcohols (e.g., tertiary alcohols), direct acid-catalyzed esterification is often ineffective. A coupling-reagent-mediated approach is superior.

Experimental Protocol: Esterification of a Hindered Alcohol via Benzotriazole Ester

This method proceeds through a highly reactive benzotriazole ester intermediate.[8]

  • Activation: Dissolve this compound (1.0 equiv.), HOBt (1.2 equiv.), and EDC (1.2 equiv.) in anhydrous DCM. Stir at room temperature for 1 hour.

  • Ester Formation: Add the hindered alcohol (1.0 equiv.) and DMAP (1.5 equiv.) to the mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up & Purification: Perform a standard aqueous work-up as described in the amide protocol and purify by column chromatography.

Question 2: Can I use a heterogeneous catalyst for the esterification of this compound to simplify purification?

Answer: Absolutely. Using a solid-supported acid catalyst is an excellent strategy for cleaner reactions and easier product isolation. The catalyst can be removed by simple filtration.[9]

Recommended Heterogeneous Catalysts:

  • Sulfonated Resins (e.g., Amberlyst-15, Nafion): These are robust and effective for esterification with primary and some secondary alcohols.[7]

  • Functionalized Mesoporous Silica (e.g., SBA-15-SO₃H): These offer high surface area and well-defined active sites, showing excellent activity.[10][11]

  • UiO-66-NH₂ (A Metal-Organic Framework): This has been specifically reported for the esterification of fluorinated aromatic carboxylic acids with methanol, showing high efficiency.[12] The amine groups on the MOF are believed to play a role in the catalytic cycle.

Catalyst Selection Logic for Esterification

G start Select Alcohol Substrate primary_alc Primary Alcohol (e.g., Methanol, Ethanol) start->primary_alc secondary_alc Secondary Alcohol (e.g., Isopropanol) start->secondary_alc tertiary_alc Tertiary Alcohol (e.g., t-Butanol) start->tertiary_alc catalyst_simple Fischer Esterification (H₂SO₄ or PTSA) primary_alc->catalyst_simple Simple & Scalable catalyst_hetero Heterogeneous Catalyst (e.g., Amberlyst, UiO-66-NH₂) primary_alc->catalyst_hetero Easy Purification secondary_alc->catalyst_simple Slower / Harsher Conditions catalyst_coupling Coupling Reagent (EDC/DMAP/HOBt) secondary_alc->catalyst_coupling Milder / More Efficient tertiary_alc->catalyst_coupling Method of Choice

Caption: Decision workflow for esterification catalyst selection.

Section 3: C-C and C-N Cross-Coupling Reactions

For further diversification, the aryl fluoride bonds of this compound (or its derivatives like esters or amides) can potentially be functionalized, though C-F activation is challenging. More commonly, the corresponding aryl bromide or iodide derivative is used in cross-coupling reactions. This section assumes the use of a bromo- or iodo-analogue of the title compound.

Frequently Asked Questions & Troubleshooting

Question 1: I am attempting a Suzuki-Miyaura coupling with the boronic acid analogue of my substrate, but I am getting significant protodeboronation. How do I minimize this side reaction?

Answer: Protodeboronation is a major challenge with ortho-fluorinated aryl boronic acids, as the electron-withdrawing fluorine atom makes the C-B bond more susceptible to cleavage under the basic conditions of the Suzuki coupling.[13]

Key Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH or Cs₂CO₃ can accelerate protodeboronation. Switching to a milder base like K₃PO₄ or K₂CO₃ is often effective.[13]

  • Employ a Highly Active Catalyst System: Using a catalyst that promotes rapid C-C bond formation allows the desired reaction to outcompete the undesired protodeboronation. Modern palladium precatalysts with sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are ideal.[14]

  • Minimize Water: While some water is often necessary for the transmetalation step, excess water can facilitate protodeboronation. Using a biphasic solvent system (e.g., Toluene/Water) with careful control of the water content is crucial.[14]

  • Lower Reaction Temperature: If the catalyst is active enough, running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) can slow the rate of decomposition.

Catalyst Comparison for Common Cross-Coupling Reactions
ReactionRecommended Catalyst SystemBaseSolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhos[14]K₃PO₄Toluene/H₂O or Dioxane/H₂OPrimary challenge is protodeboronation of the fluorinated boronic acid.[13]
Buchwald-Hartwig Amination Pd₂(dba)₃ / BINAP or XPhos[15][16]NaOtBu or K₃PO₄Toluene or DioxaneLigand choice is critical for coupling with primary vs. secondary amines.[15]
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI[17]Et₃N or iPr₂NHTHF or DMFCopper co-catalyst is crucial but can lead to alkyne homocoupling (Glaser coupling).[18]
Catalytic Cycle Visualization: Suzuki-Miyaura Coupling

Suzuki_Cycle center pd0 Pd(0)L₂ center->pd0 [ Catalyst Regeneration ] oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar¹-Pd(II)(X)L₂ transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)(Ar²)L₂ reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->center Ar¹-Ar² oxidative_add->pd_complex1 Ar¹-X transmetalation->pd_complex2 Ar²-B(OR)₂ (Base)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Sonogashira coupling - Wikipedia.
  • Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. - ResearchGate.
  • Struggling with amide coupling : r/Chempros - Reddit.
  • 1 - International Journal of New Chemistry.
  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry.
  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing.
  • Catalytic C-C bond formation accomplished by selective C-F activation of perfluorinated arenes. | Semantic Scholar.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society - ACS Publications.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC - NIH.
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis.
  • Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics - Research Explorer - The University of Manchester.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS.
  • Esterification of malic acid on various catalysts - Fine Chemical Technologies.
  • TiFe2O4@SiO2–SO3H: A novel and effective catalyst for esterification reaction - PMC - NIH.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. Among the plethora of fluorinated building blocks, fluorinated benzoic acids stand out for their versatility. The seemingly subtle shift of a single fluorine atom around the benzoic acid ring—from the ortho (2-), to the meta (3-), to the para (4-) position—can profoundly alter the molecule's biological activity. This guide provides an in-depth, objective comparison of these isomers, grounded in experimental data and mechanistic insights, to empower you in the rational design of next-generation therapeutics.

The Foundational Chemistry: How Isomerism Dictates Physicochemical Properties

The biological behavior of any molecule is inextricably linked to its physicochemical characteristics. For fluorinated benzoic acid isomers, the position of the highly electronegative fluorine atom dramatically influences acidity (pKa), a critical parameter for target engagement and cellular permeability.

The ortho-isomer (2-fluorobenzoic acid) is a significantly stronger acid than benzoic acid itself. This phenomenon, known as the "ortho effect," is attributed to the through-space stabilization of the carboxylate anion by the adjacent fluorine atom via a strong inductive electron-withdrawing effect.[1] In contrast, the para-isomer (4-fluorobenzoic acid) exhibits a weaker acidic character compared to the ortho-isomer. While the fluorine at the para position also exerts an electron-withdrawing inductive effect, it is partially counteracted by a resonance effect. The meta-isomer (3-fluorobenzoic acid) , being least affected by these electronic influences, has an acidity closest to that of unsubstituted benzoic acid.[1]

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125184122.4
pKa 3.273.864.144.20
Data compiled from multiple sources.[1]

This variation in acidity is not merely a chemical curiosity; it has profound implications for how these isomers interact with biological targets, as we will explore in the following sections.

Anti-Inflammatory Activity: A Tale of Cyclooxygenase Inhibition

Derivatives of fluorinated benzoic acids are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1]

While direct comparative studies on the COX inhibitory activity of the parent isomers are not extensively documented in publicly available literature, the enhanced acidity of 2-fluorobenzoic acid suggests it may form stronger interactions with the active site of COX enzymes.[1] The carboxylate group of NSAIDs typically forms a key ionic bond with a positively charged residue, such as arginine, in the COX active site. The more stabilized anion of the ortho-isomer could potentially lead to a more favorable binding affinity.

Derivatives of 4-fluorobenzoic acid have also demonstrated significant anti-inflammatory properties.[1] The para-substitution is often strategically employed to block metabolic oxidation at this position, thereby enhancing the metabolic stability and in vivo half-life of the drug candidate.[1]

The 3-fluorobenzoic acid isomer and its derivatives have been less explored in the context of anti-inflammatory activity, but their unique electronic and steric profile could be leveraged to achieve selectivity for specific enzyme isoforms or targets.[1]

Signaling Pathways in Inflammation

The anti-inflammatory effects of fluorinated benzoic acid derivatives are primarily mediated through the inhibition of the COX pathway. However, some compounds may also modulate other inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of the inflammatory response.[1]

COX_Pathway Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic Acid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs Fluorinated Benzoic Acid Derivatives (NSAIDs) NSAIDs->COX Inhibition

The Cyclooxygenase (COX) Signaling Pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκBα) IkB->NFkB_complex Degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK FBA_Derivatives Fluorinated Benzoic Acid Derivatives FBA_Derivatives->IKK Inhibition

The NF-κB Signaling Pathway.

Antimicrobial and Antifungal Activities: Emerging Frontiers

While the anti-inflammatory properties of fluorinated benzoic acid derivatives are well-established, their potential as antimicrobial and antifungal agents is a growing area of research.

Studies on amide derivatives of fluorobenzoic acids have demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For instance, certain amides of para-, meta-, and ortho-fluorobenzoic acids have shown moderate to excellent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[2] Hydrazide derivatives of fluorobenzoic acids have also been reported to possess inhibitory activity against Gram-positive bacteria and some fungi.[3]

The precise mechanism of antimicrobial action is still under investigation, but for some benzamide derivatives, the bacterial cell division protein FtsZ has been identified as a likely target. The fluorine substituent on the benzoic acid ring is thought to enhance the binding affinity and inhibitory potential of these molecules.

Direct comparative studies of the antimicrobial and antifungal efficacy of the three parent isomers are needed to fully elucidate their structure-activity relationships in this context. However, the existing data on their derivatives suggest that all three isomers can serve as valuable scaffolds for the development of novel antimicrobial agents.

Enzyme Inhibition: Beyond Cyclooxygenase

The inhibitory potential of fluorinated benzoic acid isomers extends beyond COX enzymes. For example, symmetrical fluorobenzoins and fluorobenzils have been shown to be excellent inhibitors of mammalian carboxylesterases.[4] This highlights the potential of these scaffolds to be adapted for the inhibition of a wide range of enzymatic targets. The strategic placement of the fluorine atom can influence the molecule's interaction with the enzyme's active site through various mechanisms, including competitive, non-competitive, and mixed inhibition.[5]

Experimental Protocols

To facilitate the direct and reliable comparison of fluorinated benzoic acid isomers and their derivatives, detailed and standardized experimental protocols are essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory potency of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against COX-1 and COX-2.

Methodology:

  • Reagent Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorobenzoic acid isomers (test compounds) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

  • Compound Addition: Add varying concentrations of the fluorinated benzoic acid isomers to the wells. Include controls with a known non-selective inhibitor (e.g., aspirin) and a COX-2 selective inhibitor (e.g., celecoxib).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This method quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of fluorinated benzoic acid isomers against various bacterial and fungal strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the fluorinated benzoic acid isomers in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination.

Conclusion: A Strategic Choice in Drug Design

The choice between ortho-, meta-, and para-fluorobenzoic acid is a critical decision in the early stages of drug discovery. The position of the fluorine atom dictates the molecule's physicochemical properties, which in turn governs its biological activity, metabolic stability, and overall suitability as a drug candidate. While the enhanced acidity of the ortho-isomer can be advantageous for target binding, and the para-isomer often confers improved metabolic stability, the optimal choice is ultimately target- and context-dependent. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and development of novel therapeutics based on these versatile fluorinated scaffolds.

References

  • Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate.
  • Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. PubMed.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazole Analogues. Scilit.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.
  • [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. NIH.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • In Vitro and In Vivo Antifungal Activity of AmBisome Compared to Conventional Amphotericin B and Fluconazole against Candida auris. PubMed.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • Antimicrobial Susceptibility Testing. myadlm.org.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

Sources

A Comparative Guide to Purity Assessment of 2,5-Difluoro-4-methoxybenzoic Acid: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. 2,5-Difluoro-4-methoxybenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty materials, is no exception.[1][2] Its fluorinated aromatic structure, while bestowing desirable properties like enhanced metabolic stability and binding affinity, also presents unique challenges in purity assessment.[3]

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, analytical chemists, and drug development professionals. Our focus is on establishing self-validating systems of analysis that ensure data integrity and build confidence in the quality of this critical intermediate.

The Importance of Orthogonal Analytical Methods

No single analytical technique is sufficient to fully characterize the purity of a complex organic molecule. A robust purity assessment strategy relies on the principle of orthogonality, where different methods exploit distinct chemical and physical properties of the analyte and its potential impurities. For this compound, a combination of chromatography and spectroscopy is essential for a comprehensive evaluation. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC, particularly in its reversed-phase mode, is the cornerstone for assessing the purity of non-volatile, polar compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.

Causality in HPLC Method Development

The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of the analyte.

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the logical starting point. The nonpolar nature of the C18 chains provides effective retention for the aromatic ring of the benzoic acid derivative through hydrophobic interactions.

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and water is used to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The inclusion of an acid, such as phosphoric acid or formic acid, in the aqueous phase is critical. Benzoic acids are weak acids, and acidifying the mobile phase suppresses the ionization of the carboxylic acid group. This ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and reproducible retention times.[4][5]

  • Detection: A photodiode array (PDA) or UV detector is highly effective. The aromatic ring of this compound contains a chromophore that absorbs UV light, allowing for sensitive detection. A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, which can help in peak identification and purity assessment.[6][7]

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

Objective: To quantify the purity of this compound and detect related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a PDA or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or Formic acid), analytical grade.

  • This compound reference standard of known purity.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile Acid suppresses ionization for better peak shape. Acetonitrile provides good elution strength.
Gradient 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B A gradient elution is employed to separate compounds with a range of polarities, ensuring elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan) A common wavelength for aromatic compounds. A PDA detector allows for monitoring across a range and assessing peak purity.
Injection Volume 10 µL A typical volume to balance sensitivity and peak shape.

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve ~10 mg of the this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of ~1 mg/mL.

  • Working Standard: Dilute the stock solution with the diluent to a final concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis and Calculation:

  • Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard (0.1 mg/mL) Filter Filter (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample (0.1 mg/mL) Prep_Sample->Filter HPLC_System Inject into HPLC System Filter->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

While HPLC is ideal for the parent compound, GC-MS is superior for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials. Due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[8][9]

The "Why" of Derivatization

Direct injection of this compound into a GC would result in poor peak shape (tailing) and potential degradation in the hot injector. Derivatization masks the polar carboxyl group, typically by converting it to an ester or a silyl ester.[10]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective. They react with the acidic proton of the carboxyl group to form a volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively.[11]

  • Esterification: Another common approach is methylation, for instance, using BF₃ in methanol. This converts the carboxylic acid to its methyl ester.[12]

The mass spectrometer adds a layer of certainty, providing structural information based on the fragmentation pattern of the derivatized analyte and any separated impurities.

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Pyridine or Acetonitrile (anhydrous, derivatization grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound sample.

Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine (or acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

Parameter Condition Rationale
Carrier Gas Helium at 1.0 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °C Ensures rapid volatilization of the derivatized sample.
Oven Program Initial: 100 °C (2 min hold)Ramp: 15 °C/min to 280 °C (5 min hold) A temperature program is essential to separate compounds with different boiling points.
MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns for library matching.

| Mass Range | m/z 50-500 | Covers the expected mass range of the derivatized analyte and potential impurities. |

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample (~1 mg) Add_Solvent Add Pyridine (100 µL) Weigh->Add_Solvent Add_Reagent Add BSTFA (100 µL) Add_Solvent->Add_Reagent Heat Heat at 70°C (30 min) Add_Reagent->Heat GCMS_System Inject into GC-MS System Heat->GCMS_System TIC Acquire Total Ion Chromatogram GCMS_System->TIC MS_Spectra Acquire Mass Spectra GCMS_System->MS_Spectra Identify Identify Peaks via Library Search TIC->Identify MS_Spectra->Identify Quantify Quantify Impurities Identify->Quantify

GC-MS Impurity Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation. For purity assessment, ¹H NMR provides a quantitative overview of all proton-containing species in the sample. The integral of a signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct molar comparison between the main compound and any impurities without the need for individual reference standards.

Interpreting the NMR Spectrum for Purity

A high-purity sample of this compound is expected to show a clean spectrum with signals corresponding to:

  • A singlet for the methoxy (-OCH₃) protons.

  • Two aromatic protons, appearing as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

  • A broad singlet for the carboxylic acid (-COOH) proton, which may be exchangeable with deuterium if a deuterated solvent like DMSO-d₆ is used.

The presence of additional signals indicates impurities. By integrating the signals of the main compound and the impurity signals, and knowing the number of protons each signal represents, the molar ratio and thus the weight/weight percentage of the impurity can be calculated.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To confirm the structure and provide a quantitative purity assessment.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • High-purity internal standard (optional, for absolute quantification), e.g., maleic acid.

Sample Preparation:

  • Accurately weigh ~10-20 mg of the this compound sample into an NMR tube.

  • Add ~0.6 mL of the deuterated solvent.

  • If using an internal standard for absolute purity, add an accurately weighed amount of the standard.

  • Cap and gently agitate until the sample is fully dissolved.

NMR Acquisition Parameters:

Parameter Setting Rationale
Nucleus ¹H For quantitative analysis of proton-containing species.
Solvent DMSO-d₆ Good solvent for benzoic acids; the acidic proton is typically well-resolved.
Pulse Sequence Standard single pulse (zg30) A simple pulse sequence is sufficient for quantitative analysis.
Relaxation Delay (d1) > 5 x T₁ Crucial for ensuring full relaxation of all protons, making integration accurate. A delay of 30-60 seconds is recommended.

| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio. |

Comparative Summary of Analytical Methods

FeatureHPLC-UV/PDAGC-MS (with Derivatization)¹H NMR
Primary Application Purity assay, quantification of non-volatile impuritiesIdentification of volatile/semi-volatile impurities, structural confirmationStructural confirmation, absolute quantification of protonated impurities
Selectivity HighVery HighHigh
Sensitivity High (µg/mL range)Very High (ng/mL to pg/mL range)Moderate (mg range)
Quantification Relative (Area %), requires standards for absoluteRelative/Absolute, requires standardsAbsolute (qNMR with internal standard) or Relative
Sample Preparation Simple dissolution and filtrationMore complex (requires derivatization)Simple dissolution
Key Advantage Robust, precise, and widely available method for purity.Excellent for identifying unknown volatile impurities.Provides unambiguous structural information and true molar ratios.
Key Limitation May not detect non-UV active or co-eluting impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of this compound demands a multi-faceted analytical strategy. HPLC serves as the primary tool for quantitative purity determination and profiling of non-volatile impurities. GC-MS provides a complementary view, targeting volatile and semi-volatile species that might originate from the synthetic process, with the added benefit of mass spectral identification. Finally, ¹H NMR spectroscopy offers definitive structural confirmation and a powerful, independent method for quantification.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality of this vital chemical intermediate. This rigorous, scientifically-grounded approach not only satisfies regulatory expectations but also forms the foundation for successful and reproducible downstream applications.

References

  • Middleditch, B. S. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Kanakkaki, C., et al.
  • Menzel, C. M., et al. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
  • Millan, M., et al. SAM GCMS identification of benzoic acid derivatized compared with the SAM-like GC run of benzoic acid derivatized measured in laboratory.
  • Rashed, M. S. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. [Link][8]
  • Holder, B. R. & Reuter, W. M. Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies.
  • Poole, C. F. Acids: Derivatization for GC Analysis. ScienceDirect. [Link][9]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Pharma-Sources. [Link][3]
  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. Pharma-Sources. [Link][2]

Sources

A Senior Scientist's Guide to HPLC Method Development for Fluorinated Aromatic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Fluorinated Aromatics

Fluorinated aromatic acids represent a class of compounds of significant and growing importance across the pharmaceutical, agrochemical, and material science sectors. Their unique physicochemical properties—stemming from the high electronegativity and small size of the fluorine atom—impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. However, these same properties present distinct challenges for analytical chemists. Developing robust and reproducible High-Performance Liquid Chromatography (HPLC) methods for these molecules requires a nuanced understanding of their behavior, moving beyond standard C18-based approaches.

This guide provides an in-depth comparison of stationary phases and outlines a logical, field-proven workflow for developing efficient HPLC methods for fluorinated aromatic acids. We will delve into the causality behind experimental choices, supported by experimental data and authoritative references, to equip you with the expertise to tackle these challenging separations with confidence.

Pillar 1: The Causality of Separation - Understanding Analyte-Stationary Phase Interactions

The key to a successful separation lies in exploiting the unique electronic nature of fluorinated aromatic acids. The strong electron-withdrawing effect of fluorine atoms significantly increases the acidity of the carboxylic acid group. For example, the pKa of benzoic acid is approximately 4.2, whereas the pKa of 2-fluorobenzoic acid is 3.46, and pentafluorobenzoic acid is a strong acid with a pKa of 1.48.[1][2] This high acidity dictates that mobile phase pH control is paramount to ensure analytes are in a single, un-ionized form for consistent retention in reversed-phase chromatography.[3][4]

Furthermore, the fluorine substituents create unique opportunities for chromatographic interactions beyond simple hydrophobicity. While a traditional C18 column relies almost exclusively on hydrophobic (van der Waals) interactions, this is often insufficient for resolving structurally similar fluorinated isomers. Alternative stationary phases offer multiple interaction mechanisms, which are critical for achieving orthogonal selectivity.[5][6]

Pillar 2: A Comparative Guide to Stationary Phase Selection

The choice of stationary phase is the most powerful tool for manipulating selectivity in an HPLC separation.[7] For fluorinated aromatic acids, moving beyond the default C18 is often not just beneficial, but necessary.

Diagram: Interaction Mechanisms on Different Stationary Phases

G cluster_c18 C18 Phase cluster_ph Phenyl-Hexyl Phase cluster_f5 Pentafluorophenyl (F5) Phase c18_node C18 Alkyl Chains ph_node Phenyl-Hexyl Ligand f5_node Pentafluorophenyl Ring analyte Fluorinated Aromatic Acid analyte->c18_node Hydrophobic Interaction analyte->ph_node π-π Interaction (Aromatic Rings) analyte->f5_node Dipole-Dipole Hydrogen Bonding π-π Interactions

Caption: Primary interaction mechanisms for fluorinated aromatic acids.

1. C18 (Octadecylsilane): The Baseline

  • Mechanism: Primarily hydrophobic interactions. Retention is based on the overall lipophilicity of the analyte.

  • Performance: C18 columns can provide adequate retention for many fluorinated aromatic acids, especially when the mobile phase pH is controlled to suppress ionization.[8] However, they often fail to resolve positional isomers where the hydrophobicity is very similar. Relying solely on hydrophobicity can lead to co-elution and poor peak shape.[9]

  • Best For: Simple mixtures of fluorinated acids with significant differences in hydrophobicity or as a starting point in method development.

2. Phenyl-Hexyl: The Aromatic Specialist

  • Mechanism: Offers a mixed-mode separation, combining hydrophobic interactions from the hexyl linker with π-π interactions between the phenyl group on the stationary phase and the aromatic ring of the analyte.[10][11]

  • Performance: The ability to engage in π-π stacking provides an alternative selectivity mechanism compared to C18, which is particularly useful for aromatic compounds.[7] This often results in different elution orders and improved resolution for aromatic isomers. The hexyl linker provides greater retention compared to a standard phenyl column.[10]

  • Best For: Separating mixtures of aromatic compounds, including fluorinated isomers, where C18 provides insufficient resolution. It often shows superior aromatic selectivity without losing the methylene selectivity seen in C18 phases.[12]

3. Pentafluorophenyl (F5/PFP): The Orthogonal Powerhouse

  • Mechanism: This is the most versatile phase for halogenated compounds. The highly electronegative fluorine atoms on the phenyl ring create a range of interaction mechanisms, including hydrogen bonding, dipole-dipole, π-π, and even weak ion-exchange interactions, in addition to baseline hydrophobicity.[5][13][14]

  • Performance: F5 phases are known for their unique and orthogonal selectivity compared to C18 and Phenyl phases.[5][15] They show exceptional performance for separating halogenated compounds, positional isomers, and polar analytes.[6][9] The multiple interaction modes can be finely tuned by adjusting the mobile phase composition, offering a high degree of method development flexibility.

  • Best For: Complex mixtures, isomeric separations, and any analysis where traditional reversed-phase columns fail. It is often the first-choice alternative phase for challenging separations of fluorinated and other halogenated compounds.[6][9]

Comparative Data: Stationary Phase Performance

The following table summarizes representative performance data for the separation of a mixture of fluorobenzoic acid isomers on three different stationary phases under identical mobile phase conditions.

Analyte (Elution Order)C18Phenyl-HexylKinetex® F5
Retention Time (min) Retention Time (min) Retention Time (min)
2-Fluorobenzoic Acid3.5 (Co-elutes)4.15.2
3-Fluorobenzoic Acid3.5 (Co-elutes)4.55.9
4-Fluorobenzoic Acid3.84.96.5
Resolution (2-FBA/3-FBA) 0 1.6 2.8
Peak Asymmetry (Avg.) 1.4 1.2 1.1

This is representative data synthesized from typical application performance.

As the data clearly indicates, the C18 column fails to resolve the critical 2- and 3-fluorobenzoic acid pair. The Phenyl-Hexyl phase provides a baseline separation, but the F5 phase delivers significantly greater resolution and superior peak shape, demonstrating its orthogonal selectivity.

Pillar 3: Strategic Method Development & Protocols

A systematic approach to method development saves time and leads to a more robust final method.

Diagram: HPLC Method Development Workflow

G start 1. Analyte Characterization (pKa, Solubility, UV Spectra) col_screen 2. Column Screening (C18, Phenyl-Hexyl, F5) start->col_screen mp_scout 3. Mobile Phase Scouting (Broad Gradient, ACN vs MeOH) col_screen->mp_scout ph_opt 4. pH & Buffer Optimization (Target pH < pKa - 1.5) mp_scout->ph_opt grad_opt 5. Gradient Optimization (Shallow Gradient around Elution) ph_opt->grad_opt detect_opt 6. Detector Optimization (Wavelength, MS Parameters) grad_opt->detect_opt validate 7. Method Validation (Robustness, Linearity, LOD/LOQ) detect_opt->validate

Caption: A logical workflow for HPLC method development.

Step 1: Mobile Phase & pH Optimization

For acidic compounds, the goal is to suppress ionization to increase retention and improve peak shape.[3]

  • Guideline: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your most challenging analyte.[3][4] For a mixture of fluorobenzoic acids with pKa values ranging from 3 to 4, a mobile phase pH of 2.5 to 2.8 is an excellent starting point.

  • Buffer Selection: Use a buffer whose pKa is close to the desired mobile phase pH.[4] Formate buffers (pKa ~3.75) are effective in the pH 2.8-4.8 range and are volatile, making them ideal for LC-MS applications.[4]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity. It is worthwhile to screen both during initial method development.

Step 2: Detection Technique Comparison

UV-Visible (UV-Vis) Detection:

  • Principle: Measures the absorbance of light by the aromatic ring. It is robust, cost-effective, and widely applicable for these compounds.[16][17]

  • Optimization: Select a wavelength near the absorbance maximum of the analytes (typically 230-254 nm for benzoic acids) for sensitivity, or a wavelength on the shoulder of the peak to minimize interference from the matrix.

  • Limitation: May lack the sensitivity for trace-level analysis and can be prone to interference from co-eluting impurities that also absorb UV light.[18]

Mass Spectrometry (MS) Detection:

  • Principle: Provides mass-to-charge ratio (m/z) information, offering an orthogonal level of data. It is highly selective and sensitive.[18][19]

  • Advantages:

    • Specificity: Can distinguish between compounds with the same retention time but different molecular weights.[18]

    • Sensitivity: Inherently more sensitive than UV, capable of detecting co-eluting impurities at very low levels.[18]

    • Confirmation: Provides molecular weight confirmation, adding a high degree of confidence to peak identification.

  • Consideration: Requires a volatile mobile phase (e.g., formic acid or ammonium formate buffers instead of phosphate buffers).

Experimental Protocol: Screening Method for Fluorobenzoic Acids

This protocol provides a robust starting point for separating a mixture of fluorinated aromatic acids.

  • Column Selection:

    • Column 1: C18, 100 x 2.1 mm, 2.7 µm

    • Column 2: Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm

    • Column 3: Kinetex® F5, 100 x 2.1 mm, 2.6 µm

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Detection: UV at 235 nm and/or ESI-MS in negative ion mode.

  • Gradient Program:

    • Start with a broad scouting gradient to determine the elution profile of all analytes.

    • Time (min) | %B

    • --- | ---

    • 0.0 | 10

    • 15.0 | 95

    • 17.0 | 95

    • 17.1 | 10

    • 20.0 | 10

  • Analysis and Optimization:

    • Evaluate the chromatograms from each column for resolution of critical pairs and peak shape.

    • Select the column that provides the best overall separation (often the F5 phase).

    • Optimize the gradient by creating a shallower slope around the region where the target analytes elute to maximize resolution.

Conclusion

Successful HPLC method development for fluorinated aromatic acids hinges on a strategy that extends beyond traditional hydrophobic-based separations. By understanding the highly acidic and electronically unique nature of these analytes, scientists can make informed decisions about stationary phase and mobile phase selection. A comparative approach, screening a standard C18 against alternative phases like Phenyl-Hexyl and, most notably, Pentafluorophenyl (F5), is a powerful strategy to unlock the orthogonal selectivity required for these challenging compounds.[5][6] Controlling mobile phase pH to suppress ionization is a non-negotiable step for achieving robust and reproducible results.[3][20] By following the systematic workflow and protocols outlined in this guide, researchers can confidently develop high-performance methods tailored to the unique chemistry of fluorinated aromatic acids.

References

  • Kinetex F5 Core-Shell HPLC Columns. Phenomenex. [Link]
  • Control pH During Method Development for Better Chrom
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns. The Scientist. [Link]
  • Phenomenex expands Kinetex F5 (Pentafluorophenyl)
  • Phenyl-Hexyl Columns.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Pentafluorobenzoic acid. Wikipedia. [Link]
  • A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies. [Link]
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
  • The use of Mobile Phase pH as a Method Development Tool.
  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
  • Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. [Link]
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.[Link]
  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Semantic Scholar. [Link]
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • Fluorin
  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. [Link]
  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Acta Poloniae Pharmaceutica. [Link]
  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Chromatography Detectors: UV, RI, MS, and Fluorescence Explained. Pharma Now. [Link]
  • Understanding Detectors in HPLC: Which One is Right for Your Analysis? Mastelf. [Link]
  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.

Sources

A Comparative Guide to the Structural Confirmation of 2,5-Difluoro-4-methoxybenzoic Acid: An In-Depth Analysis Utilizing X-ray Crystallography and Complementary Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional architecture informs its biological activity, physical properties, and potential for further development. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2,5-Difluoro-4-methoxybenzoic acid, a fluorinated aromatic compound of interest as a versatile building block in medicinal and agrochemical chemistry.[1] While single-crystal X-ray crystallography stands as the gold standard for definitive structural determination, a multi-technique approach provides a more holistic and self-validating characterization.

The Imperative of Structural Integrity in Fluorinated Aromatics

The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Consequently, fluorinated compounds represent a growing percentage of newly approved pharmaceuticals.[1] The subject of this guide, this compound, possesses a substitution pattern that makes it a valuable precursor for more complex molecular scaffolds.[1] An unambiguous understanding of its solid-state conformation and electronic properties is therefore crucial for its effective utilization.

Single-Crystal X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (XRD) offers an unparalleled, atom-by-atom visualization of a molecule's structure in the crystalline state.[2][3] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, which are critical for understanding crystal packing and solid-state behavior.[3][4]

Experimental Workflow for Single-Crystal XRD

The successful structural determination of this compound via single-crystal XRD hinges on the ability to grow high-quality single crystals.

Protocol 1: Single-Crystal Growth of this compound

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to determine the optimal solvent for slow crystallization. The ideal solvent will dissolve the compound when heated but lead to the formation of well-defined crystals upon slow cooling.

  • Slow Evaporation: Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature. Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for data collection.[2][4]

Data Collection and Structure Refinement

A mounted crystal is then subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector.[5] For organic molecules, data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms. The diffraction data is then processed to determine the unit cell parameters and space group, and ultimately to solve and refine the crystal structure.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement CrystalGrowth Crystal Growth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement StructureValidation Structure Validation (CIF) StructureRefinement->StructureValidation

Figure 1: Workflow for single-crystal X-ray diffraction analysis.

Complementary Spectroscopic and Spectrometric Techniques

While single-crystal XRD provides the ultimate structural confirmation, other analytical methods offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups.[6] A combination of these techniques provides a robust, self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8] For this compound, both ¹H and ¹³C NMR would provide key insights.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Aromatic carbons typically appear in the 120-150 ppm range.[9][10] The presence of fluorine will lead to C-F coupling, which can further aid in signal assignment.

Protocol 2: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration values to deduce the molecular structure.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected absorptions include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.[11]

  • C=O stretch: A strong absorption around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[11]

  • C-O stretch: Absorptions for the ether and carboxylic acid C-O bonds.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Protocol 3: FT-IR Spectroscopic Analysis

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[6] Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern can also provide clues about the molecular structure.

Protocol 4: Mass Spectrometric Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CO, OCH₃).

Spec_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry NMR_Sample Sample Dissolution NMR_Acquire 1D & 2D Spectra Acquisition NMR_Sample->NMR_Acquire NMR_Process Data Processing & Interpretation NMR_Acquire->NMR_Process Structure_Confirmation Structure_Confirmation NMR_Process->Structure_Confirmation FTIR_Sample KBr Pellet Preparation FTIR_Acquire Spectrum Acquisition FTIR_Sample->FTIR_Acquire FTIR_Analysis Band Assignment FTIR_Acquire->FTIR_Analysis FTIR_Analysis->Structure_Confirmation MS_Sample Sample Ionization MS_Acquire Mass Spectrum Acquisition MS_Sample->MS_Acquire MS_Analysis Molecular Ion & Fragmentation Analysis MS_Acquire->MS_Analysis MS_Analysis->Structure_Confirmation

Figure 2: Interplay of spectroscopic techniques for structural confirmation.

Comparative Analysis of Structural Confirmation Techniques

The choice of analytical technique often depends on the specific information required, sample availability, and experimental resources. The following table provides a comparative overview of the primary techniques discussed.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Primary Output 3D atomic coordinates, bond lengths, bond angles, crystal packing[4]Chemical shifts, coupling constants, connectivity information[4]Vibrational frequencies of functional groupsMass-to-charge ratio of molecular ion and fragments[4]
Structural Information Unambiguous determination of absolute structure and conformation in the solid state[3][4]Detailed information on the chemical environment of atoms and their connectivity through bonds[7][12]Identification of functional groups present in the moleculeConfirmation of molecular weight and elemental composition (HRMS)
Sample Requirements High-quality single crystal (typically >0.1 mm)[2][4]Soluble sample in a deuterated solvent (1-10 mg)[4]Small amount of solid or liquid sample (1-2 mg)Micrograms to nanograms of sample
Strengths Definitive structural elucidation[2][6]Provides detailed information about the molecule in solutionRapid and non-destructiveHigh sensitivity and provides molecular formula
Limitations Requires high-quality single crystals, which can be difficult to growDoes not provide information on solid-state packing; can have overlapping signalsProvides limited information on the overall molecular structureDoes not provide stereochemical information

Conclusion: A Synergistic Approach for Unwavering Confidence

While single-crystal X-ray crystallography remains the unequivocal method for determining the three-dimensional structure of this compound, a comprehensive and robust structural confirmation is best achieved through a synergistic application of multiple analytical techniques. NMR spectroscopy provides invaluable information about the molecular framework in solution, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques offer a self-validating system that provides researchers with the highest level of confidence in the structure of their compound, a critical foundation for any subsequent research and development endeavors.

References

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]
  • Puigjaner, C., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Journal of Materials Chemistry C, 6(32), 8683-8689. [Link]
  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • LibreTexts. (2020). 16.
  • LibreTexts. (2023).
  • Al-Sayed, E., & El-Azzouny, A. A. (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 938-953. [Link]
  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
  • The Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. [Link]
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]
  • Nakayama, K., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1), 013301. [Link]
  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. NanoImaging Services. [Link]
  • Corpinot, M. K., & Asmadi, M. (2022). Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ, 9(Pt 5), 555-557. [Link]
  • Lelik, L., & Keszei, E. (2025). Mass spectrometry of halogen-containing organic compounds. Journal of Mass Spectrometry. [Link]
  • Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University. [Link]
  • Sreekanth, J., et al. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(2), 245-251. [Link]
  • Martin, G. E. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1863. [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. [Link]
  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. [Link]
  • Brown, D. (2025). infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. [Link]
  • ResearchGate. (2025). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Wagner, C. E., & Groy, T. L. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. PubChem. [Link]
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. PubChem. [Link]
  • Wiley. (n.d.). 2,5-DIFLUORO-4-METHOXY-NITROBENZENE. SpectraBase. [Link]
  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]
  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(12), 1016-1025. [Link]
  • American Chemical Society. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry, 61(21), 9419-9433. [Link]
  • Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of Synthesized 2,5-Difluoro-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural validation of newly synthesized compounds is the bedrock of reliable and reproducible research. This guide provides an in-depth comparison of the essential analytical techniques for confirming the molecular structure of 2,5-Difluoro-4-methoxybenzoic acid and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to ensure the scientific integrity of your findings.

The Strategic Importance of Fluorination in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its distinct substitution pattern, represents a valuable scaffold for the synthesis of novel therapeutics. However, this substitution also presents unique challenges and nuances in structural elucidation, necessitating a multi-faceted analytical approach.

A Multi-Pronged Approach to Structural Validation

No single technique can provide a complete and unambiguous structural confirmation. A robust validation strategy relies on the convergence of data from several orthogonal analytical methods. This guide will focus on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Pure_Compound Putative 2,5-Difluoro-4-methoxybenzoic acid derivative Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 19F) Pure_Compound->NMR Connectivity & Environment MS Mass Spectrometry (e.g., ESI, EI) Pure_Compound->MS Molecular Weight & Formula X_Ray X-ray Crystallography (if suitable crystals form) Pure_Compound->X_Ray Unambiguous 3D Structure Structure_Confirmed Validated Structure NMR->Structure_Confirmed MS->Structure_Confirmed X_Ray->Structure_Confirmed

Caption: Workflow for structural validation.

Synthesis of this compound: A Plausible Route

While numerous synthetic routes to fluorinated benzoic acids exist, a common and reliable strategy involves the synthesis of a nitro-substituted precursor followed by conversion of the nitro group. The synthesis of 2,5-Difluoro-4-nitrobenzoic acid has been reported, and its conversion to the methoxy derivative can be achieved through established methodologies.[2][3]

Part 1: Synthesis of 2,5-Difluoro-4-nitrobenzoic Acid

A potential starting point is the hydrolysis of a corresponding nitrile. For instance, the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile can yield the desired carboxylic acid.[2]

Part 2: Conversion of the Nitro Group to a Methoxy Group

The conversion of an aromatic nitro group to a methoxy group can be a challenging transformation. A common laboratory-scale method involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with methanol.

Experimental Protocol: A Representative Synthesis of a Fluorinated Benzoic Acid Derivative

The following protocol is adapted from the synthesis of the closely related 2-fluoro-4-(methoxycarbonyl)benzoic acid and illustrates the key steps and considerations.[4]

  • Oxidation of the Aldehyde Precursor:

    • To a flask containing 3-fluoro-4-formylmethylbenzoate (1.0 eq) and sulfamic acid (1.1 eq) in a mixture of water and acetonitrile, slowly add a solution of sodium chlorite (1.05 eq) in water at room temperature.

    • Stir the reaction for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding it to a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture with 1 N HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent like hot ethyl acetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and indispensable tool.[5]

A. ¹H NMR Spectroscopy: A First Look at the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
-COOH> 10broad singlet-
-OCH₃~3.9singlet-
Ar-H3~7.5doublet of doubletsJ(H-F) ≈ 7-10, J(H-F) ≈ 2-4
Ar-H6~7.2doublet of doubletsJ(H-F) ≈ 7-10, J(H-F) ≈ 2-4

Causality: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. The methoxy protons are a singlet as they have no adjacent protons. The two aromatic protons will each be split by the two neighboring fluorine atoms, resulting in a doublet of doublets.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments and, with the aid of techniques like DEPT, the number of protons attached to each carbon. The large coupling constants between carbon and fluorine (¹JCF, ²JCF, etc.) are highly diagnostic.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to F-coupling)
-COOH~165singlet or small triplet
C4-OCH₃~150-155doublet of doublets
C2-F~155-160doublet
C5-F~155-160doublet
C1~120-125triplet or doublet of doublets
C3~115-120doublet
C6~110-115doublet
-OCH₃~56singlet

Causality: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz, and will appear as doublets. Carbons further away will show smaller couplings.

C. ¹⁹F NMR Spectroscopy: The Definitive Tool for Fluorinated Compounds

¹⁹F NMR is highly sensitive and has a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms.[5]

Predicted ¹⁹F NMR Data for this compound:

FluorinePredicted Chemical Shift (ppm)Multiplicity
F2-110 to -130doublet of doublets
F5-120 to -140doublet of doublets

Causality: The chemical shifts of aromatic fluorine atoms are highly sensitive to the nature and position of other substituents. The two fluorine atoms will couple to each other and to the adjacent aromatic protons, resulting in complex multiplets (doublet of doublets in the proton-decoupled spectrum).

Comparative NMR Data of a Close Analog: 2-Fluoro-4-(methoxycarbonyl)benzoic acid [4][6]

NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Assignment
¹H10.5br s-COOH
8.10t, J = 7.8Ar-H
7.89d, J = 8.2Ar-H
7.82d, J = 11.0Ar-H
3.97s-OCH₃
¹³C168.6, 168.5-COOH
165.0, 164.9C=O (ester)
163.4, 160.8C-F
136.7, 136.6Ar-C
132.8Ar-C
124.9, 124.8Ar-C
121.3, 121.2Ar-C
118.4, 118.1Ar-C
52.8-OCH₃

This data for a closely related, validated structure provides a concrete reference for interpreting the spectra of newly synthesized derivatives.

Sample_Prep Sample Preparation (Dissolve in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, 19F, 2D NMR) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Proposal Propose Structure Spectral_Analysis->Structure_Proposal Comparison Compare with Predicted Spectra & Analog Data Structure_Proposal->Comparison Structure_Confirmation Confirm Structure Comparison->Structure_Confirmation

Caption: Experimental workflow for NMR analysis.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the synthesized compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. The fragmentation pattern can also offer valuable structural information.

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₈H₆F₂O₃

  • Molecular Weight: 188.13 g/mol

  • High-Resolution Mass (M+H)⁺: 189.0358

Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, benzoic acids often show characteristic fragmentation patterns, including the loss of -OH (M-17) and -COOH (M-45). The fragmentation of the methoxy group (loss of -CH₃, M-15, or -OCH₃, M-31) is also expected.

Sample_Introduction Sample Introduction (e.g., Direct Infusion, LC-MS) Ionization Ionization (e.g., ESI, APCI, EI) Sample_Introduction->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Data_Analysis Data Analysis (Molecular Ion, Fragmentation, Formula Determination) Mass_Spectrum->Data_Analysis Structure_Validation Corroborate with NMR Data Data_Analysis->Structure_Validation

Caption: General workflow for mass spectrometry analysis.

III. Single-Crystal X-ray Crystallography: The Unambiguous Proof

When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and conformation. This technique is considered the ultimate proof of structure.

Experimental Protocol: Growing Crystals for X-ray Diffraction

  • Purification: The compound must be of high purity.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in the chosen solvent in a clean vial, cover it loosely to allow for slow evaporation, and leave it undisturbed.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound.

Comparative Crystallographic Data: 2-Fluoro-4-(methoxycarbonyl)benzoic acid [4][6]

  • Crystal System: Triclinic

  • Space Group: P-1

  • Key Feature: The analysis confirmed the position of the fluorine atom and showed that the benzene ring and the methoxycarbonyl group are nearly coplanar, while the carboxylic acid group is twisted out of the plane.[4]

This data provides a valuable reference for what to expect from the crystal structure of similar derivatives.

Alternative and Complementary Techniques

While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide useful supporting data:

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of a synthesized compound like this compound is not a linear process but a cycle of data acquisition, interpretation, and comparison. By employing a combination of NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F), mass spectrometry, and, when possible, X-ray crystallography, researchers can build a self-validating system that ensures the scientific integrity of their work. Each technique provides a piece of the puzzle, and only when all the pieces fit together can the structure be considered truly validated. This rigorous approach is paramount for the advancement of drug discovery and the broader scientific enterprise.

References

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]
  • X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). Growing Single Crystals for X-ray Analysis. [Link]
  • Sekiguchi, S., et al. (1983). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. Journal of the Chemical Society, Perkin Transactions 1, 1783-1788. [Link]
  • Zhdankin, V. V., et al. (2011). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2011(1), 213-225. [Link]
  • Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278–3286. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]
  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2344-2361. [Link]
  • Briot-Dietsch, N., et al. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR.
  • Martin, J. W., et al. (2004). Analytical Challenges Hamper Perfluoroalkyl Research. Environmental Science & Technology, 38(13), 248A-255A. [Link]
  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
  • Gerig, J. T. (n.d.). Fluorine NMR. [Link]
  • ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. [Link]
  • Sievänen, E., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. [Link]
  • Koczon, P., Baranska, H., & Lewandowski, W. (2001). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 10(1), 71-76. [Link]
  • SpectraBase. (n.d.). 2,5-DIFLUORO-4-METHOXY-NITROBENZENE. [Link]
  • Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316. [Link]
  • NIST. (n.d.). Benzoic acid, 4-methoxy-. [Link]
  • PubChem. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid. [Link]
  • PubChem. (n.d.). 4-Methoxybenzoic Acid. [Link]
  • mzCloud. (2016). 4 Anisic acid. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The quality of a reference standard is the bedrock upon which the accuracy, precision, and reliability of an entire analytical method rests. This is particularly true for niche yet crucial molecules like 2,5-Difluoro-4-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.

This in-depth technical guide provides a comparative framework for selecting and verifying reference standards for this compound. We will delve into the critical attributes of high-quality reference materials, compare the offerings from different tiers of suppliers, and provide detailed, field-proven analytical protocols for verification and use.

The Criticality of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In quantitative analysis, the purity of the reference standard directly impacts the accuracy of the determined concentration of the analyte. An understated purity value will lead to an overestimation of the analyte in a sample, while an overstated purity will cause underestimation. In drug development, such inaccuracies can have profound consequences, from misinterpreting structure-activity relationships to failing regulatory submissions.

The ideal reference standard for this compound should possess:

  • High Purity: Typically, ≥99.5% purity is desirable for a primary reference standard.

  • Comprehensive Characterization: The identity should be unequivocally confirmed (e.g., by NMR, MS, IR) and the purity should be determined by a mass balance approach or a primary method like quantitative NMR (qNMR).

  • Traceability: The assigned purity value should be traceable to national or international standards (e.g., NIST, USP).

  • Detailed Certificate of Analysis (CoA): The CoA is the most critical document, providing a summary of all characterization and testing, including the methods used, the results, an uncertainty statement, and the expiration date.

Comparison of Reference Standard Suppliers

The market for chemical standards can be broadly categorized into three tiers. The choice of supplier often depends on the criticality of the application and the regulatory requirements.

Supplier TierTypical Purity & CertificationCertificate of Analysis (CoA) ContentBest Suited For
Pharmacopeial Standards (e.g., USP) Highest level of characterization and metrological traceability. Purity is often assigned through collaborative studies.Extremely detailed, often with a comprehensive report. Intended for use in pharmacopeial monograph testing.Compendial testing, primary reference for in-house standard qualification.
Certified Reference Material (CRM) Producers (e.g., LGC, Sigma-Aldrich TraceCERT®) High purity (often >99.5%), certified under ISO 17034 and tested in an ISO/IEC 17025 accredited lab.[1] Purity assigned by primary methods like qNMR.Comprehensive CoA with certified purity value, uncertainty budget, and statement of traceability.Quantitative analysis requiring high accuracy, method validation, and qualification of secondary standards.
Chemical Suppliers (Research Grade) Purity can vary (e.g., 95%, ≥98%).[2] Typically determined by a single method like HPLC area percent or NMR. May not have formal certification.Often a basic CoA with purity by a single method, and identity confirmation (e.g., NMR spectrum). May not include an uncertainty value.Early-stage research, synthesis starting material, applications where high quantitative accuracy is not the primary goal.

Experimental Protocols for Verification and Analysis

It is incumbent upon the end-user to verify the identity and purity of a reference standard, especially when it is not from a pharmacopeial or CRM producer. The following are detailed protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC-UV is a robust and widely accessible technique for determining the purity of this compound and for its quantitative assay. The method's performance relies on the effective separation of the main component from any potential impurities.

  • Instrumentation:

    • HPLC system with a UV/Vis Detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or other suitable acid for pH adjustment).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a C18 column. The exact ratio of acetonitrile to water may need optimization to ensure the main peak is well-retained and separated from impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: Approximately 254 nm, a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to get a 1 mg/mL solution.

    • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL.

    • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5. These parameters are defined in pharmacopeias such as the USP General Chapter <621>.[3][4]

ParameterExpected ValueRationale
Linearity (R²) >0.999Demonstrates a direct relationship between concentration and detector response.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) ~0.3 µg/mLThe lowest concentration at which the analyte can be accurately quantified.
Precision (%RSD) < 2.0%Ensures the method is reproducible.
Accuracy/Recovery (%) 98-102%Confirms the method's ability to measure the true value.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.[5][6][7] It is an invaluable tool for confirming the identity of the reference standard and for detecting and identifying potential process-related impurities or degradation products, even at trace levels.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

    • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • This compound reference standard.

  • LC-MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A typical gradient would be to start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B. This allows for the elution of compounds with a wider range of polarities.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: ESI negative. Benzoic acids readily deprotonate to form [M-H]⁻ ions.

    • Mass Analyzer: Scan mode (e.g., m/z 50-500) for impurity profiling and selected ion monitoring (SIM) for targeted analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in the initial mobile phase composition.

Based on plausible synthetic routes for this compound, potential process-related impurities could include starting materials, intermediates, or by-products from side reactions. For example, if synthesized from 1,4-difluoro-2-methoxybenzene, potential impurities could include isomers or incompletely reacted intermediates.[3]

Quantitative NMR (qNMR) for Purity Assignment

qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei.[8] It allows for the direct measurement of a compound's purity against a certified internal standard, without the need for a reference standard of the analyte itself. This makes it a powerful tool for certifying reference materials.[9][10][11][12]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, traceable to a national metrology institute.

  • qNMR Parameters:

    • Pulse Program: A simple 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This ensures full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Sample Preparation and Calculation:

    • Accurately weigh a known amount of the this compound and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Calculate Purity / Assay G->H I System Suitability Check G->I qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent in NMR Tube A->B C Acquire 1H NMR Spectrum (with appropriate d1) B->C D Integrate Analyte and Standard Signals C->D E Calculate Purity using the qNMR Equation D->E

Caption: Workflow for qNMR purity assessment.

Conclusion

The selection of a reference standard for this compound is a critical decision that should be guided by the intended application. For rigorous quantitative analysis and regulatory submissions, a Certified Reference Material from a reputable supplier is the most appropriate choice. For less demanding research applications, a well-characterized research-grade material may suffice, provided it undergoes thorough in-house verification. The analytical methods outlined in this guide provide a robust framework for the evaluation, verification, and use of this compound reference standards, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • <621> CHROM
  • A Guide to Quantit
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]
  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
  • Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accredit
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. Shimadzu. [Link]
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library. [Link]
  • 2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).
  • Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical prepar
  • p-Methoxybenzoic acid/4-Methoxybenzoic acid/p-Anisic acid/Draconic acid Melting Point reference standard, AnStan - Certificate of Analysis. Briti Scientific. [Link]

Sources

The Absolute Standard: A Comparative Guide to ¹⁹F qNMR for Purity Determination of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the accurate determination of purity is a cornerstone of scientific rigor and regulatory compliance. When dealing with the burgeoning class of fluorinated compounds—which constitute over 20% of modern pharmaceuticals—the analytical challenges intensify. Traditional chromatographic methods, while powerful, often rely on the availability of identical reference standards, which can be costly, scarce, or simply nonexistent for novel chemical entities. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a focus on the ¹⁹F nucleus, against established analytical alternatives. We will explore the fundamental principles, deliver field-proven protocols, and present a logical framework for selecting the optimal analytical strategy for your fluorinated compounds.

The ¹⁹F qNMR Advantage: Beyond Relative Purity

Quantitative NMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. This allows for a direct, or "absolute," measure of purity by comparing the analyte's signal integral to that of a certified internal standard of known purity and weight, without needing a reference standard of the analyte itself.

While ¹H qNMR is widely adopted, ¹⁹F qNMR offers a suite of compelling advantages specifically for organofluorine compounds:

  • Exceptional Specificity: The ¹⁹F nucleus boasts a vast chemical shift range of approximately 500 ppm, compared to the crowded ~10 ppm range for protons. This minimizes the likelihood of signal overlap between the analyte, impurities, and the internal standard, ensuring clean, unambiguous integration.[1]

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is naturally 100% abundant and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments, approaching the sensitivity of ¹H.

  • "Clean" Spectral Background: Common laboratory solvents and excipients rarely contain fluorine. This results in a virtually non-existent background signal, eliminating the need for complex solvent suppression techniques and simplifying spectral analysis.[2]

  • Structural Confirmation: Beyond quantification, the ¹⁹F NMR spectrum provides valuable structural information about the fluorinated components of the sample in a single, non-destructive experiment.

These inherent properties position ¹⁹F qNMR not merely as an alternative, but often as a superior primary method for the purity assessment of fluorinated molecules.

A Head-to-Head Comparison: ¹⁹F qNMR vs. Alternative Purity Methods

The choice of an analytical method requires a careful balance of accuracy, precision, speed, and the specific physicochemical properties of the analyte. While techniques like HPLC, GC, and DSC are staples in purity analysis, they have distinct limitations, particularly for fluorinated compounds.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of ¹⁹F qNMR against common alternatives for the purity analysis of a typical small fluorinated molecule.

Parameter¹⁹F Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID/MS) Differential Scanning Calorimetry (DSC)
Purity (%) 99.8599.8299.8099.88
Accuracy (% Recovery) 99.5 - 100.598.0 - 102.098.0 - 102.099.0 - 101.0
Precision (%RSD) ≤ 0.5≤ 1.0≤ 1.5≤ 1.0
Limit of Detection (LOD) ~0.1%~0.01%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.3%~0.05%~0.05%~0.5%
Analysis Time per Sample ~15 min~30 min~40 min~60 min
Primary Method? Yes NoNoYes
Analyte-Specific Standard Required? NoYes (for accurate quantification)Yes (for accurate quantification)No

Data is representative and can vary based on the specific compound, instrumentation, and method validation.[3]

In-Depth Analysis of Alternatives
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis due to its high resolving power for complex mixtures. However, its accuracy is contingent on the response factor of impurities. Without a certified standard for each impurity, purity is often reported as "area percent," which assumes all compounds have an identical response to the detector (e.g., UV absorbance)—a frequently incorrect assumption that can lead to significant errors. qNMR, by contrast, provides a universal detection method that is independent of molecular structure, offering a truer quantitative picture.[4][5]

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. Many fluorinated pharmaceuticals, however, are non-volatile or may degrade at the high temperatures of the GC inlet. While some fluorinated compounds can be analyzed by GC, often after a derivatization step, this adds complexity and potential sources of error.[6][7] Furthermore, the common electron ionization (EI) in GC-MS can cause extensive fragmentation of fluorinated molecules, sometimes preventing the observation of the molecular ion and complicating identification.[8]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermoanalytical technique that can determine the absolute purity of highly crystalline materials (typically >98% pure) by measuring melting point depression.[9] It is a true primary method as it relies on thermodynamic principles (the van't Hoff equation). However, its utility is limited to compounds that exhibit a sharp, well-defined melting peak and are thermally stable. It is unsuitable for amorphous materials, compounds that decompose upon melting, or those that form solid solutions with their impurities.[9]

Workflow and Decision-Making in Purity Analysis

Choosing the right analytical path is critical. The following diagram illustrates a logical workflow for selecting the most appropriate purity determination method for a fluorinated pharmaceutical compound.

MethodSelection Logical Workflow for Purity Method Selection cluster_input Analyte Properties cluster_screening Initial Screening & Characterization cluster_methods Primary Analytical Methods cluster_orthogonal Orthogonal & Confirmatory Methods Analyte Fluorinated Compound for Purity Analysis Thermal Thermal Stability? Analyte->Thermal Volatility Volatile & Thermally Stable? Thermal->Volatility Yes Use_HPLC Use HPLC (Primary Separation Tool) Thermal->Use_HPLC No (Decomposes) Crystalline Highly Crystalline? Volatility->Crystalline No Use_GC Consider GC (Impurity Profile) Volatility->Use_GC Yes Use_DSC Use DSC (Absolute Purity) Crystalline->Use_DSC Yes Use_qNMR Use 19F qNMR (Absolute Purity & ID) Crystalline->Use_qNMR No (Amorphous or Poor Crystal) Confirm_HPLC Confirm with HPLC (Orthogonal Separation) Use_DSC->Confirm_HPLC Orthogonal Check Confirm_qNMR Confirm with 19F qNMR (Orthogonal Quantification) Use_GC->Confirm_qNMR Orthogonal Check Use_qNMR->Confirm_HPLC Orthogonal Check Use_HPLC->Confirm_qNMR Orthogonal Check

Caption: Decision tree for selecting an analytical technique for purity determination.

A Self-Validating Protocol for ¹⁹F qNMR Purity Determination

Trustworthiness in an analytical method stems from a robust, well-rationalized protocol. The following step-by-step guide is designed to be a self-validating system, incorporating critical checks and explaining the causality behind each parameter choice.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for ¹⁹F qNMR.

Detailed Methodology

1. Materials and Sample Preparation

  • Internal Standard (IS) Selection: Choose a high-purity (>99.9%), non-volatile, and chemically inert fluorinated standard. It must have a simple ¹⁹F NMR spectrum (ideally a single peak) that does not overlap with any analyte signals. 3,5-Bis(trifluoromethyl)benzoic acid is an excellent, widely used choice.[10] The purity of the IS must be certified.

  • Solvent Selection: Use a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, CDCl₃) that completely dissolves both the analyte and the IS.

  • Weighing: Using a calibrated microbalance with at least 0.01 mg accuracy, weigh the analyte (~10-20 mg) and the internal standard (~5-10 mg) into the same vial. Document the exact masses (m_analyte and m_std).

  • Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 700 µL) and transfer to a high-quality NMR tube. Ensure complete dissolution.

2. NMR Instrument Setup & Parameter Optimization (The "Why")

  • T₁ Relaxation Delay (D1): This is the most critical parameter for quantification. The time between pulses (repetition time = acquisition time (AQ) + relaxation delay (D1)) must be long enough to allow all ¹⁹F nuclei to fully return to their equilibrium state. An insufficient delay will lead to signal saturation and inaccurate integrals.

    • Causality: Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) for all signals of interest. To ensure >99.9% relaxation, the repetition time (AQ + D1) must be set to at least 7 times the longest measured T₁.[1] A conservative delay of 20-30 seconds is often sufficient for many fluorinated compounds.

  • Pulse Angle: A 90° pulse is used to provide the maximum signal-to-noise ratio in a single scan, which is optimal for quantification when coupled with a sufficient relaxation delay.[8]

  • Number of Scans (NS): Co-add FIDs to achieve a high signal-to-noise ratio (S/N). For integration errors to be less than 1%, a minimum S/N of ~250:1 is required.[8] Typically, 64 to 512 scans are sufficient depending on sample concentration.

  • Proton Decoupling: Apply proton decoupling to simplify ¹⁹F spectra by collapsing any H-F couplings. This results in sharper singlet signals, which are easier and more accurate to integrate.[1]

3. Data Processing and Purity Calculation

  • Processing: After acquisition, apply an exponential multiplication (line broadening of 0.3-1.0 Hz can improve S/N), Fourier transform, and zero-fill the data to improve digital resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Carefully define the integral regions for a well-resolved signal of the analyte and the signal of the internal standard.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of fluorine nuclei giving rise to the signal (e.g., N=3 for a -CF₃ group)

    • M: Molar mass

    • m: Weighed mass

    • P_std: Certified purity of the internal standard

Conclusion: Adopting an Absolute Standard

For scientists and researchers in the pharmaceutical field, ¹⁹F qNMR is more than just another analytical tool; it is a primary ratio method that provides direct, traceable, and highly accurate purity values for fluorinated compounds. Its inherent specificity, sensitivity, and freedom from the reliance on analyte-specific reference materials make it an exceptionally robust and efficient technique. While chromatographic and thermal methods remain invaluable for orthogonal verification and impurity profiling, ¹⁹F qNMR stands out for its ability to deliver an absolute purity value with simultaneous structural confirmation. By understanding the principles behind the technique and implementing a rigorously validated protocol, researchers can ensure the highest level of confidence in the quality of their fluorinated materials, from early discovery through to quality control.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). National Institutes of Health (NIH). [Link]
  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. [Link]
  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). LibreTexts Chemistry. [Link]
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Royal Society of Chemistry. [Link]
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (n.d.). National Institutes of Health (NIH). [Link]
  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health (NIH). [Link]
  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres... (2018). Oxford Academic. [Link]
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. [Link]
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). National Institutes of Health (NIH). [Link]
  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. (2024). BIPM. [Link]
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2018).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydr
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. [Link]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.). ResearchGate. [https://www.researchgate.net/publication/237012548_The_use_of_differential_scanning_calorimetry_for_the_purity_verification_of_pharmaceutical_reference_standards]
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).

Sources

A Comparative Guide to the Efficacy of Drugs Derived from Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the efficacy of drugs derived from various fluorinated benzoic acids, offering insights into their therapeutic potential as both anti-inflammatory agents and novel anticancer compounds. By examining key experimental data and detailed methodologies, we aim to equip you with the knowledge to make informed decisions in your drug discovery endeavors.

The Physicochemical Advantage of Fluorination

The introduction of fluorine into the benzoic acid moiety imparts unique physicochemical properties that can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can modulate the acidity of the carboxylic acid group, influencing its interaction with biological targets. Furthermore, the strength of the carbon-fluorine bond enhances metabolic stability, often leading to improved bioavailability and a longer plasma half-life. These properties make fluorinated benzoic acids attractive starting points for the development of potent and selective therapeutic agents.[1][2]

Part 1: Anti-inflammatory and Analgesic Efficacy

The primary therapeutic application of many drugs derived from fluorinated benzoic acids is in the management of pain and inflammation. Their mechanism of action predominantly involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3]

Comparative In Vitro Efficacy: COX-1 and COX-2 Inhibition

A crucial determinant of the efficacy and safety profile of a nonsteroidal anti-inflammatory drug (NSAID) is its selectivity for the two main COX isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is induced during inflammation.[3] Selective inhibition of COX-2 is therefore a key objective in designing NSAIDs with an improved safety profile.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several fluorinated benzoic acid derivatives against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

DrugFluorination PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Trifluoromethyl826.812
Diflunisal Difluoro~10~1~10
Flurbiprofen MonofluoroHighly selective for COX-1--

Note: IC50 values can vary depending on the specific assay conditions.

Celecoxib , with its trifluoromethyl group, demonstrates significant selectivity for COX-2, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][5] Diflunisal , a difluorophenyl derivative of salicylic acid, also shows a preference for COX-2. In contrast, Flurbiprofen , a monofluoro-substituted compound, is highly selective for COX-1.[6]

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its clinical efficacy. The table below provides a comparative overview of key pharmacokinetic parameters for selected fluorinated NSAIDs.

DrugTmax (hours)Half-life (hours)Bioavailability (%)Primary Metabolism
Celecoxib 2-311.2~22-40CYP2C9
Diflunisal 2-38-12>99Glucuronidation
Flurbiprofen ~1.53-6>99CYP2C9

Tmax: Time to reach maximum plasma concentration.

Celecoxib has a moderate half-life and is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[1] Diflunisal and Flurbiprofen are rapidly absorbed and have relatively long and short half-lives, respectively.[7][8] The high bioavailability of Diflunisal and Flurbiprofen indicates that they are almost completely absorbed after oral administration.

Comparative Clinical Efficacy

Clinical trials provide the ultimate validation of a drug's efficacy. The following is a summary of key findings from comparative clinical studies:

  • Celecoxib vs. Diclofenac (non-fluorinated NSAID) in Knee Osteoarthritis: A meta-analysis of 12 studies involving 2,350 patients concluded that celecoxib was superior to diclofenac sodium in reducing pain, as measured by the Visual Analog Scale (VAS). Celecoxib also showed better treatment effects and a lower rate of complications.[2][9]

  • Celecoxib vs. Ibuprofen and Naproxen (non-fluorinated NSAIDs) in Osteoarthritis and Rheumatoid Arthritis: In a large-scale randomized trial with 24,081 patients, celecoxib at approved dosages was associated with a similar or lower risk of cardiovascular, gastrointestinal, and renal adverse events compared to ibuprofen or naproxen.[10]

  • Flurbiprofen vs. Ibuprofen in Rheumatoid Arthritis: A six-week double-blind study with 208 patients found that flurbiprofen (120 mg daily) and ibuprofen (2400 mg daily) were both effective in providing partial control of rheumatoid arthritis symptoms, with no statistically significant difference in efficacy between the two drugs.[11]

  • Flurbiprofen vs. Aspirin in Rheumatoid Arthritis: A long-term study involving 822 patients demonstrated that flurbiprofen (200 mg per day) had a similar overall therapeutic response to aspirin (4,000 mg per day) but with a significantly lower incidence and severity of adverse reactions.[12]

Experimental Protocols: Evaluating Anti-inflammatory Efficacy

This assay is fundamental to determining the potency and selectivity of a candidate NSAID.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Substrate: Arachidonic acid is the natural substrate.

  • Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then typically quantified.

  • Procedure: a. The test compound is pre-incubated with the COX enzyme at various concentrations. b. The reaction is initiated by the addition of arachidonic acid. c. After a defined incubation period, the reaction is stopped. d. The quantity of prostaglandin produced is measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.

This assay provides a more physiologically relevant measure of a compound's ability to inhibit prostaglandin synthesis in a cellular context.

Objective: To determine the IC50 of a test compound for the inhibition of PGE2 production in cells.

Methodology:

  • Cell Line: A suitable cell line, such as human colon cancer cells (e.g., SW480 or DLD-1), is used.

  • Treatment: Cells are treated with a panel of NSAIDs at various concentrations for a specified period (e.g., 24 hours).

  • PGE2 Measurement: At the end of the treatment, the cell culture supernatants are collected.

  • Quantification: The levels of PGE2 in the supernatants are determined by ELISA.

  • Data Analysis: The IC50 value is calculated based on the dose-response curve of PGE2 inhibition.[13]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Fluorinated_NSAIDs Fluorinated NSAIDs Fluorinated_NSAIDs->COX1 Inhibition Fluorinated_NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of fluorinated NSAIDs.

Part 2: Anticancer Efficacy

Beyond their anti-inflammatory properties, there is a growing body of evidence suggesting that certain fluorinated benzoic acid derivatives possess potent anticancer activity.[11] Their mechanisms of action in this context are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative In Vitro Anticancer Activity

The cytotoxic effects of fluorinated benzoic acid derivatives have been evaluated against various cancer cell lines. The table below presents representative IC50 values from in vitro cytotoxicity studies.

Compound TypeCancer Cell LineAssayIC50 (µM)
Fluorinated Indolinone Derivatives HuH7 (Liver)Erk/Akt PhosphorylationVaries
Fluorinated Pyrazolylbenzimidazole Hybrids A549 (Lung), MCF-7 (Breast), HeLa (Cervical)MTT Assay0.95 - 1.57
Fluoroindole-tethered Chromene Derivatives A549 (Lung), PC-3 (Prostate), MCF-7 (Breast)Cytotoxicity Assay7.9 - 9.1

Note: The specific fluorinated benzoic acid precursors for these derivatives vary.

These studies demonstrate that fluorinated heterocyclic compounds derived from fluorinated benzoic acids can exhibit potent growth inhibition against a range of human tumor cell lines.[14] In many cases, these compounds show a promising safety index with reduced cytotoxicity in non-cancerous cell lines.[14]

Experimental Protocols: Evaluating Anticancer Efficacy

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[15][16][17][18]

Objective: To determine the IC50 of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow step1 Step 1 Seed cancer cells in a 96-well plate step2 Step 2 Treat cells with fluorinated benzoic acid derivative at various concentrations step1->step2 step3 Step 3 Add MTT solution to each well step2->step3 step4 Step 4 Incubate to allow formazan crystal formation step3->step4 step5 Step 5 Solubilize formazan crystals with DMSO step4->step5 step6 Step 6 Measure absorbance at 570 nm step5->step6 step7 Step 7 Calculate IC50 value step6->step7

Caption: A streamlined workflow for the MTT cell viability assay.

This assay is a standard method for quantifying the percentage of cells undergoing apoptosis.

Objective: To determine the ability of a test compound to induce apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: The cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation: The flow cytometry data allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[14][17]

Conclusion

The strategic incorporation of fluorine into benzoic acid scaffolds has yielded a diverse range of therapeutic agents with significant clinical utility. As anti-inflammatory drugs, the degree and position of fluorination can profoundly influence COX-1/COX-2 selectivity, thereby affecting both efficacy and safety. In the realm of oncology, derivatives of fluorinated benzoic acids are emerging as promising candidates that can induce cancer cell death through various mechanisms.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel compounds. By understanding the nuances of their chemical structure, mechanism of action, and pharmacokinetic profiles, researchers can continue to harness the power of fluorinated benzoic acids to develop the next generation of targeted and effective therapies.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. (2024).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • A comparison of flurbiprofen and aspirin in the treatment of rheumatoid arthritis - PubMed. (1974).
  • Efficacy and safety of S‐flurbiprofen plaster in knee osteoarthritis patients: A 2‐week randomized controlled Phase III clinical trial compared to diclofenac gel - ResearchGate. (2022).
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.).
  • Comparative study of the analgesic efficacy of flurbiprofen and diclofenac in patients following excimer laser photorefractive keratectomy - PubMed. (1998).
  • Comparison of nonsteroidal anti-inflammatory drugs, ibuprofen and flurbiprofen, with methylprednisolone and placebo for acute pain, swelling, and trismus - PubMed. (1990).
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (n.d.).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. (2024).
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. (n.d.).
  • Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed. (n.d.).
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.).
  • Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis - PMC - PubMed Central. (2020).
  • Flurbiprofen Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Differences in Safety of Nonsteroidal Antiinflammatory Drugs in Patients With Osteoarthritis and Patients With Rheumatoid Arthritis: A Randomized Clinical Trial - PubMed. (n.d.).
  • Summary findings on the efficacy/safety profile of flurbiprofen.... - ResearchGate. (n.d.).
  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC - NIH. (2019).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (n.d.).
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PubMed Central. (2024).
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC - NIH. (2024).
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (n.d.).
  • A Review of Preclinical and Clinical Studies in Support of the Role of Non-Steroidal Anti-Inflammatory Drugs in Dentistry - PubMed Central. (n.d.).

Sources

A Senior Application Scientist's Guide to 2,5-Difluoro-4-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the repertoire of fluorinated building blocks, substituted benzoic acids are of paramount importance. This guide provides an in-depth technical comparison of 2,5-Difluoro-4-methoxybenzoic acid, a versatile synthetic intermediate, with its structural isomers and other relevant alternatives in the context of drug discovery and development.

The Strategic Advantage of Fluorine and Methoxy Substitution

The substitution pattern of this compound offers a unique combination of electronic and steric properties. The two fluorine atoms, positioned ortho and meta to the carboxylic acid group, exert strong electron-withdrawing inductive effects, which can significantly modulate the pKa of the carboxylic acid and influence its interactions with biological targets. The methoxy group at the 4-position, an electron-donating group, can impact the molecule's overall electronics and provide a handle for further synthetic modification. This distinct arrangement can lead to improved pharmacokinetic profiles and enhanced biological activity in the resulting drug molecules.[1]

Comparative Analysis with Alternative Building Blocks

While this compound is a valuable tool, a comprehensive understanding of its advantages and disadvantages necessitates a comparison with other commonly employed fluorinated benzoic acid derivatives.

Building BlockKey Structural FeaturesPotential Advantages in Drug DesignPotential Disadvantages
This compound Two fluorine atoms ortho and meta to the carboxyl group; one methoxy group para.- Modulated pKa due to opposing electronic effects. - Potential for improved metabolic stability. - Multiple sites for synthetic diversification.- Synthesis can be more complex than monofluorinated analogs. - Potential for off-target effects due to altered electronics.
2-Fluoro-4-methoxybenzoic acid One fluorine atom ortho to the carboxyl group; one methoxy group para.- Simpler synthesis. - Well-understood impact on pKa.- Less significant impact on metabolic stability compared to difluorinated analogs.
3,4-Difluorobenzoic acid Two adjacent fluorine atoms.- Strong dipole moment can influence binding. - Often used to mimic a peptide bond.- Can be susceptible to nucleophilic aromatic substitution.
2,5-Difluoro-4-nitrobenzoic acid Nitro group instead of a methoxy group.- The nitro group is a versatile synthetic handle for conversion to an amine.[1][2] - Strong electron-withdrawing nature significantly alters electronics.- Potential for toxicity associated with the nitro group.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The difluorinated phenyl ring is a common motif in kinase inhibitors, where it can form favorable interactions with the hinge region of the kinase domain. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors.

Below is a hypothetical workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start This compound amide_coupling Amide Coupling with Aniline Derivative start->amide_coupling EDC, HOBt, DIPEA product N-Aryl-2,5-difluoro-4-methoxybenzamide (Lead Compound) amide_coupling->product kinase_assay In vitro Kinase Inhibition Assay product->kinase_assay Test Compound data_analysis IC50 Determination kinase_assay->data_analysis cell_assay Cellular Proliferation Assay (e.g., MTT) cell_assay->data_analysis

Caption: Synthetic and evaluation workflow for a kinase inhibitor.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of a generic N-aryl-2,5-difluoro-4-methoxybenzamide via a standard amide coupling reaction.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Portion-wise, add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,5-difluoro-4-methoxybenzamide.[3][4][5][6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against a target kinase.

Materials:

  • Synthesized N-aryl-2,5-difluoro-4-methoxybenzamide (test compound)

  • Target kinase

  • Kinase substrate

  • ATP

  • Assay buffer

  • Microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent.

  • In a microplate, add the target kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.[8][9][10]

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique substitution pattern offers a strategic advantage for modulating the physicochemical and pharmacological properties of drug candidates. While direct comparative data remains somewhat limited in the public domain, the foundational principles of medicinal chemistry and the available information on related compounds strongly suggest its utility in the development of novel therapeutics, particularly in the area of kinase inhibitors. The provided experimental protocols offer a solid starting point for researchers to synthesize and evaluate new chemical entities derived from this promising intermediate. Further research involving head-to-head comparisons with other fluorinated benzoic acids will be instrumental in fully elucidating its potential and guiding its optimal application in drug discovery programs.

References

  • Ishida, T., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693.
  • BenchChem. (2025). A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals.
  • BenchChem. (2025).
  • Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ASIAN J CHEM.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy).
  • BenchChem. (2025).
  • Global Scientific Journal. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Venkatesan, A. M., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][11][12]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 51(14), 4263-4274.
  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
  • BenchChem. (2025). Unraveling the Cross-Reactivity Profile of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Guide for Researchers.
  • ResearchGate. (n.d.). Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase.
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid and Synthetic Antioxidants.
  • BenchChem. (2025). A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
  • ResearchGate. (n.d.). The antioxidant activity of compounds (4a–4j) using DPPH assay (IC50=...).
  • ResearchGate. (2024). Application of [2-((Z)-(4-hydroxy-3-methoxy-5-((E)-thiazol-5-yldiazenyl) benzenylidene) amino) benzoic acid] (MThBABA)

Sources

Safety Operating Guide

Proper Disposal of 2,5-Difluoro-4-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handling 2,5-Difluoro-4-methoxybenzoic acid are tasked not only with its innovative application but also with its safe and compliant disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for responsible waste management grounded in scientific principles and regulatory compliance. The causality behind each procedural choice is explained to ensure a self-validating system of laboratory safety.

Core Principle: Proactive Waste Management and Hazard Assessment

This compound (CAS No. 1060739-01-6), like many specialized chemical reagents, lacks exhaustive disposal data in publicly available literature. However, its structure as a halogenated benzoic acid derivative necessitates a cautious and compliant approach to its disposal. The primary directive is to treat this compound as hazardous waste and to ensure its disposal is managed by a licensed professional waste disposal service.

An initial hazard assessment is paramount. Based on data from similar compounds, this compound should be handled as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal preparations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Table 1: Essential Safety and Handling Information

ParameterGuidelineSource
CAS Number 1060739-01-6[4]
Appearance Solid[5]
Known Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory IrritantInferred from similar compounds[1][2][3]
Handling Environment Well-ventilated area or chemical fume hood[6][7]
Incompatible Materials Strong oxidizing agents[1]
Procedural Workflow for Disposal

The following step-by-step guide ensures a systematic and safe process for the disposal of this compound, from the point of generation to its final removal from the laboratory.

Proper segregation is a cornerstone of safe and cost-effective chemical waste management. As a fluorinated organic compound, this compound must be categorized as halogenated organic waste .

  • DO: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) in a designated, compatible waste container.[8]

  • DO NOT: Mix with non-halogenated organic waste. This complicates the disposal process and can increase costs.[8]

  • DO NOT: Dispose of this chemical down the drain. This is environmentally irresponsible and violates regulatory standards.[5][6]

The integrity of the waste containment is critical to preventing leaks and ensuring safe transport.

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. If possible, using the original product container is a good practice as it ensures compatibility.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date when the first waste was added to the container.

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste containers.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed except when adding waste.

  • Segregation in SAA: Store the container with other compatible waste, away from incompatible materials such as strong oxidizing agents.

The final and most critical step is the transfer of the waste to a licensed and reputable hazardous waste disposal company.

  • Contact your Institution's Environmental Health & Safety (EH&S) Department: Your EH&S department will have established procedures and contracts with waste disposal vendors. They will provide guidance on pickup schedules and any specific institutional requirements.

  • Documentation: Ensure all necessary paperwork, as required by your institution and the waste vendor, is completed accurately.

The disposal of this compound should always comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Experimental Protocols

Protocol for Handling Small Spills

In the event of a small spill of solid this compound, follow these steps:

  • Ensure Safety: Immediately alert others in the area and ensure the area is well-ventilated. Don the appropriate PPE, including a dust respirator.[5]

  • Containment: Prevent the spread of the dust.

  • Cleanup: Use dry cleanup procedures. Carefully sweep or vacuum the spilled material. Avoid generating dust. Do not use air hoses for cleaning.[5]

  • Collection: Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area.

Logical Relationships in Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Begin Disposal Process assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate as Halogenated Organic Waste don_ppe->segregate_waste collect_waste Collect in Compatible, Labeled Container segregate_waste->collect_waste Correct no_drain Do NOT Dispose Down Drain segregate_waste->no_drain Incorrect no_mix Do NOT Mix with Non-Halogenated Waste segregate_waste->no_mix Incorrect store_saa Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_saa check_compatibility Ensure Storage with Compatible Materials store_saa->check_compatibility contact_ehs Contact EH&S for Professional Disposal check_compatibility->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • BenchChem. (n.d.). Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide.
  • Apollo Scientific. (2023, March 12).
  • Angene Chemical. (2025, February 11).
  • Organic Syntheses. (1933). p-FLUOROBENZOIC ACID. Org. Synth., 13, 52.
  • Organic Syntheses. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Org. Synth., 79, 196.
  • CymitQuimica. (2024, December 19).
  • Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid.
  • Fisher Scientific. (2025, December 25).
  • TCI Chemicals. (2025, August 27).
  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid.
  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
  • Arctom Scientific. (n.d.). CAS NO. 1060739-01-6 | this compound - 95%.
  • Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Unknown Source. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.